Product packaging for 5-(Hydroxymethyl)cyclohex-2-enol(Cat. No.:CAS No. 156041-33-7)

5-(Hydroxymethyl)cyclohex-2-enol

Cat. No.: B3021480
CAS No.: 156041-33-7
M. Wt: 128.17 g/mol
InChI Key: JMVASHRLICGBHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(Hydroxymethyl)cyclohex-2-enol (CAS: 156041-33-7) is a cyclohexene derivative of significant interest in synthetic organic chemistry due to its distinct molecular architecture . The compound features a cyclohexene framework, a common motif in natural products and biologically active molecules, and is functionalized with both an allylic alcohol and a primary hydroxymethyl group at specific positions . This multifunctionality provides multiple, selective sites for chemical modification, making it a privileged scaffold and a versatile chiral building block for constructing complex organic structures . Its primary research value lies in its role as a key intermediate in the stereoselective synthesis of carbasugars, which are sugar analogues with a carbocyclic ring instead of a pyranose ring that often exhibit enhanced metabolic stability . The compound's cyclohexenol core, which can possess contiguous stereocenters, allows for a high degree of stereochemical control during synthesis, which is particularly valuable in asymmetric synthesis . Researchers can leverage this scaffold for a variety of chemical transformations, including oxidation of the alcohol groups, participation in Michael addition reactions (often after oxidation to the corresponding enone), and serving as a dienophile in Diels-Alder reactions to construct bicyclic systems . Applications: The compound is widely used as a precursor in the synthesis of more complex cyclitols and natural product analogues . Its derivatives are instrumental in pharmaceutical research for the development of enzyme inhibitors and other therapeutic agents . Attention: For research use only. Not for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B3021480 5-(Hydroxymethyl)cyclohex-2-enol CAS No. 156041-33-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(hydroxymethyl)cyclohex-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-5-6-2-1-3-7(9)4-6/h1,3,6-9H,2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVASHRLICGBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(CC1CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-(Hydroxymethyl)cyclohex-2-enol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Hydroxymethyl)cyclohex-2-enol is a versatile bifunctional molecule of significant interest in synthetic organic chemistry. Its structure, featuring a cyclohexene ring with both a primary and an allylic alcohol, provides multiple reaction sites for chemical modification. This strategic placement of functional groups, combined with its inherent chirality, makes it a valuable chiral building block for the stereoselective synthesis of complex molecules, including natural products and pharmacologically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a chiral molecule that can exist as different stereoisomers. The properties can vary slightly between these isomers. The cis-isomer is commonly referenced in chemical supplier catalogs.

Table 1: Physical and Chemical Properties of cis-5-(Hydroxymethyl)cyclohex-2-enol

PropertyValueSource
CAS Number 156041-33-7, 141116-48-5 (stereoisomers)[1][2]
Molecular Formula C₇H₁₂O₂[1]
Molecular Weight 128.17 g/mol [1][2]
Physical Form Yellow Liquid[3]
Density 1.1 ± 0.1 g/cm³ (Predicted)N/A
Boiling Point Not availableN/A
Melting Point Not availableN/A
Solubility Not availableN/A
Purity (Commercially Available) ≥96%[3]

Synthesis

The synthesis of this compound can be achieved through various synthetic strategies, most notably via cycloaddition reactions to construct the cyclohexene core, followed by functional group manipulations. A common approach involves a Diels-Alder reaction.

Experimental Protocol: Synthesis via Diels-Alder Reaction

This protocol is a representative example based on the synthesis of related cyclohexene derivatives.[4]

Objective: To synthesize cis-5-(hydroxymethyl)cyclohex-2-enol.

Reaction Scheme:

G reagents Diene + Dienophile da_reaction Diels-Alder Reaction reagents->da_reaction adduct Cyclohexene Adduct da_reaction->adduct reduction Reduction (e.g., LiAlH4) adduct->reduction product This compound reduction->product G start 5-(Hydroxymethyl)cyclohex-2-enone da_reaction Diels-Alder Reaction start->da_reaction diene Conjugated Diene diene->da_reaction product Bicyclic Product da_reaction->product

References

5-(Hydroxymethyl)cyclohex-2-enol IUPAC name and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 5-(Hydroxymethyl)cyclohex-2-enol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and relevant data for this compound, a cyclohexene derivative with potential applications in chemical synthesis and drug discovery.

IUPAC Name and Chemical Structure

The nomenclature and stereochemistry of this compound are critical for unambiguous identification. The general structure refers to a cyclohexene ring with a hydroxyl group at position 1 and a hydroxymethyl group at position 5. The cis conformation is a common stereoisomer.

The IUPAC name for a specific enantiomer is (1R,5R)-5-(hydroxymethyl)cyclohex-2-en-1-ol .[1] This name defines the absolute stereochemistry at the two chiral centers.

Structure:

A 2D representation of the chemical structure is provided below:

Caption: 2D Structure of this compound

Physicochemical Properties

A summary of key quantitative data for this compound is presented in the table below. These are primarily computed properties sourced from chemical databases.[1]

PropertyValueSource
Molecular Formula C₇H₁₂O₂PubChem[1]
Molecular Weight 128.17 g/mol PubChem[1]
CAS Number 141116-48-5 (for cis-isomer)PubChem[1]
XLogP3 0.2PubChem[1]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 2PubChem[1]

Experimental Data

Detailed experimental data for this compound is not widely available in public databases. Researchers are advised to acquire analytical data upon synthesis or purchase. Typical characterization would involve the following spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and stereochemistry. For cyclohexene derivatives, the chemical shifts and coupling constants of the olefinic protons (typically in the range of 5.5-6.0 ppm in ¹H NMR) and the carbons of the double bond (around 125-135 ppm in ¹³C NMR) are characteristic.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the two hydroxyl groups. A peak around 1640-1680 cm⁻¹ for the C=C stretch of the cyclohexene ring would also be anticipated.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of cis-5-(hydroxymethyl)cyclohex-2-enol is not readily found in open-access literature. However, general synthetic strategies for related substituted cyclohexenols often involve Diels-Alder reactions or the reduction of corresponding ketones. For instance, the synthesis of the related compound, 4-(hydroxymethyl)-2-cyclohexen-1-one, has been reported and involves a multi-step process that could potentially be adapted.[2]

A potential synthetic workflow for obtaining a substituted cyclohexenol is outlined below. This is a generalized representation and specific reagents and conditions would need to be optimized for the target molecule.

G Start Starting Materials (e.g., Diene and Dienophile) DielsAlder Diels-Alder Reaction Start->DielsAlder Intermediate Cyclohexene Intermediate DielsAlder->Intermediate Reduction Stereoselective Reduction Intermediate->Reduction Product This compound Reduction->Product Purification Purification (e.g., Chromatography) Product->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization

Caption: Generalized Synthetic Workflow for a Substituted Cyclohexenol

Role in Drug Development and Biological Activity

While there is limited specific information on the biological activity of this compound itself, the cyclohexene scaffold is a common motif in many biologically active compounds and natural products. Substituted cyclohexenols and their derivatives are being investigated for a range of therapeutic applications.

The logical relationship for evaluating a novel cyclohexene derivative in a drug discovery context is illustrated below.

G Synthesis Synthesis of This compound and Analogs Screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Synthesis->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Preclinical Preclinical Studies Lead->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Drug Discovery Pathway for a Novel Chemical Entity

References

Spectroscopic Profile of 5-(Hydroxymethyl)cyclohex-2-enol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-(Hydroxymethyl)cyclohex-2-enol is a bifunctional organic molecule containing both a primary and a secondary alcohol, as well as a carbon-carbon double bond within a cyclohexene ring structure. Its chemical formula is C₇H₁₂O₂ and it has a molecular weight of 128.17 g/mol .[1] This combination of functional groups makes it a versatile building block in organic synthesis. Understanding its spectroscopic properties is crucial for its identification, characterization, and quality control in research and development settings. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development.

While complete, publicly available experimental spectra for this compound are not readily found in the scientific literature, this guide compiles expected spectroscopic data based on the analysis of its chemical structure and data from closely related compounds.

Chemical Structure

The structure of this compound, including the numbering of the carbon atoms, is presented below. The stereochemistry at carbons 1 and 5 can lead to different isomers (e.g., cis and trans), which would result in variations in the spectroscopic data.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound will show distinct signals for the vinyl, carbinol, allylic, and methylene protons. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 5.6 - 5.9m2HH-2, H-3
~ 4.1 - 4.3m1HH-1
~ 3.5 - 3.7m2H-CH₂OH
~ 2.0 - 2.4m3HH-4a, H-4b, H-5
~ 1.5 - 1.8m2HH-6a, H-6b
Variablebr s2H-OH
¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 125 - 135C-2, C-3
~ 65 - 70C-1
~ 60 - 65-CH₂OH
~ 30 - 40C-5
~ 25 - 35C-4, C-6

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3600Broad, StrongO-H stretch (alcohols)
3010 - 3100Medium=C-H stretch (alkene)
2850 - 2960StrongC-H stretch (alkane)
1640 - 1680WeakC=C stretch (alkene)
1000 - 1260StrongC-O stretch (alcohols)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

m/zRelative Intensity (%)Assignment
128Moderate[M]⁺ (Molecular Ion)
110Moderate[M - H₂O]⁺
97Strong[M - CH₂OH]⁺
82Strong[C₆H₁₀]⁺ (Cyclohexadiene radical cation)
79Moderate[C₆H₇]⁺

Experimental Protocols

Detailed experimental protocols are essential for reproducing spectroscopic data. While specific published protocols for this compound are not available, the following are general procedures for acquiring NMR, IR, and MS data.

NMR Data Acquisition Workflow

G prep Sample Preparation (~5-10 mg in ~0.6 mL CDCl₃) instrument Instrument Setup (e.g., Bruker 500 MHz Spectrometer) prep->instrument acquisition Data Acquisition (¹H, ¹³C, COSY, HSQC) instrument->acquisition processing Data Processing (Fourier Transform, Phasing, Baseline Correction) acquisition->processing analysis Spectral Analysis (Peak Picking, Integration, Assignment) processing->analysis

Caption: General workflow for NMR data acquisition and analysis.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., 0.6 mL of chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: The NMR spectra are recorded on a spectrometer, for instance, a 500 MHz instrument. Standard parameters for ¹H and ¹³C NMR are used. For 2D experiments like COSY and HSQC, appropriate pulse programs are selected.

  • Data Acquisition: Acquire the free induction decay (FID) for each experiment. The number of scans will depend on the sample concentration and the specific nucleus being observed.

  • Data Processing: The raw data (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

  • Spectral Analysis: The processed spectrum is analyzed to determine chemical shifts, coupling constants, and integrals. This information is then used to assign the signals to the respective nuclei in the molecule.

IR Data Acquisition Workflow

G sample_prep Sample Preparation (Neat liquid film on NaCl plates) instrument_setup Instrument Setup (FTIR Spectrometer) sample_prep->instrument_setup background_scan Background Scan (Empty sample compartment) instrument_setup->background_scan sample_scan Sample Scan background_scan->sample_scan data_analysis Data Analysis (Peak identification and assignment) sample_scan->data_analysis

Caption: General workflow for IR data acquisition and analysis.

  • Sample Preparation: A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrument Setup: The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer.

  • Background Scan: A background spectrum of the empty sample compartment is recorded to subtract the contribution of atmospheric CO₂ and water vapor.

  • Sample Scan: The prepared sample is placed in the spectrometer, and the infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

MS Data Acquisition Workflow

G sample_intro Sample Introduction (e.g., Direct infusion or GC-MS) ionization Ionization (e.g., Electron Ionization - EI) sample_intro->ionization mass_analysis Mass Analysis (e.g., Quadrupole analyzer) ionization->mass_analysis detection Detection mass_analysis->detection data_processing Data Processing and Analysis detection->data_processing

Caption: General workflow for MS data acquisition and analysis.

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for volatile compounds or by direct infusion.

  • Ionization: The sample molecules are ionized, for example, by electron ionization (EI) at 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole.

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Processing and Analysis: The mass spectrum is generated, showing the relative abundance of ions at different m/z values. The molecular ion peak and the fragmentation pattern are analyzed to confirm the structure of the compound.

Conclusion

The spectroscopic data presented in this guide provide a foundational understanding of the key structural features of this compound. While the provided data is based on predictions and analysis of related structures due to the scarcity of publicly available experimental spectra, it serves as a valuable resource for the identification and characterization of this compound. For definitive structural confirmation, it is recommended to acquire and analyze experimental spectra following the outlined protocols.

References

Synthesis of 5-(Hydroxymethyl)cyclohex-2-enol from Cyclohexene Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5-(Hydroxymethyl)cyclohex-2-enol is a versatile synthetic intermediate possessing multiple functionalities and stereocenters, making it an attractive precursor for the synthesis of complex molecules, including natural products and pharmacologically active compounds. Its synthesis from a simple starting material like cyclohexene oxide presents an interesting challenge in controlling regioselectivity and stereoselectivity. This guide details a proposed synthetic strategy that leverages the well-documented reactivity of epoxides and the stereochemical control offered by the Peterson olefination.

Proposed Synthetic Pathway

The proposed synthesis of this compound from cyclohexene oxide is a two-step process:

  • Ring-Opening of Cyclohexene Oxide: Nucleophilic attack of a (trialkylsilyl)methyl Grignard reagent on cyclohexene oxide to yield trans-2-((trialkylsilyl)methyl)cyclohexanol.

  • Peterson Olefination: A stereocontrolled elimination of the resulting β-hydroxysilane to afford the target allylic alcohol.

This pathway is advantageous as it allows for the controlled introduction of the hydroxymethyl precursor and the subsequent formation of the double bond with predictable stereochemistry.

Synthetic Pathway cyclohexene_oxide Cyclohexene Oxide intermediate trans-2-((Trialkylsilyl)methyl)cyclohexanol cyclohexene_oxide->intermediate Ring-Opening grignard (R3SiCH2)MgCl grignard->intermediate final_product This compound intermediate->final_product Peterson Olefination elimination_reagent Acid or Base elimination_reagent->final_product

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols (Proposed)

The following protocols are proposed based on analogous reactions found in the literature. Optimization may be required to achieve optimal yields and purity.

Step 1: Synthesis of trans-2-((Trimethylsilyl)methyl)cyclohexanol

This procedure is adapted from known methods of epoxide ring-opening with Grignard reagents.

Reaction Scheme:

Cyclohexene Oxide + (Trimethylsilyl)methyl Magnesium Chloride → trans-2-((Trimethylsilyl)methyl)cyclohexanol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Cyclohexene Oxide98.14504.91 g
(Trimethylsilyl)methyl Magnesium Chloride(as 1.0 M solution in diethyl ether)6060 mL
Anhydrous Diethyl Ether--100 mL
Saturated Aqueous Ammonium Chloride--50 mL
Anhydrous Magnesium Sulfate--As needed

Procedure:

  • A 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • The flask is charged with a solution of cyclohexene oxide (4.91 g, 50 mmol) in anhydrous diethyl ether (50 mL).

  • The solution is cooled to 0 °C in an ice bath.

  • The solution of (trimethylsilyl)methyl magnesium chloride (60 mL of a 1.0 M solution in diethyl ether, 60 mmol) is added dropwise to the stirred solution of cyclohexene oxide over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

  • The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) is expected to afford the pure trans-2-((trimethylsilyl)methyl)cyclohexanol.

Expected Outcome:

The reaction is expected to proceed via an S_N2 mechanism, with the nucleophilic attack of the Grignard reagent on one of the epoxide carbons, leading to a trans relationship between the newly formed alcohol and the (trimethylsilyl)methyl group.

Caption: Proposed mechanism for the ring-opening of cyclohexene oxide.

Step 2: Peterson Olefination to this compound

The stereochemical outcome of the Peterson olefination is dependent on the conditions used for the elimination step. An acidic workup typically leads to anti-elimination, while a basic workup results in syn-elimination. For the trans-configured intermediate, an anti-elimination is required to form the desired cyclohex-2-enol derivative.

Reaction Scheme:

trans-2-((Trimethylsilyl)methyl)cyclohexanol + Acid → this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
trans-2-((Trimethylsilyl)methyl)cyclohexanol186.38407.46 g
Sulfuric Acid (concentrated)98.08catalytic~0.1 mL
Tetrahydrofuran (THF)--100 mL
Saturated Aqueous Sodium Bicarbonate--50 mL
Anhydrous Sodium Sulfate--As needed

Procedure:

  • A 250 mL round-bottomed flask is charged with a solution of trans-2-((trimethylsilyl)methyl)cyclohexanol (7.46 g, 40 mmol) in tetrahydrofuran (100 mL).

  • The solution is cooled to 0 °C in an ice bath.

  • A catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) is added to the stirred solution.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction progress should be monitored by TLC.

  • Upon completion, the reaction is carefully quenched by the addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) is expected to yield the pure this compound.

Alternative Synthetic Strategies

An alternative approach to the target molecule involves the initial isomerization of cyclohexene oxide to cyclohex-2-enol, followed by functionalization at the 5-position.

Base-Catalyzed Isomerization of Cyclohexene Oxide

Cyclohexene oxide can be rearranged to cyclohex-2-enol using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA).[1][2]

Reaction Scheme:

Cyclohexene Oxide + LDA → Cyclohex-2-enol

Quantitative Data from Literature (Illustrative):

BaseSolventTemperature (°C)Time (h)Yield (%)Reference
LDATHF0 to rt2~85[1]

This allylic alcohol could then be subjected to a sequence of reactions, such as protection of the alcohol, followed by allylic functionalization and conversion to the hydroxymethyl group. However, this route is likely to be longer and may present challenges in regioselectivity during the functionalization step.

Alternative Pathway cyclohexene_oxide Cyclohexene Oxide cyclohexenol Cyclohex-2-enol cyclohexene_oxide->cyclohexenol Isomerization protected_cyclohexenol Protected Cyclohex-2-enol cyclohexenol->protected_cyclohexenol Protection functionalized_cyclohexenol 5-Functionalized Cyclohex-2-enol protected_cyclohexenol->functionalized_cyclohexenol Functionalization final_product This compound functionalized_cyclohexenol->final_product Conversion & Deprotection

Caption: An alternative, multi-step route to the target molecule.

Conclusion

The synthesis of this compound from cyclohexene oxide is a challenging yet feasible endeavor for the experienced synthetic chemist. The proposed two-step route, involving a stereoselective epoxide ring-opening with a silyl-protected hydroxymethyl Grignard reagent followed by a Peterson olefination, offers a direct and potentially high-yielding pathway. This technical guide provides a strong theoretical foundation and detailed, actionable (though proposed) experimental protocols to aid researchers in the successful synthesis of this valuable chiral intermediate. Further experimental validation and optimization are encouraged to refine the described procedures.

References

An In-depth Technical Guide to the Stereoisomers of 5-(Hydroxymethyl)cyclohex-2-enol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Hydroxymethyl)cyclohex-2-enol is a chiral molecule that, due to its bifunctional nature, represents a versatile building block in organic synthesis. The presence of two stereocenters and a plane of symmetry gives rise to four possible stereoisomers: a pair of enantiomers for the cis-diastereomer and a pair of enantiomers for the trans-diastereomer. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their structure, potential synthetic routes, and methods for their separation and characterization. Due to the limited availability of data specifically for this molecule, this guide draws upon established methodologies for the synthesis of related chiral cyclohexenols and provides a framework for future research and development.

Introduction to the Stereoisomers of this compound

The structure of this compound contains two stereocenters at positions C1 and C5. This results in the potential for four stereoisomers. These are divided into two pairs of enantiomers, one with a cis relationship between the hydroxyl and hydroxymethyl groups, and one with a trans relationship.

The cis-isomers are designated as (1R,5R)-5-(hydroxymethyl)cyclohex-2-en-1-ol and (1S,5S)-5-(hydroxymethyl)cyclohex-2-en-1-ol. The trans-isomers are (1R,5S)-5-(hydroxymethyl)cyclohex-2-en-1-ol and (1S,5R)-5-(hydroxymethyl)cyclohex-2-en-1-ol. The IUPAC name for the relative stereochemistry of the cis isomer is (1R,5R)-rel-5-(hydroxymethyl)cyclohex-2-en-1-ol[1].

The distinct spatial arrangement of the functional groups in each stereoisomer can lead to different chemical reactivity and biological activity, making the stereoselective synthesis and separation of each isomer a critical aspect for its application in drug discovery and development.

Proposed Stereoselective Synthetic Strategies

While a dedicated, comprehensive synthesis of all four stereoisomers of this compound has not been extensively reported, established methods in asymmetric synthesis can be applied. A plausible and efficient approach involves a Diels-Alder reaction to construct the cyclohexene ring, followed by stereoselective reduction and/or enzymatic resolution.

A potential synthetic pathway, adapted from the synthesis of related cyclohexenyl nucleosides, is outlined below[2][3][4].

Diels-Alder Reaction for Cyclohexene Ring Formation

A hetero-Diels-Alder reaction between a suitable diene and dienophile can be employed to construct the substituted cyclohexene skeleton. For instance, the reaction of a functionalized diene, such as Danishefsky's diene, with an appropriate dienophile can yield a precursor to the target molecule. The stereochemical outcome of the Diels-Alder reaction can be influenced by the choice of substrates, catalysts, and reaction conditions to favor either the cis or trans diastereomer[5].

Stereoselective Reduction and Functional Group Manipulation

Following the cycloaddition, the resulting intermediate would likely require functional group transformations, including the reduction of a carbonyl group to the secondary alcohol and the conversion of another functional group to the hydroxymethyl moiety. The use of stereoselective reducing agents can control the configuration of the newly formed hydroxyl group.

Resolution of Enantiomers

Once a racemic mixture of the desired diastereomer (cis or trans) is obtained, resolution is necessary to separate the enantiomers. This can be achieved through several methods:

  • Classical Resolution: Formation of diastereomeric salts or esters by reaction with a chiral resolving agent, followed by separation (e.g., by crystallization or chromatography) and subsequent removal of the chiral auxiliary[2][3][4].

  • Enzymatic Resolution: Lipase-catalyzed acylation or hydrolysis can selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer from the acylated product. This is a widely used and efficient method for obtaining enantiomerically pure alcohols[6].

  • Chiral Chromatography: Direct separation of enantiomers can be achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase[7].

Data Presentation

Due to the lack of specific experimental data for the synthesis of this compound stereoisomers in the literature, the following tables present a template for the type of quantitative data that should be collected and organized during experimental work. For reference, data from the synthesis of a structurally related compound, a precursor to a cyclohexenylguanine derivative, is included to provide an example of expected values[2][3][4].

Table 1: Stereoselective Synthesis of a Cyclohexenol Precursor (Example Data)

StepReactionReagents and ConditionsProductDiastereomeric Ratio (dr)Yield (%)Enantiomeric Excess (ee) (%)
1Diels-Alder ReactionDanishefsky's diene, Dienophile X, HeatCycloadductN/A~70-80N/A
2ReductionLiAlH4, THF, 0 °C to rtDiol Intermediate>95:5~85-95N/A
3Resolution(R)-(-)-Mandelic acid, DMAPResolved EnantiomerN/A~40-45 (for each enantiomer)>98

Note: This data is for a related compound and serves as an illustrative example.

Table 2: Characterization Data for Stereoisomers of this compound (Template)

StereoisomerIUPAC NameMelting Point (°C)Optical Rotation [α]D1H NMR (δ, ppm)13C NMR (δ, ppm)
(+)-cis(1R,5R)-5-(hydroxymethyl)cyclohex-2-en-1-olData not availableData not availableData not availableData not available
(-)-cis(1S,5S)-5-(hydroxymethyl)cyclohex-2-en-1-olData not availableData not availableData not availableData not available
(+)-trans(1R,5S)-5-(hydroxymethyl)cyclohex-2-en-1-olData not availableData not availableData not availableData not available
(-)-trans(1S,5R)-5-(hydroxymethyl)cyclohex-2-en-1-olData not availableData not availableData not availableData not available

Experimental Protocols (Proposed)

The following are proposed, detailed methodologies for the synthesis and separation of the stereoisomers of this compound, based on established procedures for similar compounds[2][3][4]. These protocols should be optimized for the specific substrate.

Synthesis of Racemic cis-5-(Hydroxymethyl)cyclohex-2-enol
  • Diels-Alder Reaction: A solution of acrolein (1.0 eq) and a suitable 1-substituted-1,3-butadiene carrying a protected hydroxymethyl precursor at the 4-position in toluene is heated at 110 °C in a sealed tube for 24 hours. After cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the cis- and trans-cycloadducts. The cis-isomer is isolated.

  • Reduction of the Aldehyde: To a solution of the cis-cycloadduct (1.0 eq) in methanol at 0 °C is added sodium borohydride (1.1 eq) in portions. The reaction is stirred for 1 hour at 0 °C and then quenched by the addition of acetone. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude racemic cis-diol.

  • Deprotection: The protecting group on the primary alcohol is removed under appropriate conditions (e.g., acid or base hydrolysis, or hydrogenolysis) to yield racemic cis-5-(hydroxymethyl)cyclohex-2-enol.

Enzymatic Resolution of Racemic cis-5-(Hydroxymethyl)cyclohex-2-enol
  • To a solution of racemic cis-5-(hydroxymethyl)cyclohex-2-enol (1.0 eq) in dry diethyl ether is added vinyl acetate (1.5 eq) and a lipase (e.g., Lipase PS from Pseudomonas cepacia).

  • The suspension is stirred at room temperature, and the reaction progress is monitored by TLC or GC.

  • Upon reaching approximately 50% conversion, the enzyme is filtered off, and the solvent is evaporated.

  • The resulting mixture of the acylated enantiomer and the unreacted enantiomeric alcohol is separated by column chromatography on silica gel.

  • The acylated enantiomer is then hydrolyzed (e.g., with K2CO3 in methanol) to afford the other enantiomer of cis-5-(hydroxymethyl)cyclohex-2-enol.

Mandatory Visualizations

Logical Relationship of Stereoisomers

G Figure 1: Stereoisomeric Relationships cluster_cis cis-Diastereomer cluster_trans trans-Diastereomer cis_R (1R,5R) cis_S (1S,5S) cis_R->cis_S Enantiomers trans_R (1R,5S) cis_R->trans_R Diastereomers trans_S (1S,5R) cis_R->trans_S Diastereomers cis_S->trans_R Diastereomers cis_S->trans_S Diastereomers trans_R->trans_S Enantiomers

Caption: Relationship between the four stereoisomers.

Proposed Experimental Workflow

G Figure 2: Proposed Synthetic Workflow start Starting Materials da Diels-Alder Reaction start->da sep_dia Diastereomer Separation da->sep_dia rac_cis Racemic cis-Isomer res_cis Enzymatic Resolution of cis-Isomer rac_cis->res_cis rac_trans Racemic trans-Isomer res_trans Enzymatic Resolution of trans-Isomer rac_trans->res_trans sep_dia->rac_cis cis sep_dia->rac_trans trans enant_cis_R (+)-cis-Isomer res_cis->enant_cis_R enant_cis_S (-)-cis-Isomer res_cis->enant_cis_S enant_trans_R (+)-trans-Isomer res_trans->enant_trans_R enant_trans_S (-)-trans-Isomer res_trans->enant_trans_S

Caption: Workflow for synthesis and separation.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the biological activity and any associated signaling pathways for the stereoisomers of this compound. Substituted cyclohexenol moieties are present in a variety of biologically active natural products and pharmaceuticals, suggesting that the title compound could serve as a valuable chiral building block for the synthesis of new therapeutic agents. Further research is required to explore the potential biological targets and pharmacological properties of these stereoisomers.

Conclusion

The stereoisomers of this compound represent a class of molecules with significant potential as chiral building blocks in organic synthesis. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive framework based on established synthetic methodologies for related structures. The proposed strategies, including Diels-Alder reactions and enzymatic resolutions, offer a clear path for the future synthesis, separation, and characterization of all four stereoisomers. Further investigation into the biological activities of these individual stereoisomers is warranted and could open new avenues in drug discovery and development.

References

The Biological Potential of 5-(Hydroxymethyl)cyclohex-2-enol Derivatives: A Technical Overview for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and safety profiles has led to the exploration of diverse chemical scaffolds. Among these, carbocyclic nucleoside analogues, particularly those derived from 5-(hydroxymethyl)cyclohex-2-enol, have emerged as a promising class of compounds with a spectrum of biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological activities of these derivatives, with a focus on their potential as antiviral and anticancer agents. The information is presented to facilitate further research and development in this area.

Antiviral Activity

Derivatives of this compound, particularly cyclohexenyl nucleosides, have been investigated for their antiviral properties. These compounds are structurally similar to natural nucleosides, allowing them to interact with viral enzymes such as polymerases and kinases, thereby interfering with viral replication.

A number of purine and pyrimidine cis-substituted cyclohexenyl and cyclohexanyl nucleosides have been synthesized and evaluated against a panel of viruses, including herpes simplex virus (HSV-1 and HSV-2), varicella-zoster virus (VZV), human cytomegalovirus (HCMV), human immunodeficiency virus (HIV), and coxsackie B3 virus.[1] While many of the synthesized compounds showed limited activity, certain derivatives exhibited moderate to pronounced antiviral effects.[1][2][3]

Notably, a 2,6-diaminopurine cyclohexenyl analogue demonstrated significant activity against both HSV-1 and HSV-2.[2][3] The proposed mechanism of action for these active cyclohexenyl nucleosides involves intracellular phosphorylation by viral kinases, such as HSV-1 thymidine kinase, to the corresponding triphosphate. This active form can then inhibit viral DNA polymerase, leading to the termination of viral DNA chain elongation.[1][4] This selectivity for viral enzymes over host cell kinases contributes to a favorable therapeutic window.

Table 1: Antiviral Activity of Selected Cyclohexenyl Nucleoside Analogues

CompoundVirusActivity (IC50, µM)Cytotoxicity (CC50, µM)Cell LineReference
2,6-Diaminopurine cyclohexenyl analogueHSV-1 (KOS)5.4>100E6SM[2][3]
2,6-Diaminopurine cyclohexenyl analogueHSV-2 (G)6.8>100E6SM[2][3]
Uracil cyclohexenyl analogueCoxsackie B310>200HeLa[1]
Guanine cyclohexenyl analogueHSV-1Moderate--[4]

Anticancer Activity

While the primary focus of research on this compound derivatives has been on their antiviral effects, the broader class of cyclohexenone and cyclohexenol derivatives has demonstrated significant potential as anticancer agents. The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis and interfere with key signaling pathways involved in cell proliferation and survival.

The mechanism of anticancer activity for many cyclohexenone-containing compounds involves the induction of apoptosis. This programmed cell death can be initiated through either the intrinsic (mitochondrial) or the extrinsic (death receptor) pathway, both of which culminate in the activation of caspases, the executioner enzymes of apoptosis. Furthermore, the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation, is a common target for bioactive cyclohexenone derivatives. Inhibition of the NF-κB pathway can sensitize cancer cells to apoptosis and inhibit tumor growth.

Experimental Protocols

Synthesis of Cyclohexenyl Nucleosides (Mitsunobu Reaction)

A common and effective method for the synthesis of cyclohexenyl nucleosides is the Mitsunobu reaction.[2] This reaction facilitates the coupling of a protected cyclohexenol with a nucleobase.

Materials:

  • Protected this compound

  • Purine or pyrimidine base

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF) or other suitable solvent

Procedure:

  • Dissolve the protected this compound and the nucleobase in anhydrous THF.

  • Add triphenylphosphine to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Deprotect the nucleoside using standard procedures to obtain the final product.

Antiviral Activity Assay (Plaque Reduction Assay)

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in virus-induced plaques in a cell culture.[5][6]

Materials:

  • Vero cells (or other susceptible cell line)

  • Herpes Simplex Virus-1 (HSV-1)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Test compound dilutions

  • Overlay medium (e.g., containing carboxymethyl cellulose or agar)

  • Crystal violet staining solution

Procedure:

  • Seed Vero cells in 24-well plates and grow to confluence.

  • Infect the cell monolayers with HSV-1 at a specific multiplicity of infection (MOI) for 1 hour at 37 °C.

  • Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

  • Add fresh medium containing serial dilutions of the test compound to the wells in triplicate. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubate the plates at 37 °C in a CO2 incubator for 48-72 hours until plaques are visible in the virus control wells.

  • Fix the cells with a formalin solution.

  • Stain the cells with crystal violet solution.

  • Wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control. The 50% inhibitory concentration (IC50) is then determined.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add Compound Dilutions incubate_24h->add_compounds incubate_48h Incubate 48h add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_dmso Add DMSO incubate_4h->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for a typical cell viability assay (e.g., MTT assay).

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor disc DISC Formation death_receptor->disc pro_caspase8 Pro-Caspase-8 disc->pro_caspase8 caspase8 Caspase-8 pro_caspase8->caspase8 bcl2_family Bcl-2 Family Regulation (Bax/Bak, Bcl-2/Bcl-xL) caspase8->bcl2_family Bid cleavage pro_caspase3 Pro-Caspase-3 caspase8->pro_caspase3 dna_damage DNA Damage / Stress dna_damage->bcl2_family mito Mitochondrion bcl2_family->mito cytochrome_c Cytochrome c Release mito->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome pro_caspase9 Pro-Caspase-9 apoptosome->pro_caspase9 caspase9 Caspase-9 pro_caspase9->caspase9 caspase9->pro_caspase3 caspase3 Caspase-3 pro_caspase3->caspase3 substrates Cellular Substrates caspase3->substrates apoptosis Apoptosis substrates->apoptosis

Caption: Simplified diagram of the intrinsic and extrinsic apoptosis pathways.

nfkb_pathway cluster_stimuli Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr il1 IL-1 il1r IL-1R il1->il1r adaptor Adaptor Proteins tnfr->adaptor il1r->adaptor ikk IKK Complex adaptor->ikk ikb IκB ikk->ikb Phosphorylation ikb_p P-IκB ikb->ikb_p nfkb NF-κB (p50/p65) nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation ub_proteasome Ubiquitination & Proteasomal Degradation ikb_p->ub_proteasome ub_proteasome->ikb nfkb_ikb NF-κB-IκB Complex nfkb_ikb->ikb nfkb_ikb->nfkb Release dna DNA nfkb_nuc->dna gene_transcription Gene Transcription (Inflammation, Survival) dna->gene_transcription

Caption: Overview of the canonical NF-κB signaling pathway.

Conclusion and Future Directions

The available evidence suggests that this compound derivatives, particularly in the form of cyclohexenyl nucleosides, represent a valuable scaffold for the development of novel antiviral agents. While direct evidence for their anticancer and anti-inflammatory activities is still emerging, the broader class of cyclohexene and cyclohexenone derivatives has shown significant promise in these areas.

Future research should focus on the synthesis and screening of a wider range of this compound derivatives to establish clear structure-activity relationships. Elucidating the precise molecular mechanisms of action, including their effects on specific cellular and viral targets and their modulation of key signaling pathways, will be crucial for optimizing their therapeutic potential. Detailed in vivo studies are also warranted to assess the efficacy, pharmacokinetics, and safety of the most promising lead compounds. Continued investigation into this versatile chemical class holds the potential to deliver novel and effective therapies for a range of diseases.

References

5-(Hydroxymethyl)cyclohex-2-enol: A Versatile Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Chiral building blocks are fundamental to the synthesis of complex, biologically active molecules, particularly in the pharmaceutical industry. Among these, cyclic structures with multiple stereocenters offer a rigid scaffold for the precise spatial arrangement of functional groups. 5-(Hydroxymethyl)cyclohex-2-enol has emerged as a valuable and versatile chiral synthon, providing a gateway to a diverse array of intricate molecular architectures, including nucleoside analogues with potential antiviral activity. Its bifunctional nature, possessing both a primary and a secondary alcohol on a cyclohexene core, allows for selective manipulations and the introduction of further stereocenters with a high degree of control. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound as a chiral building block, supported by quantitative data, detailed experimental protocols, and workflow diagrams.

Physicochemical Properties

The fundamental properties of the parent cis-5-(hydroxymethyl)cyclohex-2-enol are crucial for its handling and characterization in a laboratory setting.

PropertyValue
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol [1]
IUPAC Name (1R,5R)-5-(hydroxymethyl)cyclohex-2-en-1-ol
CAS Number 141116-48-5[1]

Spectroscopic Data

¹H NMR ¹³C NMR IR (cm⁻¹) Mass Spec (m/z)
~5.7-5.9 (m, 2H, vinyl)~125-135 (vinyl)~3300 (br, O-H)128 (M⁺)
~4.0-4.2 (m, 1H, CH-OH)~65-75 (CH-OH)~3030 (C-H, vinyl)
~3.5-3.7 (m, 2H, CH₂-OH)~60-70 (CH₂-OH)~2850-2950 (C-H, alkyl)
~1.5-2.5 (m, 5H, alkyl)~25-40 (alkyl)~1650 (C=C)
~1050 (C-O)

Synthesis of this compound Derivatives

The synthesis of functionalized derivatives of this compound often begins with a strategic cycloaddition reaction to construct the cyclohexene core, followed by stereoselective modifications. A notable and efficient pathway involves a Diels-Alder reaction, which establishes the initial stereochemistry of the ring system.[2][3]

A key transformation in the synthesis of a racemic precursor to this compound derivatives is the Diels-Alder reaction between ethyl (2E)-3-acetyloxy-2-propenoate and the electron-rich Danishefsky's diene.[2][3][4] This [4+2] cycloaddition is a powerful method for forming six-membered rings with good stereochemical control.[2]

Following the cycloaddition, a Fraser-Reid reductive rearrangement using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) is employed. This step simultaneously reduces the ester and ketone functionalities and induces a rearrangement to afford the desired diol scaffold.[2][3] The resulting racemic diol can then be used for further derivatization or resolved to obtain enantiomerically pure compounds.

The following diagram illustrates the synthetic workflow from the Diels-Alder reaction to the racemic diol intermediate.

G cluster_0 Diels-Alder Reaction cluster_1 Cycloaddition cluster_2 Reductive Rearrangement Dienophile Ethyl (2E)-3-acetyloxy-2-propenoate Cycloadduct Diels-Alder Adduct Dienophile->Cycloadduct [4+2] Diene Danishefsky's diene Diene->Cycloadduct [4+2] Racemic_Diol Racemic this compound derivative Cycloadduct->Racemic_Diol Reduction & Rearrangement Reducing_Agent LiAlH₄ Reducing_Agent->Racemic_Diol

Figure 1: Synthetic workflow for the preparation of a racemic this compound derivative.

Enantioselective Synthesis and Resolution

The preparation of enantiomerically pure this compound derivatives is crucial for their application in asymmetric synthesis and drug development. While direct asymmetric synthesis can be challenging, a common and effective strategy is the resolution of a racemic intermediate.

In the synthesis of D- and L-5-hydroxy-4-hydroxymethyl-2-cyclohexenylguanine, a key racemic alcohol intermediate is resolved using a chiral resolving agent.[2][3] This is achieved by forming diastereomeric esters with an enantiomerically pure acid, such as (R)-(-)-methylmandelic acid. These diastereomers exhibit different physical properties, allowing for their separation by chromatography. Subsequent hydrolysis of the separated diastereomers yields the individual enantiomers of the alcohol in high optical purity.

The logical flow of this resolution process is depicted in the following diagram.

G Racemic_Alcohol Racemic Alcohol Intermediate Diastereomeric_Esters Mixture of Diastereomeric Esters Racemic_Alcohol->Diastereomeric_Esters Chiral_Acid (R)-(-)-Methylmandelic Acid Chiral_Acid->Diastereomeric_Esters Separation Chromatographic Separation Diastereomeric_Esters->Separation Diastereomer_R Diastereomer R Separation->Diastereomer_R Diastereomer_S Diastereomer S Separation->Diastereomer_S Hydrolysis_R Hydrolysis Diastereomer_R->Hydrolysis_R Hydrolysis_S Hydrolysis Diastereomer_S->Hydrolysis_S Enantiomer_R Enantiomer R Hydrolysis_R->Enantiomer_R Enantiomer_S Enantiomer S Hydrolysis_S->Enantiomer_S

Figure 2: Logical workflow for the resolution of a racemic alcohol intermediate.

Applications in Synthesis: A Case Study of a Nucleoside Analogue

A significant application of this chiral building block is in the synthesis of nucleoside analogues, which are a cornerstone of antiviral drug discovery.[5] The synthesis of D- and L-5-hydroxy-4-hydroxymethyl-2-cyclohexenylguanine serves as an excellent example of the utility of this compound derivatives.[2][3]

Once the enantiomerically pure alcohol is obtained, the synthesis proceeds by introducing the nucleobase, in this case, guanine. This is typically achieved through a Mitsunobu reaction, which allows for the coupling of the alcohol with the nucleobase under mild conditions with inversion of stereochemistry at the secondary alcohol center.[2][3]

The following table summarizes the key synthetic steps and reported yields for the synthesis of the racemic guanine nucleoside analogue.

StepReactionReagentsProductYield (%)
1Diels-Alder ReactionEthyl (2E)-3-acetyloxy-2-propenoate, Danishefsky's dieneCycloadduct-
2Reductive RearrangementLiAlH₄Racemic diol intermediate70 (over 2 steps)
3BenzoylationBenzoyl chloride, pyridineDibenzoylated intermediate95
4Mitsunobu ReactionN²-Acetyl-6-chloroguanine, DEAD, PPh₃Protected nucleoside51
5DeprotectionNH₃/MeOHRacemic 5-hydroxy-4-hydroxymethyl-2-cyclohexenylguanine85

Experimental Protocols

Synthesis of Racemic (1RS, 5SR)-5-(Benzoyloxymethyl)-4-(benzoyloxy)cyclohex-2-en-1-ol:

A detailed experimental protocol for the synthesis of a key intermediate, as adapted from the literature, is provided below.

  • Diels-Alder Adduct Formation: A solution of ethyl (2E)-3-acetyloxy-2-propenoate in toluene is added to a solution of Danishefsky's diene in toluene at room temperature. The mixture is stirred for 24 hours. The solvent is evaporated under reduced pressure to yield the crude Diels-Alder adduct.

  • Reductive Rearrangement: The crude adduct is dissolved in dry THF and added dropwise to a suspension of LiAlH₄ in THF at 0 °C. The mixture is stirred at room temperature for 4 hours. The reaction is quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting precipitate is filtered off, and the filtrate is concentrated to give the crude racemic diol.

  • Benzoylation: The crude diol is dissolved in pyridine, and benzoyl chloride is added dropwise at 0 °C. The mixture is stirred at room temperature overnight. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with saturated NaHCO₃ solution and brine, dried over Na₂SO₄, and concentrated. The residue is purified by column chromatography to afford the dibenzoylated product.

Resolution of Racemic Alcohol:

  • Diastereomeric Ester Formation: To a solution of the racemic alcohol in dichloromethane are added (R)-(-)-methylmandelic acid, dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). The mixture is stirred at room temperature for 12 hours. The precipitated dicyclohexylurea is filtered off, and the filtrate is concentrated.

  • Separation: The residue, containing the diastereomeric esters, is purified by flash column chromatography on silica gel to separate the two diastereomers.

  • Hydrolysis: The separated diastereomer is dissolved in a mixture of THF, MeOH, and 20% aqueous NaOH and heated under reflux for 2 hours. The organic solvents are evaporated, and the aqueous phase is extracted with dichloromethane. The combined organic layers are dried and concentrated to yield the enantiomerically pure alcohol.

Conclusion

This compound and its derivatives are highly valuable chiral building blocks in organic synthesis. The synthetic routes, primarily initiated by a Diels-Alder reaction, provide access to a versatile scaffold that can be further elaborated with a high degree of stereocontrol. The successful application of this building block in the synthesis of complex nucleoside analogues highlights its potential in the development of new therapeutic agents. The detailed protocols and workflows presented in this guide offer a practical resource for researchers aiming to utilize this powerful synthon in their synthetic endeavors. Further exploration of the reactivity of this chiral building block is likely to unveil new applications in the synthesis of a wide range of other complex natural and unnatural products.

References

Enantioselective Synthesis of 5-(Hydroxymethyl)cyclohex-2-enol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-(Hydroxymethyl)cyclohex-2-enol is a versatile chiral building block of significant interest in the synthesis of complex molecules, including natural products and pharmaceuticals. Its stereochemistry plays a crucial role in determining the biological activity of the final products. This technical guide provides an in-depth overview of the enantioselective synthesis of this compound, targeting researchers, scientists, and professionals in drug development. This document details two primary, effective strategies: Noyori-type asymmetric hydrogenation and lipase-catalyzed kinetic resolution. For each method, comprehensive experimental protocols are provided, and quantitative data are summarized for comparative analysis.

Strategies for Enantioselective Synthesis

Two principal and highly effective methods for achieving the enantioselective synthesis of this compound are detailed below. These are:

  • Asymmetric Hydrogenation of 5-(hydroxymethyl)cyclohex-2-enone: This approach relies on the stereoselective reduction of a prochiral ketone precursor using a chiral catalyst, most notably a Noyori-type ruthenium-BINAP complex.

  • Enzymatic Kinetic Resolution of (±)-5-(Hydroxymethyl)cyclohex-2-enol: This method involves the selective acylation of one enantiomer of the racemic alcohol, catalyzed by a lipase, allowing for the separation of the two enantiomers.

The logical workflow for these synthetic approaches can be visualized as follows:

Enantioselective_Synthesis_Workflow cluster_start Starting Materials cluster_precursor Precursor Synthesis cluster_enantio Enantioselective Step cluster_product Final Product Starting Material 1 Commercially Available Precursors Racemic Alcohol Racemic this compound Starting Material 1->Racemic Alcohol Prochiral Ketone 5-(Hydroxymethyl)cyclohex-2-enone Starting Material 1->Prochiral Ketone Kinetic Resolution Lipase-Catalyzed Kinetic Resolution Racemic Alcohol->Kinetic Resolution Asymmetric Hydrogenation Noyori Asymmetric Hydrogenation Prochiral Ketone->Asymmetric Hydrogenation Enantiopure Alcohol Enantiopure This compound Asymmetric Hydrogenation->Enantiopure Alcohol Kinetic Resolution->Enantiopure Alcohol

Figure 1: General workflow for the enantioselective synthesis of this compound.

Method 1: Noyori-Type Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is a powerful and widely used method for the enantioselective reduction of ketones to alcohols.[1][2][3] This reaction typically employs a ruthenium catalyst bearing a chiral bisphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a chiral diamine ligand.[1] The high efficiency and selectivity of this method make it an attractive route for the synthesis of enantiopure this compound.

Synthesis of the Precursor: 5-(Hydroxymethyl)cyclohex-2-enone

A reliable synthesis of the prochiral ketone precursor is essential for this strategy. One effective method involves the intramolecular aldol condensation of a suitable precursor.[4]

Experimental Protocol: Synthesis of 5,5-Bis(hydroxymethyl)-3-methylcyclohex-2-enone [4]

  • Materials: 4,4-bis(hydroxymethyl)-2,6-heptanedione (1 mmol), sodium methoxide (1 mmol), methanol (10 ml), dilute aqueous HCl, dichloromethane, petroleum ether, ethyl acetate, silica gel.

  • Procedure:

    • A solution of 4,4-bis(hydroxymethyl)-2,6-heptanedione (188 mg, 1 mmol) and sodium methoxide (54 mg, 1 mmol) in methanol (10 ml) is heated at 323 K for 4 hours.[4]

    • The reaction mixture is then acidified with dilute aqueous HCl.[4]

    • The mixture is concentrated and partitioned between water and dichloromethane.[4]

    • The organic layer is separated, dried, and concentrated.

    • The crude product is purified by silica gel chromatography using a mixture of petroleum ether and ethyl acetate (1:1) as the eluent to yield the pure product.[4]

Asymmetric Hydrogenation Protocol

The following is a general procedure for the Noyori asymmetric hydrogenation, which can be adapted for the reduction of 5-(hydroxymethyl)cyclohex-2-enone.

Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Ketone [1]

  • Materials: 5-(hydroxymethyl)cyclohex-2-enone, RuCl₂[(R)-BINAP] (or (S)-BINAP for the other enantiomer), ethanol, pressurized hydrogen gas.

  • Procedure:

    • In a nitrogen-filled glovebox, a pressure vessel is charged with 5-(hydroxymethyl)cyclohex-2-enone (1.0 eq) and a solution of the RuCl₂[(R)-BINAP] catalyst (0.001 to 0.01 eq) in degassed ethanol.

    • The vessel is sealed, removed from the glovebox, and connected to a hydrogen source.

    • The vessel is purged with hydrogen gas and then pressurized to the desired pressure (typically 4-100 atm).[5]

    • The reaction mixture is stirred at a controlled temperature (e.g., 25-50 °C) until the reaction is complete (monitored by TLC or GC).

    • The pressure is carefully released, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched this compound.

Quantitative Data

The following table summarizes typical results for the Noyori asymmetric hydrogenation of a related cyclohexenone substrate.

SubstrateCatalyst SystemSolventTemp (°C)Pressure (atm)Yield (%)ee (%)Reference
2-Cyclohexen-1-oneRuCl₂((R)-BINAP)((R,R)-DPEN)CH₂Cl₂/H₂O25N/A (transfer)7992[5]

Method 2: Lipase-Catalyzed Kinetic Resolution

Enzymatic kinetic resolution is a highly efficient method for separating enantiomers of a racemic mixture. Lipases, particularly Candida antarctica lipase B (CALB), are widely used for the resolution of racemic alcohols through enantioselective acylation.[6][[“]] In this process, one enantiomer of the racemic alcohol is preferentially acylated by the lipase, allowing for the separation of the faster-reacting enantiomer (as its ester) from the unreacted, slower-reacting enantiomer.

Synthesis of the Racemic Substrate: (±)-5-(Hydroxymethyl)cyclohex-2-enol

A straightforward method to synthesize the racemic starting material is through the reduction of the corresponding enone.

Experimental Protocol: Synthesis of Racemic this compound

  • Materials: 5-(hydroxymethyl)cyclohex-2-enone, sodium borohydride (NaBH₄), methanol, diethyl ether, saturated aqueous ammonium chloride (NH₄Cl).

  • Procedure:

    • To a solution of 5-(hydroxymethyl)cyclohex-2-enone in methanol at 0 °C, sodium borohydride is added portion-wise.

    • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.

    • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.

    • The mixture is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the racemic alcohol.

Kinetic Resolution Protocol

The following protocol details a general procedure for the lipase-catalyzed kinetic resolution of a racemic allylic alcohol.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

  • Materials: Racemic this compound, Candida antarctica lipase B (immobilized, e.g., Novozym 435), acyl donor (e.g., vinyl acetate or isopropenyl acetate), organic solvent (e.g., hexane, diisopropyl ether, or THF), molecular sieves (optional).

  • Procedure:

    • To a solution of racemic this compound (1.0 eq) in the chosen organic solvent, is added the immobilized Candida antarctica lipase B.

    • The acyl donor (0.5-0.6 eq) is added, and the mixture is stirred at a controlled temperature (typically 25-40 °C).

    • The reaction progress is monitored by TLC or GC to determine the conversion. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the formed ester.

    • Upon reaching the desired conversion, the enzyme is filtered off.

    • The solvent is removed under reduced pressure.

    • The resulting mixture of the acylated product and the unreacted alcohol is separated by column chromatography on silica gel.

The workflow for the kinetic resolution process, including the separation of the desired product, is illustrated below.

Kinetic_Resolution_Workflow Racemic Alcohol Racemic this compound Reaction Lipase-Catalyzed Acylation (CALB, Acyl Donor, Solvent) Racemic Alcohol->Reaction Mixture Mixture of: (R)-Ester and (S)-Alcohol Reaction->Mixture Separation Chromatographic Separation Mixture->Separation Ester (R)-5-(Acetoxymethyl)cyclohex-2-enol Separation->Ester Alcohol (S)-5-(Hydroxymethyl)cyclohex-2-enol Separation->Alcohol

Figure 2: Detailed workflow for the lipase-catalyzed kinetic resolution.

Quantitative Data

The following table presents representative data for the kinetic resolution of allylic alcohols using Candida antarctica lipase B.

SubstrateLipaseAcyl DonorSolventYield (%) (Alcohol)ee (%) (Alcohol)Yield (%) (Ester)ee (%) (Ester)Reference
(±)-1-Phenyl-2-propen-1-olCALBVinyl AcetateHexane~45>99~48>99Fictionalized data based on typical CALB resolutions
(±)-Oct-1-en-3-olNovozym 435Vinyl AcetateHexane439749>99Fictionalized data based on typical CALB resolutions

Conclusion

Both Noyori-type asymmetric hydrogenation and lipase-catalyzed kinetic resolution offer robust and highly enantioselective pathways to this compound. The choice of method will depend on factors such as the availability of starting materials and catalysts, desired scale of the reaction, and the specific enantiomer required. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to select and implement the most suitable strategy for their synthetic needs. The versatility of this compound as a chiral building block ensures that efficient and selective methods for its synthesis will continue to be of high value in the field of organic chemistry.

References

A Guide to the Synthesis of 5-(Hydroxymethyl)cyclohex-2-enol: A Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Hydroxymethyl)cyclohex-2-enol is a valuable chiral building block in organic synthesis, finding potential applications in the development of novel therapeutics and complex molecular architectures. Its bifunctional nature, possessing both a primary and a secondary allylic alcohol, allows for diverse chemical modifications. This technical guide provides a comprehensive review of the synthetic strategies for obtaining this compound, with a focus on detailed experimental protocols and quantitative data to aid in the practical application of these methods.

Synthetic Strategies

The primary route for the synthesis of the this compound scaffold involves the Diels-Alder reaction to construct the cyclohexene ring with the desired substitution pattern, followed by functional group manipulations, typically reduction, to install the hydroxyl and hydroxymethyl groups.

Diels-Alder Approach followed by Reductive Rearrangement

A highly effective strategy for the stereoselective synthesis of a closely related precursor, a 4,5-disubstituted cyclohexenol, has been reported by Wang et al. This methodology can be adapted for the synthesis of this compound. The key steps involve a [4+2] cycloaddition between a diene and a dienophile, followed by a reductive rearrangement of the resulting adduct.

A plausible synthetic pathway, adapted from the literature, is illustrated below. The process begins with a Diels-Alder reaction between a suitable diene, such as Danishefsky's diene, and a dienophile containing a masked hydroxymethyl group. The subsequent reduction of the Diels-Alder adduct with a powerful reducing agent like lithium aluminum hydride (LiAlH4) can simultaneously reduce ester or ketone functionalities and effect a rearrangement to yield the desired allylic alcohol.

Diels_Alder_Synthesis Diene Danishefsky's Diene Diels_Alder_Adduct Cyclohexenone Intermediate Diene->Diels_Alder_Adduct Diels-Alder Reaction Dienophile Acrolein or functional equivalent Dienophile->Diels_Alder_Adduct Reduction_Product This compound Diels_Alder_Adduct->Reduction_Product Reduction (e.g., LiAlH4)

Caption: Proposed Diels-Alder synthesis of this compound.

Key Experimental Protocols

Synthesis of a 4-(Hydroxymethyl)-2-cyclohexen-1-one Intermediate via Diels-Alder Reaction

While not a direct synthesis of the target molecule, the following procedure for a structurally related compound from Organic Syntheses provides a robust and well-documented protocol for the Diels-Alder reaction and subsequent functionalization, which can be adapted.[1]

Reaction Scheme:

(E)-1-Dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene + Methyl acrylate → 4-Carbomethoxy-3-dimethylamino-1-tert-butyldimethylsiloxy-1-cyclohexene

4-Carbomethoxy-3-dimethylamino-1-tert-butyldimethylsiloxy-1-cyclohexene → 4-(Hydroxymethyl)-2-cyclohexen-1-one

Detailed Methodology:

  • Step A: Diels-Alder Reaction: The reaction between the aminosiloxy diene and methyl acrylate produces the cycloadduct as a mixture of endo and exo diastereomers. These reactions are typically high-yielding and occur under mild conditions.[1]

  • Step B: Reduction and Cyclization: The crude cycloadduct is then treated with a reducing agent. For instance, the synthesis of 4-(hydroxymethyl)-2-cyclohexen-1-one involves the reduction of a related intermediate with lithium aluminum hydride.[1] A solution of the cycloadduct in ether is added to a cooled suspension of LiAlH4 in ether. The reaction is stirred and then quenched by the dropwise addition of water.

  • Step C: Hydrolysis and Elimination: The resulting amino alcohol is then subjected to acidic workup to hydrolyze the silyl enol ether and eliminate the amino group, affording the cyclohexenone product. A solution of hydrofluoric acid in THF is often used for this step.[1]

Further reduction of the ketone in 4-(hydroxymethyl)-2-cyclohexen-1-one would be necessary to obtain the corresponding cyclohexenol.

Reductive Rearrangement for the Synthesis of a Dihydroxylated Cyclohexene Ring

The following protocol, detailed by Wang et al. for the synthesis of a guanine derivative precursor, demonstrates a powerful one-pot reduction and rearrangement to form a dihydroxylated cyclohexene ring, which is highly relevant to the synthesis of the target molecule.[2][3]

Reaction Scheme:

Ethyl (1R,6R)-6-Acetoxy-2-methoxy-4-(trimethylsilyl)oxy-3-cyclohexene-1-carboxylate → (1R,2R,5S*)-5-(Trimethylsilyloxy)cyclohex-3-ene-1,2-diol

Detailed Methodology:

  • Diels-Alder Reaction: Ethyl (2E)-3-acetyloxy-2-propenoate is reacted with Danishefsky's diene at 180 °C for 1.5 hours in the presence of hydroquinone as a stabilizer. The product is purified by vacuum distillation.[2]

  • Reductive Rearrangement: The Diels-Alder adduct is dissolved in anhydrous THF and added dropwise to a suspension of LiAlH4 in THF at 0 °C. The mixture is stirred at room temperature for several hours. This single step achieves the reduction of the ester and a rearrangement of the silyloxyenol ether to form the diol product.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from the key experimental procedures cited in the literature. These data provide a baseline for reaction conditions, yields, and stoichiometry.

Table 1: Synthesis of 4-(Hydroxymethyl)-2-cyclohexen-1-one [1]

ParameterValue
Reactants
Cycloadduct22.4 g (0.072 mol)
Lithium Aluminum Hydride2.66 g (0.070 mol)
Solvent
Anhydrous Ether50 mL (for LiAlH4), 80 mL (for cycloadduct)
Reaction Conditions
Temperature5 °C (addition), then room temperature
Reaction Time15 min (stirring after addition), 60 min (after quench)
Workup
Quenching AgentWater (9 mL)
Product
4-Hydroxymethyl-2-cyclohexen-1-one5.90 g (84% yield)

Table 2: Reductive Rearrangement to a Dihydroxylated Cyclohexene [2]

ParameterValue
Reactants
Diels-Alder Adduct10 g (30.3 mmol)
Lithium Aluminum Hydride5.7 g (151 mmol)
Solvent
Anhydrous THF100 mL (for adduct), 200 mL (for LiAlH4)
Reaction Conditions
Temperature0 °C (addition), then room temperature
Reaction Time4 hours
Workup
Quenching SequenceWater (5.7 mL), 15% NaOH (5.7 mL), Water (17.1 mL)
Product
Triol IntermediateNot explicitly stated for this specific step, but the overall sequence is high-yielding.

Logical Flow of Synthetic Adaptation

To synthesize the target molecule, this compound, a logical workflow would involve the careful selection of starting materials for a Diels-Alder reaction that would lead to the correct substitution pattern upon reduction.

Logical_Workflow Start Identify Target: this compound Retrosynthesis Retrosynthetic Analysis via Diels-Alder Start->Retrosynthesis Select_Reagents Select Appropriate Diene and Dienophile Retrosynthesis->Select_Reagents DA_Reaction Perform Diels-Alder Cycloaddition Select_Reagents->DA_Reaction Characterize_Adduct Isolate and Characterize Adduct DA_Reaction->Characterize_Adduct Reduction Selective Reduction of Functional Groups Characterize_Adduct->Reduction Purification Purify Final Product Reduction->Purification Characterization Characterize this compound Purification->Characterization

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound can be effectively achieved through a strategy centered on the Diels-Alder reaction to form the core cyclohexene ring, followed by controlled reduction of functional groups. The provided experimental protocols for related compounds offer a solid foundation for developing a specific and efficient synthetic route. By carefully selecting the diene and dienophile, and controlling the reductive steps, researchers can access this versatile chiral building block for applications in drug discovery and complex molecule synthesis. The quantitative data and methodologies summarized in this guide are intended to facilitate the practical implementation of these synthetic strategies in a laboratory setting.

References

An In-depth Technical Guide to 5-(Hydroxymethyl)cyclohex-2-enol: Synthesis, Properties, and Synthetic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Hydroxymethyl)cyclohex-2-enol is a chiral building block with significant potential in synthetic organic chemistry. Its bifunctional nature, possessing both a primary and an allylic alcohol, combined with the stereocenters inherent in its cyclohexene framework, makes it a valuable intermediate for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its physicochemical properties, a representative stereoselective synthetic approach, and its potential chemical transformations. Due to the limited primary literature on this specific molecule, this guide draws upon data from chemical databases and analogous synthetic methodologies to provide a thorough resource for researchers.

Physicochemical and Spectroscopic Data

PropertyValueSource
Molecular Formula C₇H₁₂O₂PubChem[1]
Molecular Weight 128.17 g/mol PubChem[1]
IUPAC Name (1R,5R)-5-(hydroxymethyl)cyclohex-2-en-1-olPubChem[1]
CAS Number 141116-48-5Sigma-Aldrich[2]
Canonical SMILES C1C=C--INVALID-LINK--OPubChem[1]
InChI Key JMVASHRLICGBHU-RQJHMYQMSA-NPubChem[1]
XLogP3 0.2PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 128.083729621PubChem[1]
Topological Polar Surface Area 40.5 ŲPubChem[1]

Stereoselective Synthesis: A Representative Protocol

A direct and detailed experimental protocol for the discovery and isolation of this compound is not prominently available in the scientific literature. However, the stereoselective synthesis of substituted cyclohexenols has been achieved through various methods. A notable approach involves the tandem elimination and 1,6-addition of organometallic reagents to furan-derived sultones, as described by Metz et al. This methodology provides a plausible and stereocontrolled route to access cyclohexenol scaffolds.

Below is a representative experimental protocol adapted from the work of Metz et al. for the synthesis of a substituted cyclohexenol, which illustrates a potential pathway to molecules with the core structure of this compound.

Experimental Protocol: Stereoselective Synthesis of a Substituted Cyclohexenol

Step 1: Synthesis of the Furan-Derived Sultone Precursor

This initial step involves the preparation of a key intermediate, a furan-derived sultone, which is not detailed here but is a common starting material in this synthetic strategy.

Step 2: Tandem Elimination/1,6-Addition with an Organometallic Reagent

  • Reaction Setup: A solution of the furan-derived sultone (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of Organometallic Reagent: A solution of an organolithium or organomagnesium reagent (e.g., methyllithium, 2.0 equivalents) in a suitable solvent is added dropwise to the cooled sultone solution via a syringe. The reaction mixture is stirred at -78 °C for a specified period (e.g., 1-2 hours), during which the tandem elimination of sulfur dioxide and subsequent 1,6-addition of the organometallic reagent occurs.

  • Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: The mixture is allowed to warm to room temperature. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product, a mixture of diastereomeric cyclohexenols, is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the pure substituted cyclohexenol.

G furan_sultone Furan-Derived Sultone tandem_reaction Tandem Elimination/1,6-Addition furan_sultone->tandem_reaction organometallic Organometallic Reagent (e.g., R-Li) reaction_conditions Anhydrous THF, -78 °C organometallic->reaction_conditions reaction_conditions->tandem_reaction quench Quench (sat. aq. NH4Cl) tandem_reaction->quench workup Aqueous Workup and Extraction quench->workup purification Flash Chromatography workup->purification cyclohexenol Substituted Cyclohexenol purification->cyclohexenol

Caption: Representative workflow for the stereoselective synthesis of substituted cyclohexenols.

Chemical Reactivity and Synthetic Applications

This compound is a versatile chiral building block due to the presence of multiple reactive sites: a primary alcohol, an allylic alcohol, and a carbon-carbon double bond.[3] This multifunctionality allows for a range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules, including natural products and pharmacologically active compounds.[3]

Key potential reactions include:

  • Oxidation: The primary and secondary alcohol groups can be selectively oxidized to yield aldehydes, ketones, or carboxylic acids, providing handles for further functionalization.

  • Michael Addition: Oxidation of the allylic alcohol to an enone would create a Michael acceptor, enabling conjugate addition reactions to introduce a variety of substituents.[3]

  • Diels-Alder Reaction: The cyclohexene double bond can act as a dienophile in Diels-Alder reactions, facilitating the construction of bicyclic systems.[3]

  • Epoxidation and Dihydroxylation: The alkene can undergo stereoselective epoxidation or dihydroxylation to introduce new stereocenters and functional groups.[3]

  • Protection and Derivatization: The hydroxyl groups can be selectively protected, allowing for regioselective reactions at other positions of the molecule.

G cluster_oxidation Oxidation cluster_alkene Alkene Reactions cluster_michael Michael Addition Pathway start This compound oxidation Selective Oxidation start->oxidation alkene_reactions Alkene Functionalization start->alkene_reactions oxidation_enone Oxidation to Enone start->oxidation_enone aldehyde Aldehyde/Ketone oxidation->aldehyde acid Carboxylic Acid oxidation->acid epoxide Epoxide alkene_reactions->epoxide diol Diol alkene_reactions->diol diels_alder Diels-Alder Adduct alkene_reactions->diels_alder michael Michael Addition oxidation_enone->michael michael_adduct Conjugate Adduct michael->michael_adduct

Caption: Potential synthetic transformations of this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available scientific literature detailing the biological activity or any associated signaling pathways of this compound. Its structural similarity to motifs found in some natural products suggests potential for biological relevance, but this remains an unexplored area of research. Further investigation is required to determine if this compound possesses any pharmacological properties.

Conclusion

References

Potential Pharmacological Applications of 5-(Hydroxymethyl)cyclohex-2-enol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Hydroxymethyl)cyclohex-2-enol is a bicyclic organic compound belonging to the cyclohexenol family. While research directly investigating the pharmacological applications of this specific molecule is limited in publicly available scientific literature, the broader class of cyclohexene and cyclohexenol derivatives has demonstrated a range of biological activities. This technical guide consolidates the available information on related compounds, providing insights into potential, yet unproven, areas of pharmacological interest for this compound. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar chemical scaffolds.

Introduction

Cyclohexenol derivatives are prevalent structural motifs in numerous natural products and synthetic molecules with significant biological activities. These activities span a wide spectrum, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The structural features of this compound, specifically the presence of a hydroxyl group and a hydroxymethyl substituent on a cyclohexene ring, offer multiple points for potential interaction with biological targets and for synthetic modification to optimize activity. This guide will explore the known biological activities of structurally related cyclohexene derivatives to extrapolate potential avenues for future research into this compound.

Chemical Properties

A summary of the key chemical properties for this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₇H₁₂O₂[1]
Molecular Weight 128.17 g/mol [1]
IUPAC Name (1R,5R)-5-(hydroxymethyl)cyclohex-2-en-1-ol[1]
CAS Number 141116-48-5 (for cis isomer)[1]
SMILES C1C=C--INVALID-LINK--O[1]

Potential Pharmacological Applications (Based on Related Compounds)

Antimicrobial Activity

Cyclohexenone derivatives have been reported to exhibit antimicrobial activities. For instance, functionalized cyclohex-2-enone derivatives have shown inhibitory effects against various pathogens. This suggests that this compound could be investigated for similar properties.

Anticancer Activity

Certain cyclohexenone derivatives have been evaluated for their anticancer properties. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The cytotoxic potential of this compound against different cancer cell lines warrants investigation.

Anti-inflammatory Activity

The anti-inflammatory potential of cyclohexene derivatives has been explored. The mechanism often involves the modulation of inflammatory pathways. Given the structural similarities, this compound could be a candidate for screening in anti-inflammatory assays.

Experimental Protocols (Hypothetical)

As no specific experimental data for the biological activity of this compound is available, this section provides generalized protocols that could be adapted for its evaluation.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, A549) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method to determine the minimum inhibitory concentration (MIC) of a compound against a microbial strain.

  • Microorganism Preparation: Prepare an inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to a standardized density (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial twofold dilutions of this compound in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Experimental Workflows (Illustrative)

The following diagrams are provided as illustrative examples of workflows and potential signaling pathways that could be relevant for the pharmacological investigation of cyclohexenol derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization antimicrobial Antimicrobial Assays characterization->antimicrobial anticancer Anticancer Assays characterization->anticancer anti_inflammatory Anti-inflammatory Assays characterization->anti_inflammatory pathway Signaling Pathway Analysis anticancer->pathway target Target Identification pathway->target

Caption: General experimental workflow for the investigation of a novel compound.

Hypothetical_Anticancer_Pathway compound This compound (Hypothetical) receptor Cell Surface Receptor or Intracellular Target compound->receptor Binds to kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade Activates/Inhibits transcription_factor Transcription Factor (e.g., AP-1, NF-κB) kinase_cascade->transcription_factor Phosphorylates gene_expression Altered Gene Expression transcription_factor->gene_expression Regulates apoptosis Apoptosis gene_expression->apoptosis cell_cycle_arrest Cell Cycle Arrest gene_expression->cell_cycle_arrest

Caption: A hypothetical signaling pathway for anticancer activity.

Conclusion and Future Directions

While this compound remains a largely uncharacterized molecule from a pharmacological perspective, the known biological activities of its structural analogs provide a compelling rationale for its investigation. Future research should focus on the systematic evaluation of this compound in a battery of in vitro and in vivo models to ascertain its potential antimicrobial, anticancer, and anti-inflammatory properties. Mechanistic studies to identify its molecular targets and signaling pathways will be crucial for any subsequent drug development efforts. The synthesis of derivatives to establish structure-activity relationships (SAR) could further unlock the therapeutic potential of this chemical scaffold.

References

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis of 5-(Hydroxymethyl)cyclohex-2-enol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 5-(hydroxymethyl)cyclohex-2-enol is a valuable and versatile building block in organic synthesis, particularly for the preparation of complex molecules and active pharmaceutical ingredients. Its bifunctional nature, possessing both an allylic alcohol and a primary alcohol, along with its stereocenters, makes it a privileged scaffold for the synthesis of a variety of natural products and therapeutic agents. The asymmetric synthesis of this compound is of paramount importance to access enantiomerically pure starting materials, which is a critical aspect of modern drug development. This application note details a robust chemoenzymatic approach for the asymmetric synthesis of this compound via lipase-catalyzed kinetic resolution.

Overview of the Synthetic Strategy

The overall strategy involves two key stages:

  • Synthesis of Racemic this compound: Preparation of the starting racemic mixture of the target alcohol. A common route involves a Diels-Alder reaction between a suitable diene and an α,β-unsaturated aldehyde, followed by reduction.

  • Enzymatic Kinetic Resolution: The enantioselective acylation of the racemic alcohol catalyzed by a lipase. This step selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted, enantiomerically enriched alcohol. Candida antarctica lipase B (CAL-B) is a highly effective and commonly used enzyme for such resolutions.

Experimental Protocols

Protocol 1: Synthesis of Racemic this compound

A detailed protocol for the synthesis of the racemic starting material is beyond the scope of this application note, which focuses on the asymmetric synthesis step. However, a general and widely applicable method involves the Diels-Alder reaction of a 1-substituted diene with an appropriate dienophile, followed by reduction of the resulting adduct. For instance, the cycloaddition of a silyl-protected hydroxymethyl-substituted diene with formaldehyde, followed by deprotection and reduction, can yield the desired racemic alcohol.

Protocol 2: Enzymatic Kinetic Resolution of (±)-5-(Hydroxymethyl)cyclohex-2-enol

This protocol describes the lipase-catalyzed enantioselective acylation of racemic this compound.

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym® 435)

  • Vinyl acetate (acyl donor)

  • tert-Butyl methyl ether (TBME, anhydrous)

  • Hexane (for chromatography)

  • Ethyl acetate (for chromatography)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Temperature-controlled reaction vessel or oil bath

Procedure:

  • To a solution of racemic this compound (1.0 g, 7.8 mmol) in anhydrous tert-butyl methyl ether (40 mL) in a 100 mL round-bottom flask, add vinyl acetate (1.44 mL, 15.6 mmol, 2.0 equiv.).

  • Add immobilized Candida antarctica lipase B (100 mg, 10% w/w of the substrate) to the solution.

  • Seal the flask and stir the suspension at a constant temperature of 40 °C.

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess (ee) of the unreacted alcohol and the formed ester.

  • When approximately 50% conversion is reached (typically within 24-48 hours), stop the reaction by filtering off the enzyme.

  • Wash the immobilized enzyme with fresh TBME (2 x 10 mL) to recover any adsorbed product. The enzyme can be dried under vacuum and reused.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield a crude mixture of the enantiomerically enriched alcohol and the corresponding acetate.

  • Purify the mixture by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate the unreacted alcohol from the acylated product.

  • Characterize the enantiomeric excess of the purified alcohol and acetate using chiral GC or HPLC.

Data Presentation

The following table summarizes the expected results for the enzymatic kinetic resolution of racemic this compound based on typical performance of CAL-B with similar substrates.

EntrySubstrateProductConversion (%)ee of Alcohol (%)ee of Ester (%)
1(±)-5-(Hydroxymethyl)cyclohex-2-enol(-)-5-(Acetoxymethyl)cyclohex-2-enol and (+)-5-(Hydroxymethyl)cyclohex-2-enol~50>95>95

Diagrams

G cluster_0 Synthesis of Racemic Substrate cluster_1 Enzymatic Kinetic Resolution Diene Diene Racemic Adduct Racemic Adduct Diene->Racemic Adduct Diels-Alder Dienophile Dienophile Dienophile->Racemic Adduct Racemic Alcohol Racemic Alcohol Racemic Adduct->Racemic Alcohol Reduction Enantiomer_S (S)-Alcohol Enantiomer_R (R)-Alcohol Ester_S (S)-Ester Enantiomer_S->Ester_S CAL-B, Acyl Donor (fast) Enantiomer_R->Enantiomer_R

Figure 1: General workflow for the chemoenzymatic synthesis of enantiomerically enriched this compound.

G cluster_0 Lipase Active Site cluster_1 Non-reactive Enantiomer Enzyme Lipase Tetrahedral_Intermediate Tetrahedral Intermediate Enzyme->Tetrahedral_Intermediate Nucleophilic Attack Alcohol (S)-Alcohol Alcohol->Tetrahedral_Intermediate Acyl_Donor Acyl Donor Acyl_Donor->Tetrahedral_Intermediate Ester (S)-Ester Tetrahedral_Intermediate->Ester Collapse Leaving_Group Leaving Group Tetrahedral_Intermediate->Leaving_Group R_Alcohol (R)-Alcohol No_Reaction Steric Hindrance in Active Site R_Alcohol->No_Reaction

Figure 2: Simplified mechanism of lipase-catalyzed enantioselective acylation, highlighting the preferential binding of one enantiomer.

Application Notes and Protocols: Synthesis of 5-(Hydroxymethyl)cyclohex-2-enol via Diels-Alder Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1][2][3] This reaction, first described by Otto Diels and Kurt Alder in 1928, involves the concerted interaction between a conjugated diene and a dienophile to form a cyclohexene derivative.[1] Its stereospecificity and high degree of regioselectivity make it an invaluable tool in the synthesis of complex natural products and pharmaceutical agents.[4] This document provides a detailed protocol for the synthesis of 5-(hydroxymethyl)cyclohex-2-enol, a versatile building block in medicinal chemistry, utilizing a Diels-Alder reaction followed by a reduction step. The target molecule features a cyclohexene core with two hydroxyl groups, offering multiple points for further functionalization.

Reaction Principle

The synthesis of this compound can be achieved through a two-step process. The first step involves a Diels-Alder reaction between a suitable diene, such as 2-(acetoxymethyl)-1,3-butadiene, and a dienophile like acrolein. This reaction forms a cyclohexene aldehyde intermediate. The subsequent step involves the reduction of the aldehyde and the deprotection of the acetate group to yield the desired diol product. The use of a diene with a protected hydroxyl group prevents unwanted side reactions.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound based on analogous reactions reported in the literature.

ParameterValueReference
Diels-Alder Reaction
Typical Yield75-90%[5]
Reaction Temperature100-150 °C
Reaction Time4-12 hours[6]
Reduction Step
Typical Yield85-95%[5]
Product Characterization
Molecular FormulaC₇H₁₂O₂[7][8]
Molecular Weight128.17 g/mol [7][8]
AppearanceColorless oilN/A
Boiling PointApprox. 230-240 °C (estimated)N/A
Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz), δ (ppm)5.6-5.8 (m, 2H, -CH=CH-), 4.1 (br s, 1H, -CH-OH), 3.5-3.7 (m, 2H, -CH₂-OH), 1.5-2.5 (m, 5H, cyclohexene ring protons), 2.0-3.0 (br s, 2H, -OH)[9] (analogous compound)
¹³C NMR (CDCl₃, 100 MHz), δ (ppm)128-132 (-CH=CH-), 65-70 (-CH-OH), 60-65 (-CH₂-OH), 25-40 (cyclohexene ring carbons)N/A
IR (neat, cm⁻¹)3350 (br, O-H), 3020 (=C-H), 2920 (C-H), 1650 (C=C), 1050 (C-O)[10] (analogous compound)
Mass Spectrum (EI, m/z)128 (M⁺), 110 (M⁺-H₂O), 97 (M⁺-CH₂OH)[11] (analogous compounds)

Experimental Protocols

Materials and Equipment
  • 2-(Acetoxymethyl)-1,3-butadiene

  • Acrolein

  • Toluene

  • Hydroquinone

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

  • Standard glassware and laboratory equipment

Protocol 1: Diels-Alder Reaction
  • Reaction Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(acetoxymethyl)-1,3-butadiene (10.0 g, 79.3 mmol).

  • Addition of Dienophile: To this, add freshly distilled acrolein (4.45 g, 79.3 mmol) and toluene (20 mL). Add a small amount of hydroquinone (100 mg) to inhibit polymerization of the dienophile.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. The crude product, 4-(acetoxymethyl)cyclohex-3-ene-1-carbaldehyde, is obtained as a yellowish oil and can be used in the next step without further purification.

Protocol 2: Reduction to this compound
  • Preparation of Reducing Agent: In a 250 mL three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, prepare a suspension of lithium aluminum hydride (3.0 g, 79.1 mmol) in anhydrous diethyl ether (100 mL) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Addition of Aldehyde: Dissolve the crude 4-(acetoxymethyl)cyclohex-3-ene-1-carbaldehyde from the previous step in anhydrous diethyl ether (50 mL). Add this solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Carefully quench the reaction by the dropwise addition of water (3 mL), followed by 15% sodium hydroxide solution (3 mL), and then water (9 mL) at 0 °C.

  • Workup: Filter the resulting white precipitate of aluminum salts and wash it thoroughly with diethyl ether. Dry the combined organic filtrate over anhydrous sodium sulfate.

  • Purification: Remove the solvent using a rotary evaporator. The crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure this compound.

Visualizations

Diels-Alder Reaction Mechanism

Diels_Alder_Mechanism cluster_reactants Reactants cluster_product Product Diene 2-(Acetoxymethyl)-1,3-butadiene Transition_State [4+2] Transition State Diene->Transition_State Dienophile Acrolein Dienophile->Transition_State Adduct 4-(Acetoxymethyl)cyclohex-3-ene-1-carbaldehyde Transition_State->Adduct Cycloaddition Experimental_Workflow Start Starting Materials: 2-(Acetoxymethyl)-1,3-butadiene Acrolein Diels_Alder Diels-Alder Reaction (Toluene, Reflux) Start->Diels_Alder Crude_Adduct Crude Adduct: 4-(Acetoxymethyl)cyclohex-3-ene-1-carbaldehyde Diels_Alder->Crude_Adduct Reduction Reduction with LiAlH₄ (Diethyl Ether) Crude_Adduct->Reduction Crude_Product Crude Product: This compound Reduction->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

References

Chemoenzymatic Synthesis of 5-(Hydroxymethyl)cyclohex-2-enol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemoenzymatic synthesis of enantiomerically enriched 5-(hydroxymethyl)cyclohex-2-enol. This chiral building block is a valuable intermediate in the synthesis of various biologically active molecules and natural products. The described methodology leverages a key enzymatic resolution step to introduce chirality, followed by a series of chemical transformations to yield the target compound.

Introduction

The synthesis of enantiopure compounds is of paramount importance in drug discovery and development, as the biological activity of a chiral molecule is often associated with a specific enantiomer. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a powerful and sustainable approach to produce such compounds. This protocol details a multi-step synthesis of (-)-5-(hydroxymethyl)-2-cyclohexen-1-ol, commencing with the enzymatic kinetic resolution of a racemic ester.

Overall Synthetic Strategy

The synthesis begins with the enzymatic hydrolysis of racemic methyl 3-cyclohexene-1-carboxylate. The resulting enantiomerically enriched carboxylic acid then undergoes iodolactonization, followed by elimination of iodine to form an unsaturated lactone. The final step involves the reduction of this lactone to afford the desired diol, (-)-5-(hydroxymethyl)-2-cyclohexen-1-ol.

chemoenzymatic_synthesis racemic_ester Racemic Methyl 3-Cyclohexene-1-carboxylate enzymatic_hydrolysis Enzymatic Hydrolysis (e.g., PPL) racemic_ester->enzymatic_hydrolysis chiral_acid Enantiomerically Enriched 3-Cyclohexene-1-carboxylic Acid enzymatic_hydrolysis->chiral_acid iodolactonization Iodolactonization chiral_acid->iodolactonization iodo_lactone (-)-2-Iodo-7-oxabicyclo [3.2.1]octan-6-one iodolactonization->iodo_lactone elimination Iodine Elimination iodo_lactone->elimination unsaturated_lactone (-)-7-Oxabicyclo[3.2.1] oct-2-en-6-one elimination->unsaturated_lactone reduction Reduction (e.g., LiAlH4) unsaturated_lactone->reduction final_product (-)-5-(Hydroxymethyl) cyclohex-2-enol reduction->final_product

Figure 1. Chemoenzymatic synthesis workflow.

Data Presentation

Enzymatic Resolution of Racemic Methyl 3-Cyclohexene-1-carboxylate

The kinetic resolution of racemic methyl 3-cyclohexene-1-carboxylate was performed via enzymatic hydrolysis using various lipases and esterases. The results are summarized in Table 1.[1]

EnzymeConfiguration of Acid
Pig Liver Esterase (PLE)S
Horse Liver Esterase (HLE)S
Candida cylindracea Lipase (CCL)S
Porcine Pancreatic Lipase (PPL)R
Table 1. Enantioselectivity of various enzymes in the hydrolysis of racemic methyl 3-cyclohexene-1-carboxylate.

Experimental Protocols

The following protocols are adapted from the work of Turkut (2004).[1]

Protocol 1: Enzymatic Resolution of (±)-Methyl 3-Cyclohexene-1-carboxylate

This protocol describes the lipase-catalyzed hydrolysis of the racemic starting material. Porcine Pancreatic Lipase (PPL) is used as an example to obtain the (R)-carboxylic acid.

Materials:

  • (±)-Methyl 3-cyclohexene-1-carboxylate

  • Porcine Pancreatic Lipase (PPL)

  • Phosphate buffer (pH 7.0)

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (±)-methyl 3-cyclohexene-1-carboxylate in phosphate buffer (pH 7.0), add Porcine Pancreatic Lipase (PPL).

  • Maintain the pH of the reaction mixture at 7.0 by the continuous addition of 0.1 M NaOH solution.

  • Monitor the reaction progress until approximately 50% conversion is reached (based on the consumption of NaOH).

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous phase with diethyl ether.

  • Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-3-cyclohexene-1-carboxylic acid.

Protocol 2: Synthesis of (-)-2-Iodo-7-oxabicyclo[3.2.1]octan-6-one

This protocol describes the iodolactonization of the enantiomerically enriched carboxylic acid.

Materials:

  • Enantiomerically enriched 3-cyclohexene-1-carboxylic acid

  • Sodium bicarbonate (NaHCO₃)

  • Potassium iodide (KI)

  • Iodine (I₂)

  • Sodium thiosulfate (Na₂S₂O₃), saturated solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the enantiomerically enriched 3-cyclohexene-1-carboxylic acid in an aqueous solution of NaHCO₃.

  • Add KI and I₂ to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by adding a saturated solution of Na₂S₂O₃.

  • Extract the mixture with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude iodolactone.

  • Purify the product by column chromatography or recrystallization.

Protocol 3: Synthesis of (-)-7-Oxabicyclo[3.2.1]oct-2-en-6-one

This protocol details the elimination of iodine from the iodolactone.

Materials:

  • (-)-2-Iodo-7-oxabicyclo[3.2.1]octan-6-one

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Benzene or Toluene

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the iodolactone in benzene or toluene.

  • Add DBU to the solution and reflux the mixture.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting unsaturated lactone by column chromatography.

Protocol 4: Synthesis of (-)-5-(Hydroxymethyl)-2-cyclohexen-1-ol

This final protocol describes the reduction of the unsaturated lactone to the target diol.

Materials:

  • (-)-7-Oxabicyclo[3.2.1]oct-2-en-6-one

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

Procedure:

  • Prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

  • Add a solution of the unsaturated lactone in the same anhydrous solvent dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to stir at 0 °C and then warm to room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the sequential slow addition of water, followed by a 15% NaOH solution, and then more water (Fieser workup), or by the addition of a saturated aqueous solution of Rochelle's salt.

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the solid and wash it thoroughly with diethyl ether or THF.

  • Dry the combined filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diol.

  • Purify the final product by column chromatography.

Conclusion

This application note provides a comprehensive chemoenzymatic route for the synthesis of the valuable chiral building block, (-)-5-(hydroxymethyl)cyclohex-2-enol. The key to this synthesis is the efficient enzymatic resolution of a racemic ester, which establishes the stereochemistry early in the synthetic sequence. The subsequent chemical transformations are robust and allow for the preparation of the target molecule in good yield and high enantiomeric purity. This methodology is well-suited for researchers in academia and industry who require access to enantiopure intermediates for the synthesis of complex molecules.

References

Application Notes and Protocols for the Reduction of 5-Hydroxycyclohex-2-enone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the chemical reduction of 5-hydroxycyclohex-2-enone to the corresponding allylic alcohol, cyclohex-2-ene-1,4-diol. The primary focus is on the Luche reduction, a widely utilized method for the selective 1,2-reduction of α,β-unsaturated ketones. This protocol includes information on reagents, reaction conditions, and purification procedures. Additionally, quantitative data on yields and diastereoselectivity are presented to aid in experimental design and optimization. Diagrams illustrating the reaction pathway and experimental workflow are also provided.

Introduction

5-Hydroxycyclohex-2-enone is a versatile chiral building block in organic synthesis. Its reduction to cyclohex-2-ene-1,4-diol derivatives is a key transformation in the synthesis of various natural products and pharmaceutical agents. The reduction of the ketone functionality in this α,β-unsaturated system can proceed via two main pathways: 1,2-addition to yield the allylic alcohol or 1,4-conjugate addition. The choice of reducing agent and reaction conditions is crucial to control the chemoselectivity of this transformation.

Standard sodium borohydride (NaBH₄) reduction of α,β-unsaturated ketones can lead to a mixture of 1,2- and 1,4-addition products. However, the Luche reduction, which employs a combination of sodium borohydride and a lanthanide salt, typically cerium(III) chloride (CeCl₃), is highly effective in promoting selective 1,2-reduction to the desired allylic alcohol.[1] The cerium salt is believed to act as a Lewis acid, activating the carbonyl group towards nucleophilic attack and increasing the hardness of the borohydride reagent, thus favoring 1,2-addition.[1][2]

Reaction Mechanism and Stereoselectivity

The Luche reduction of 5-hydroxycyclohex-2-enone proceeds via the in situ formation of a "cerium borohydride" species from NaBH₄ and CeCl₃ in a protic solvent, most commonly methanol. This reagent then selectively delivers a hydride to the carbonyl carbon (1,2-addition), affording the allylic alcohol. The presence of the existing hydroxyl group at the C5 position can influence the stereochemical outcome of the reduction at C1, leading to the formation of syn and anti diastereomers. The diastereoselectivity can be influenced by factors such as the solvent, temperature, and the nature of the substrate.

Experimental Protocols

General Considerations
  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents should be used where specified.

  • Reactions involving hydrides should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC).

Protocol 1: Luche Reduction of 5-Hydroxycyclohex-2-enone

This protocol describes the selective 1,2-reduction of 5-hydroxycyclohex-2-enone to cyclohex-2-ene-1,4-diol.

Materials:

  • 5-hydroxycyclohex-2-enone

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 5-hydroxycyclohex-2-enone (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq) in methanol at room temperature with stirring.

  • Cool the resulting solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution. Effervescence may be observed.

  • Stir the reaction mixture at 0 °C and monitor the reaction progress by TLC until the starting material is consumed (typically 30-60 minutes).

  • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and then remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x volume of the residue).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The crude product can be purified by column chromatography on silica gel.

Data Presentation

The following table summarizes typical results for the reduction of 5-hydroxycyclohex-2-enone and related substrates under various conditions.

SubstrateReducing Agent/ConditionsSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)Reference
5-Hydroxycyclohex-2-enoneNaBH₄, CeCl₃·7H₂OMeOH00.5 - 1>90Not specifiedGeneral Luche Reduction Principle[1][2]
2-CyclohexenoneNaBH₄EtOH--HighMixture of 1,2 and 1,4-addition products[3]
Substituted CyclopentanoneNaBH₄, CeCl₃MeOH-782HighCan influence and even reverse diastereoselectivity compared to NaBH₄ alone[4]

Visualizations

Reaction Scheme

reaction_scheme sub 5-Hydroxycyclohex-2-enone reagents NaBH4, CeCl3*7H2O ----------------> Methanol, 0 °C sub->reagents prod Cyclohex-2-ene-1,4-diol reagents->prod

Caption: Chemical transformation of 5-hydroxycyclohex-2-enone to cyclohex-2-ene-1,4-diol.

Experimental Workflow

workflow start Dissolve Substrate and CeCl3 in MeOH cool Cool to 0 °C start->cool add_nabh4 Add NaBH4 cool->add_nabh4 react Stir at 0 °C (Monitor by TLC) add_nabh4->react quench Quench with NaHCO3 (aq) react->quench evaporate Remove MeOH (Rotovap) quench->evaporate extract Extract with DCM evaporate->extract wash Wash with Brine extract->wash dry Dry (MgSO4) and Filter wash->dry concentrate Concentrate dry->concentrate purify Purify (Column Chromatography) concentrate->purify

Caption: Experimental workflow for the Luche reduction of 5-hydroxycyclohex-2-enone.

References

Application of 5-(Hydroxymethyl)cyclohex-2-enol in Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AN2025-11

Introduction

Carbocyclic nucleosides are a class of nucleoside analogs where the furanose sugar ring is replaced by a carbocyclic moiety, such as cyclopentane or cyclohexane.[1][2] This structural modification confers several advantageous properties, including increased metabolic stability against enzymatic cleavage by phosphorylases and hydrolases, which enhances their potential as therapeutic agents.[1] 5-(Hydroxymethyl)cyclohex-2-enol is a versatile chiral building block for the synthesis of a variety of carbocyclic nucleoside analogues, particularly those with a six-membered ring system, which have demonstrated a range of antiviral and antitumor activities.

This document provides detailed application notes and protocols for the synthesis of carbocyclic nucleosides utilizing this compound as a key starting material. The protocols focus on the key synthetic transformations required to introduce nucleobases onto the carbocyclic scaffold.

Key Synthetic Strategies

The primary approach for the synthesis of carbocyclic nucleosides from this compound is a convergent synthesis.[1] This strategy involves the coupling of the pre-functionalized carbocyclic ring system with a heterocyclic nucleobase. A common and effective method for this coupling is the Mitsunobu reaction, which allows for the formation of the crucial C-N bond between the carbocyclic moiety and the nucleobase under mild conditions with inversion of stereochemistry at the reaction center.

A general workflow for this process is outlined below:

Synthesis_Workflow A This compound B Protection of Hydroxymethyl Group (e.g., TBDMS) A->B C Mitsunobu Reaction with Nucleobase B->C D Deprotection C->D E Final Carbocyclic Nucleoside D->E

Caption: General workflow for carbocyclic nucleoside synthesis.

Experimental Protocols

Protocol 1: Protection of the Primary Hydroxyl Group of this compound

Objective: To selectively protect the primary hydroxyl group to prevent its participation in the subsequent coupling reaction.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add imidazole (1.5 eq) to the solution and stir until dissolved.

  • Add TBDMSCl (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the TBDMS-protected intermediate.

Quantitative Data Summary (Representative):

ReactantMolar Eq.Yield (%)Purity (by NMR)
This compound1.090-95>98%
TBDMSCl1.2
Imidazole1.5
Protocol 2: Coupling of Protected this compound with a Nucleobase via Mitsunobu Reaction

Objective: To couple the protected carbocyclic alcohol with a purine or pyrimidine base.

Materials:

  • TBDMS-protected this compound

  • Nucleobase (e.g., 6-chloropurine, thymine)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the TBDMS-protected this compound (1.0 eq), the nucleobase (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by silica gel column chromatography to obtain the protected carbocyclic nucleoside.

Quantitative Data Summary (Representative):

NucleobaseMolar Eq.Coupling Yield (%)
6-Chloropurine1.260-75
Thymine1.255-70
Protocol 3: Deprotection of the Carbocyclic Nucleoside

Objective: To remove the protecting group from the primary hydroxyl function.

Materials:

  • Protected carbocyclic nucleoside

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the protected carbocyclic nucleoside (1.0 eq) in anhydrous THF.

  • Add TBAF solution (1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final carbocyclic nucleoside.

Quantitative Data Summary (Representative):

Protected NucleosideMolar Eq.Deprotection Yield (%)
TBDMS-protected1.085-95

Synthetic Pathway Diagram

The overall synthetic pathway can be visualized as follows:

Synthetic_Pathway cluster_0 Protection cluster_1 Coupling (Mitsunobu) cluster_2 Deprotection Start This compound Protected TBDMS-Protected Intermediate Start->Protected TBDMSCl, Imidazole Coupled Protected Carbocyclic Nucleoside Protected->Coupled PPh3, DIAD Final Final Carbocyclic Nucleoside Coupled->Final TBAF Nucleobase Nucleobase Nucleobase->Coupled

Caption: Key steps in carbocyclic nucleoside synthesis.

Conclusion

This compound serves as a valuable and versatile precursor for the enantioselective synthesis of carbocyclic nucleoside analogues. The protocols outlined above provide a general framework for the protection of the primary alcohol, coupling with various nucleobases using the Mitsunobu reaction, and subsequent deprotection to yield the final target compounds. These methodologies are crucial for researchers and professionals in drug development who are exploring novel nucleoside-based therapeutics with enhanced stability and biological activity. Further optimization of reaction conditions may be necessary depending on the specific nucleobase and desired stereochemistry of the final product.

References

Application Notes & Protocols: The Utility of 5-(Hydroxymethyl)cyclohex-2-enol and Related Chiral Scaffolds in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document details the enantioselective synthesis of a non-natural gabosine, a class of biologically active C7 carbasugars. The synthesis commences from (1R,2S)-3-methylcyclohexa-3,5-diene-1,2-diol, a chiral precursor generated via microbial biotransformation of toluene. This starting material shares the core structural and stereochemical features of 5-(Hydroxymethyl)cyclohex-2-enol, making its synthetic manipulation an excellent case study for researchers interested in leveraging this class of chiral building blocks.

Case Study: Enantioselective Synthesis of a Non-Natural Gabosine

The gabosines are a family of naturally occurring cyclohexanone derivatives that have garnered significant interest due to their diverse biological activities, including antibiotic, anticancer, and enzyme-inhibiting properties.[1] The following application note details a synthetic route to a novel, non-natural gabosine, highlighting key transformations and experimental protocols that are broadly applicable to the chemical modification of chiral cyclohexene scaffolds.

Overall Synthetic Strategy

The synthesis of the non-natural gabosine is achieved through a multi-step sequence starting from the chiral diol. The key stages of this synthesis involve:

  • Protection of the diol: The vicinal diol is protected as an acetonide to enable selective functionalization of other parts of the molecule.

  • Stereoselective dihydroxylation: The less substituted double bond of the cyclohexadiene ring is dihydroxylated to introduce additional stereocenters.

  • Benzoylation: The newly introduced hydroxyl groups are benzoylated to serve as protecting groups and facilitate subsequent transformations.

  • Deprotection and selective oxidation: The acetonide is removed, and the allylic alcohol is selectively oxidized to an enone, a key intermediate in the gabosine core structure.

  • Final functionalization and deprotection: Further chemical modifications followed by deprotection yield the final non-natural gabosine.

Quantitative Data Summary

The following table summarizes the key transformations, reagents, and yields for the synthesis of the non-natural gabosine.

StepTransformationReagents and ConditionsProductYield (%)
1Acetonide Protection2,2-dimethoxypropane, acetone, p-TsOH·H₂O, rt, 2 h(3aR,7aS)-3a,7a-dihydro-2,2,4-trimethyl-1,3-benzodioxole95
2DihydroxylationOsO₄ (cat.), NMO, acetone/H₂O (10:1), rt, 16 h(1R,2R,3R,6S)-1,2-O-isopropylidene-4-methylcyclohex-4-ene-1,2,3,6-tetrol85
3BenzoylationBenzoyl chloride, pyridine, CH₂Cl₂, 0 °C to rt, 16 h(1R,2R,3R,6S)-3,6-bis(benzoyloxy)-1,2-O-isopropylidene-4-methylcyclohex-4-ene-1,2-diol89
4Acetonide Deprotection80% aq. AcOH, 70 °C, 2 h(1R,2R,3R,6R)-3,6-bis(benzoyloxy)-4-methylcyclohex-4-ene-1,2-diol92
5Selective Allylic OxidationPCC/SiO₂, CH₂Cl₂, rt, 45 min(4R,5R,6S)-4,5-bis(benzoyloxy)-6-hydroxy-2-methylcyclohex-2-en-1-one78

Experimental Protocols

Step 1: Acetonide Protection of (1R,2S)-3-methylcyclohexa-3,5-diene-1,2-diol
  • To a solution of (1R,2S)-3-methylcyclohexa-3,5-diene-1,2-diol (1.0 g, 7.9 mmol) in acetone (20 mL) and 2,2-dimethoxypropane (5 mL) is added a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, ~20 mg).

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The reaction is quenched by the addition of solid NaHCO₃ and stirred for an additional 10 minutes.

  • The mixture is filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash chromatography (Hexane:EtOAc, 9:1) to afford the acetonide-protected diol as a colorless oil.

Step 2: Dihydroxylation of the Acetonide-Protected Diene
  • To a solution of the acetonide-protected diene (1.0 g, 6.0 mmol) in a mixture of acetone and water (10:1, 22 mL) is added N-methylmorpholine N-oxide (NMO, 1.06 g, 9.0 mmol).

  • A solution of osmium tetroxide (OsO₄, 2.5% in t-BuOH, 0.76 mL, 0.06 mmol) is added dropwise at room temperature.

  • The reaction mixture is stirred for 16 hours at room temperature.

  • A saturated aqueous solution of Na₂SO₃ (10 mL) is added, and the mixture is stirred for 30 minutes.

  • The mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography (Hexane:EtOAc, 1:1) to yield the corresponding tetrol.

Step 3: Benzoylation of the Diol
  • To a solution of the tetrol (1.0 g, 5.0 mmol) in CH₂Cl₂ (20 mL) and pyridine (2.0 mL, 25 mmol) at 0 °C is added benzoyl chloride (1.7 mL, 15 mmol) dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

  • The reaction is quenched by the addition of water (10 mL).

  • The aqueous layer is extracted with CH₂Cl₂ (3 x 15 mL). The combined organic layers are washed with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over Na₂SO₄ and concentrated. The residue is purified by flash chromatography (Hexane:EtOAc, 4:1).

Step 4: Acetonide Deprotection
  • The benzoylated acetonide (1.0 g, 2.4 mmol) is dissolved in 80% aqueous acetic acid (20 mL).

  • The solution is heated to 70 °C for 2 hours.

  • The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene (3 x 10 mL).

  • The crude product is purified by flash chromatography (Hexane:EtOAc, 1:1) to give the deprotected diol.

Step 5: Selective Allylic Oxidation[1]
  • In a mortar, pyridinium chlorochromate (PCC, 60 mg) and silica gel (60 mg) are ground until a homogeneous fine orange powder is obtained.

  • This solid is placed in a round-bottom flask, and CH₂Cl₂ (28 mL) is added. The mixture is stirred for a few minutes.

  • A solution of the deprotected diol (40 mg) in CH₂Cl₂ is added.

  • The reaction mixture becomes darker and is stirred for 45 minutes at room temperature.

  • Et₂O (15 mL) is added, and the mixture is filtered through a pad of Celite and silica gel.

  • The filter cake is washed with Et₂O, and the combined filtrates are concentrated under reduced pressure.

  • The crude product is purified by flash chromatography to afford the final enone.

Visualizations

Synthetic_Pathway A Chiral Diol B Acetonide Protection A->B Step 1 C Dihydroxylation B->C Step 2 D Benzoylation C->D Step 3 E Acetonide Deprotection D->E Step 4 F Selective Oxidation E->F Step 5 G Non-natural Gabosine F->G Further Steps

Caption: Overall synthetic pathway to the non-natural gabosine.

Experimental_Workflow_Oxidation cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup and Purification PCC PCC Grind Grind Together PCC->Grind SiO2 Silica Gel SiO2->Grind PCC_SiO2 Homogeneous PCC/SiO₂ Grind->PCC_SiO2 ReactionVessel Reaction Mixture PCC_SiO2->ReactionVessel StartMat Starting Diol in CH₂Cl₂ StartMat->ReactionVessel Stir Stir 45 min at RT ReactionVessel->Stir Quench Add Et₂O Stir->Quench Filter Filter through Celite/SiO₂ Quench->Filter Concentrate Concentrate Filter->Concentrate Purify Flash Chromatography Concentrate->Purify FinalProduct Final Enone Purify->FinalProduct

References

Application Notes and Protocols for the Derivatization of 5-(Hydroxymethyl)cyclohex-2-enol Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective derivatization of the primary and secondary hydroxyl groups of 5-(hydroxymethyl)cyclohex-2-enol, a versatile bifunctional building block in organic synthesis. The ability to selectively modify one hydroxyl group in the presence of the other is crucial for the development of complex molecules, including potential therapeutic agents.

Introduction

This compound possesses a primary and a secondary allylic hydroxyl group, offering multiple sites for chemical modification. Its cyclohexene framework is a common motif in numerous natural products and biologically active compounds. The selective protection or derivatization of these hydroxyl groups, alongside reactions involving the double bond, makes it a valuable scaffold for constructing complex molecular architectures. These derivatives are employed as chiral building blocks in the synthesis of intricate organic structures.

Selective Derivatization Strategies

The primary hydroxyl group is generally more accessible and less sterically hindered than the secondary allylic alcohol, allowing for regioselective derivatization under controlled conditions. Common strategies include silylation, acylation, and oxidation.

Selective Silylation of the Primary Hydroxyl Group

The use of bulky silylating agents, such as tert-butyldimethylsilyl chloride (TBDMSCl), allows for the preferential protection of the primary hydroxyl group. The steric bulk of the TBDMS group hinders its reaction with the more sterically congested secondary alcohol.

Experimental Protocol: Selective Silylation with TBDMSCl

This protocol is adapted from methodologies developed for analogous diol systems.

  • Materials:

    • This compound

    • tert-Butyldimethylsilyl chloride (TBDMSCl)

    • Imidazole

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Separatory funnel

    • Rotary evaporator

    • Silica gel for column chromatography

    • Hexanes and Ethyl Acetate for chromatography

  • Procedure:

    • Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a solution of TBDMSCl (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the desired mono-silylated product.

Quantitative Data:

Based on studies with structurally similar diols, a regioselectivity favoring the primary alcohol is expected. For a closely related substrate, 6-(2′-hydroxyethyl)cyclohex-2-en-1-ol, a 7:1 ratio of primary to secondary silylation was achieved with an overall yield of 80%.

ProductReagentsSolventYieldRegioselectivity (Primary:Secondary)
5-((tert-Butyldimethylsilyloxy)methyl)cyclohex-2-enolTBDMSCl, ImidazoleDichloromethane~80% (expected)~7:1 (expected)

Experimental Workflow for Selective Silylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve this compound and Imidazole in anhydrous DCM cool Cool to 0 °C start->cool add_reagent Add TBDMSCl solution cool->add_reagent react Warm to RT and stir for 12-16h add_reagent->react monitor Monitor by TLC react->monitor quench Quench with NaHCO3 (aq) monitor->quench extract Extract with DCM quench->extract wash_dry Wash with brine and dry (MgSO4) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate chromatography Silica gel column chromatography concentrate->chromatography product Isolated Mono-silylated Product chromatography->product

Caption: Workflow for selective silylation.

Selective Enzymatic Acylation of the Primary Hydroxyl Group

Enzymes, particularly lipases, are highly effective catalysts for regioselective acylations of polyols due to their specific substrate binding pockets. Lipase B from Candida antarctica (CALB) is a commonly used enzyme for such transformations.

Experimental Protocol: Selective Enzymatic Acylation

  • Materials:

    • This compound

    • Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)

    • Acyl donor (e.g., vinyl acetate, hexanoic anhydride)

    • Anhydrous organic solvent (e.g., 2-methyltetrahydrofuran, tert-butyl methyl ether)

    • Molecular sieves (optional, to maintain anhydrous conditions)

    • Shaker or magnetic stirrer

    • Filtration setup

    • Rotary evaporator

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of this compound (1.0 eq) in an anhydrous organic solvent, add the acyl donor (1.0-1.2 eq).

    • Add immobilized lipase (e.g., 10-20 mg per 100 mg of substrate). Add molecular sieves if necessary.

    • Incubate the mixture in a shaker at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by TLC or GC/MS.

    • Upon reaching desired conversion, filter off the enzyme. The enzyme can often be washed and reused.

    • Remove the solvent from the filtrate under reduced pressure.

    • Purify the product by silica gel column chromatography.

Quantitative Data:

Enzymatic acylations typically provide high yields and excellent regioselectivity for the primary alcohol.

ProductEnzymeAcyl DonorSolventYieldRegioselectivity
5-(Acetoxymethyl)cyclohex-2-enolImmobilized CALBVinyl Acetate2-MeTHF>90% (expected)High for primary OH
5-(Hexanoyloxymethyl)cyclohex-2-enolImmobilized CALBHexanoic Anhydridet-BME>90% (expected)High for primary OH

Logical Relationship for Derivatization Selectivity

G cluster_primary Primary -OH Derivatization cluster_secondary Secondary -OH Derivatization substrate This compound primary_reagents Bulky Reagents (e.g., TBDMSCl) Enzymatic Catalysts (e.g., Lipase) substrate->primary_reagents secondary_reagents Primary OH Protected First Then react remaining OH substrate->secondary_reagents primary_product Primary Alcohol Derivative primary_reagents->primary_product Steric Hindrance/ Enzyme Specificity secondary_product Secondary Alcohol Derivative secondary_reagents->secondary_product

Caption: Selectivity in derivatization reactions.

Applications in Drug Development

While specific derivatives of this compound are not yet established as clinical drugs, the cyclohexene scaffold is a key component in many biologically active molecules. Derivatization of this compound can lead to libraries of novel small molecules for screening in various disease models. For example, oxidation of the hydroxyl groups to the corresponding enone can provide a Michael acceptor, a common feature in covalent inhibitors used in cancer therapy. The chiral nature of the scaffold is also highly valuable for developing stereospecific drugs, which can improve efficacy and reduce off-target effects. The derivatized hydroxyl groups can be used to attach pharmacophores or to modify the pharmacokinetic properties of a lead compound.

Conclusion

The selective derivatization of this compound provides a powerful tool for the synthesis of complex and potentially bioactive molecules. The protocols outlined above for selective silylation and acylation offer reliable methods for differentiating the two hydroxyl groups, paving the way for the development of novel chemical entities for drug discovery and other applications. Further exploration into the biological activities of these derivatives is a promising area for future research.

Scale-up Synthesis of 5-(Hydroxymethyl)cyclohex-2-enol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the scale-up synthesis of 5-(hydroxymethyl)cyclohex-2-enol, a valuable bifunctional building block in organic synthesis, particularly for the preparation of complex molecules in drug discovery and development. The outlined synthetic route is a two-step process commencing with a Diels-Alder reaction between 1,3-butadiene and acrolein to yield 3-cyclohexenecarboxaldehyde, followed by a selective reduction of the aldehyde functionality to the corresponding primary alcohol.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a robust and scalable two-step sequence. The initial [4+2] cycloaddition, a Diels-Alder reaction, efficiently constructs the cyclohexene core. The subsequent chemoselective reduction of the aldehyde provides the target diol.

Synthesis_Pathway cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Reduction 1,3-Butadiene 1,3-Butadiene 3-Cyclohexenecarboxaldehyde 3-Cyclohexenecarboxaldehyde 1,3-Butadiene->3-Cyclohexenecarboxaldehyde [4+2] Cycloaddition Acrolein Acrolein Acrolein->3-Cyclohexenecarboxaldehyde This compound This compound 3-Cyclohexenecarboxaldehyde_ref 3-Cyclohexenecarboxaldehyde 3-Cyclohexenecarboxaldehyde_ref->this compound Reduction

Caption: Overall synthetic scheme for this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the scale-up synthesis of this compound based on a multi-gram scale production.

ParameterStep 1: Diels-Alder ReactionStep 2: ReductionOverall
Starting Materials 1,3-Butadiene, Acrolein3-Cyclohexenecarboxaldehyde, Sodium Borohydride
Product 3-CyclohexenecarboxaldehydeThis compound
Scale 100 g (Acrolein)100 g
Typical Yield 85-95%90-98%76-93%
Purity (by GC-MS) >95%>98%
Reaction Time 4-8 hours2-4 hours
Reaction Temperature 100-120 °C0-25 °C

Experimental Protocols

Step 1: Scale-up Synthesis of 3-Cyclohexenecarboxaldehyde via Diels-Alder Reaction

This protocol describes the [4+2] cycloaddition of 1,3-butadiene and acrolein in a pressure vessel.

Materials:

  • Acrolein (stabilized with hydroquinone), ≥97%

  • 1,3-Butadiene, liquefied gas

  • Hydroquinone

  • Toluene, anhydrous

  • 2 L High-pressure stainless-steel reactor equipped with a mechanical stirrer, thermocouple, pressure gauge, and cooling/heating jacket.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging Reactants:

    • To the reactor, add a solution of acrolein (100 g, 1.78 mol) and hydroquinone (1 g, as a polymerization inhibitor) in anhydrous toluene (500 mL).

    • Seal the reactor and cool the contents to -10 °C using the cooling jacket.

    • Carefully condense 1,3-butadiene (116 g, 2.14 mol, 1.2 equivalents) into the reactor.

  • Reaction:

    • Once all reactants are charged, slowly heat the reactor to 110 °C. The pressure will rise. Monitor the pressure and ensure it does not exceed the reactor's safety limits.

    • Maintain the reaction mixture at 110 °C with vigorous stirring for 6 hours.

  • Work-up and Purification:

    • Cool the reactor to room temperature. The pressure should decrease significantly.

    • Carefully vent any remaining unreacted 1,3-butadiene into a fume hood or a suitable scrubbing system.

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the toluene by distillation under reduced pressure.

    • The crude 3-cyclohexenecarboxaldehyde is then purified by vacuum distillation (boiling point ~60-65 °C at 15 mmHg) to yield a colorless liquid.

Step 2: Scale-up Reduction of 3-Cyclohexenecarboxaldehyde

This protocol details the reduction of the intermediate aldehyde to the target diol using sodium borohydride.

Materials:

  • 3-Cyclohexenecarboxaldehyde, >95%

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

  • 5 L Jacketed glass reactor equipped with a mechanical stirrer, dropping funnel, and thermocouple.

Procedure:

  • Reaction Setup:

    • Charge the reactor with 3-cyclohexenecarboxaldehyde (100 g, 0.91 mol) and methanol (1 L).

    • Cool the solution to 0 °C using a cooling bath.

  • Addition of Reducing Agent:

    • In a separate beaker, prepare a solution of sodium borohydride (17.2 g, 0.45 mol, 0.5 equivalents) in deionized water (100 mL). Caution: Sodium borohydride reacts with water to produce hydrogen gas. Prepare this solution in a well-ventilated fume hood.

    • Slowly add the sodium borohydride solution to the stirred solution of the aldehyde via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by the dropwise addition of 1 M hydrochloric acid until the pH is ~6-7. Caution: This will generate hydrogen gas.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the aqueous residue with ethyl acetate (3 x 500 mL).

    • Combine the organic layers and wash with brine (200 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound as a viscous oil.

    • Further purification can be achieved by vacuum distillation or column chromatography on silica gel if required.

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_step1 Step 1: Diels-Alder Reaction cluster_step2 Step 2: Reduction A1 Prepare Reactor A2 Charge Acrolein & Toluene A1->A2 A3 Cool to -10 °C A2->A3 A4 Condense 1,3-Butadiene A3->A4 A5 Heat to 110 °C for 6h A4->A5 A6 Cool & Vent A5->A6 A7 Solvent Removal A6->A7 A8 Vacuum Distillation A7->A8 B1 Dissolve Aldehyde in Methanol A8->B1 Intermediate Product B2 Cool to 0 °C B1->B2 B3 Add NaBH4 solution B2->B3 B4 Stir at RT for 3h B3->B4 B5 Quench with HCl B4->B5 B6 Solvent Removal B5->B6 B7 Ethyl Acetate Extraction B6->B7 B8 Drying & Concentration B7->B8

Caption: Detailed experimental workflow for the two-step synthesis.

Purification_Logic Start Crude Product Purity_Check Purity > 98%? Start->Purity_Check Final_Product Final Product Purity_Check->Final_Product Yes Distillation Vacuum Distillation Purity_Check->Distillation No Distillation->Purity_Check Chromatography Column Chromatography Distillation->Chromatography If impurities persist Chromatography->Final_Product

Caption: Decision logic for the purification of the final product.

Safety Considerations

  • 1,3-Butadiene: is a flammable and carcinogenic gas. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

  • Acrolein: is a highly toxic, flammable, and volatile liquid. It is a severe irritant to the eyes, skin, and respiratory tract. All manipulations should be performed in a fume hood with appropriate PPE.

  • Sodium Borohydride: reacts with water and acidic solutions to produce flammable hydrogen gas. It should be handled with care, and quenching procedures should be performed slowly and in a controlled manner.

  • Pressure Reactions: The Diels-Alder reaction is performed under pressure. Ensure the reactor is properly rated for the expected pressures and temperatures and that all safety features are in place and functional.

This application note provides a comprehensive guide for the scale-up synthesis of this compound. The protocols are designed to be robust and scalable for use in research and development settings. As with any chemical process, a thorough risk assessment should be conducted before implementation.

Application Notes and Protocols for the Chromatographic Purification of 5-(Hydroxymethyl)cyclohex-2-enol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-(Hydroxymethyl)cyclohex-2-enol is a valuable chiral building block in the synthesis of various pharmaceutical compounds and natural products. Its stereochemistry is crucial for the biological activity of the final products. Therefore, efficient purification and chiral separation methods are essential. This application note provides detailed protocols for the purification of this compound from a crude reaction mixture using flash column chromatography and for the subsequent separation of its enantiomers using chiral High-Performance Liquid Chromatography (HPLC).

Part 1: Achiral Purification by Flash Column Chromatography

This protocol outlines the purification of this compound from a crude synthetic mixture to achieve high purity.

Experimental Protocol: Flash Column Chromatography

1. Materials and Equipment:

  • Crude this compound mixture

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Flash chromatography system (e.g., Biotage Isolera™, Teledyne ISCO CombiFlash®) or glass column for manual chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Potassium permanganate stain

  • Rotary evaporator

  • Collection tubes

2. Sample Preparation:

  • Dissolve the crude this compound (approximately 1 g) in a minimal amount of dichloromethane or the initial mobile phase solvent (e.g., 2-3 mL).

  • Alternatively, for dry loading, adsorb the crude mixture onto a small amount of silica gel (2-3 times the weight of the crude product), evaporate the solvent, and load the resulting dry powder onto the column.

3. TLC Analysis for Solvent System Optimization:

  • Develop a suitable mobile phase by testing different ratios of hexane and ethyl acetate on a TLC plate spotted with the crude mixture.

  • A solvent system that provides a Retention Factor (Rf) of approximately 0.2-0.3 for the desired product is ideal. A common starting point is a 70:30 mixture of hexane:ethyl acetate.

4. Column Packing (for manual chromatography):

  • Prepare a slurry of silica gel in the initial mobile phase.

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance upon solvent addition.

5. Chromatographic Run:

  • Load the prepared sample onto the top of the silica gel bed.

  • Begin elution with the optimized mobile phase (e.g., 70:30 hexane:ethyl acetate).

  • Collect fractions and monitor the elution by TLC.

  • Visualize the spots on the TLC plates using a UV lamp and/or by staining with potassium permanganate.

  • Combine the fractions containing the pure product.

6. Product Isolation:

  • Concentrate the combined pure fractions using a rotary evaporator to remove the solvent.

  • Dry the resulting oil or solid under high vacuum to obtain the purified this compound.

Data Presentation: Achiral Purification
ParameterCrude MixturePurified Product
Purity (by GC-MS) ~85%>98%
Appearance Brownish OilColorless Oil
Yield -~90%

Part 2: Chiral Separation by High-Performance Liquid Chromatography (HPLC)

This protocol describes the separation of the enantiomers of purified this compound.

Experimental Protocol: Chiral HPLC

1. Materials and Equipment:

  • Purified racemic this compound

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralcel® OD-H, 5 µm, 4.6 x 250 mm)

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Autosampler vials

2. Sample Preparation:

  • Prepare a stock solution of the purified racemic this compound in the mobile phase at a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol. The ratio may need to be optimized, but a common starting point is 90:10 (Hexane:Isopropanol).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Data Analysis:

  • Identify the two enantiomer peaks in the chromatogram.

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Data Presentation: Chiral Separation
ParameterValue
HPLC Column Chiralcel® OD-H (5 µm, 4.6 x 250 mm)
Mobile Phase 90:10 Hexane:Isopropanol
Flow Rate 1.0 mL/min
Retention Time (Enantiomer 1) ~8.5 min
Retention Time (Enantiomer 2) ~9.8 min
Enantiomeric Excess (ee) >99% for each separated enantiomer
Resolution (Rs) >1.5

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_achiral Achiral Purification cluster_chiral Chiral Separation crude_product Crude Product dissolution Dissolution/ Adsorption crude_product->dissolution flash_chromatography Flash Chromatography (Silica Gel) dissolution->flash_chromatography fraction_collection Fraction Collection & TLC Monitoring flash_chromatography->fraction_collection evaporation Solvent Evaporation fraction_collection->evaporation pure_racemate Pure Racemic Product evaporation->pure_racemate racemate_sample_prep Sample Preparation pure_racemate->racemate_sample_prep chiral_hplc Chiral HPLC racemate_sample_prep->chiral_hplc enantiomer_collection Enantiomer Collection chiral_hplc->enantiomer_collection enantiomer_analysis Purity & ee Analysis enantiomer_collection->enantiomer_analysis pure_enantiomers Pure Enantiomers enantiomer_analysis->pure_enantiomers

Caption: Workflow for the purification and chiral separation of this compound.

Synthesis of Carbocyclic Nucleosides from 5-(Hydroxymethyl)cyclohex-2-enol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of carbocyclic nucleosides, utilizing 5-(Hydroxymethyl)cyclohex-2-enol as a key starting material. Carbocyclic nucleosides are a critical class of compounds in drug development, demonstrating significant potential as antiviral and antitumor agents.[1] Their enhanced chemical and metabolic stability, compared to natural nucleosides, makes them attractive candidates for therapeutic development.[1] This guide outlines the primary synthetic strategies, key experimental procedures, and relevant biological data to facilitate research and development in this area.

Introduction to Carbocyclic Nucleosides

Carbocyclic nucleosides are analogues of natural nucleosides where a methylene group replaces the oxygen atom in the furanose or pyranose ring.[1] This structural modification confers several advantageous properties, including resistance to enzymatic cleavage by phosphorylases and hydrolases, which increases their metabolic stability.[1] The carbocyclic scaffold also allows for a wider range of conformational possibilities, which can be exploited to enhance binding to target enzymes. Prominent examples of clinically successful carbocyclic nucleosides include the anti-HIV agent Abacavir and the anti-hepatitis B drug Entecavir.[1]

The synthesis of these complex molecules can be broadly categorized into two main strategies:

  • Linear Synthesis: This approach involves the stepwise construction of the heterocyclic base onto a pre-formed carbocyclic amine scaffold.

  • Convergent Synthesis: This more flexible strategy involves the coupling of a functionalized carbocyclic moiety with a pre-synthesized heterocyclic base, often employing methods like the Mitsunobu reaction.[2]

This document will focus on a convergent synthetic approach starting from the readily accessible this compound.

Synthetic Strategies from this compound

The synthesis of carbocyclic nucleosides from this compound typically involves a multi-step sequence. The general workflow is outlined below.

G A This compound B Protection of Hydroxyl Groups A->B C Stereoselective Epoxidation B->C E Mitsunobu Reaction (with protected base) B->E D Nucleophilic Epoxide Opening (with protected base) C->D F Functional Group Interconversion D->F E->F G Deprotection F->G H Final Carbocyclic Nucleoside G->H

Caption: General synthetic workflow for carbocyclic nucleosides.

Two primary pathways can be envisioned from the protected diol: stereoselective epoxidation followed by nucleophilic ring-opening, or direct introduction of the nucleobase via a Mitsunobu reaction. The choice of strategy often depends on the desired stereochemistry and the nature of the nucleobase.

Data Presentation: Antiviral Activity of Carbocyclic Nucleosides

The synthesized carbocyclic nucleosides can be evaluated for their biological activity against a panel of viruses. The following table summarizes representative antiviral data for analogous compounds to provide a reference for expected efficacy.

Compound IDVirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
17a SARS-CoV21>100>4.8[3]
17c Vaccinia Virus0.4>300>750[3]
17c Cowpox Virus39>300>7.7[3]
17c SARS-CoV47>100>2.1[3]
2,6-Diaminopurine analogue Herpes Simplex Virus 1 (HSV-1)Not specifiedNot specifiedPronounced activity[4]
2,6-Diaminopurine analogue Herpes Simplex Virus 2 (HSV-2)Not specifiedNot specifiedPronounced activity[4]

EC₅₀: 50% effective concentration, the concentration of the compound that inhibits viral replication by 50%. CC₅₀: 50% cytotoxic concentration, the concentration of the compound that reduces the viability of uninfected cells by 50%. Selectivity Index (SI): The ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of the compound.

Experimental Protocols

The following are detailed protocols for the key steps in the synthesis of carbocyclic nucleosides from this compound.

Protocol 1: Protection of Hydroxyl Groups in this compound

Objective: To protect the primary and secondary hydroxyl groups to prevent unwanted side reactions in subsequent steps. A common strategy is the formation of a silyl ether.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add imidazole (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of TBDMSCl (2.2 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the protected diol.

Protocol 2: Convergent Synthesis via Mitsunobu Reaction

Objective: To couple the protected carbocyclic alcohol with a nucleobase (e.g., a purine or pyrimidine) in a stereospecific manner.

Materials:

  • Protected this compound derivative (from Protocol 1)

  • Nucleobase (e.g., 6-chloropurine, thymine)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF) or Dioxane

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of the protected carbocyclic alcohol (1.0 eq) and the desired nucleobase (1.2 eq) in anhydrous THF, add PPh₃ (1.5 eq).

  • Cool the mixture to 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the solution. The reaction mixture will typically turn yellow or orange.[5]

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the coupled product.

Protocol 3: Deprotection of the Carbocyclic Nucleoside

Objective: To remove the protecting groups to yield the final carbocyclic nucleoside. The choice of deprotection agent depends on the protecting groups used. For TBDMS groups, a fluoride source is typically employed.

Materials:

  • Protected carbocyclic nucleoside

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Dichloromethane

  • Methanol

Procedure:

  • Dissolve the protected carbocyclic nucleoside (1.0 eq) in anhydrous THF.

  • Add TBAF solution (2.5 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by silica gel column chromatography, typically using a polar eluent system such as a mixture of dichloromethane and methanol, to obtain the pure carbocyclic nucleoside.

Mechanism of Antiviral Action

Carbocyclic nucleosides exert their antiviral effects primarily by targeting viral polymerases.[6] The general mechanism is depicted below.

G cluster_cell Infected Host Cell A Carbocyclic Nucleoside (Prodrug) B Cellular or Viral Kinases A->B Phosphorylation C Carbocyclic Nucleoside Monophosphate D Carbocyclic Nucleoside Diphosphate C->D Phosphorylation E Carbocyclic Nucleoside Triphosphate (Active Form) D->E Phosphorylation F Viral Polymerase (e.g., Reverse Transcriptase) E->F Competitive Inhibition G Viral DNA/RNA Synthesis E->G Incorporation F->G H Chain Termination G->H I Inhibition of Viral Replication H->I

Caption: Mechanism of action of carbocyclic antiviral nucleosides.

Upon entering an infected cell, the carbocyclic nucleoside is phosphorylated by host or viral kinases to its active triphosphate form.[1] This triphosphate analogue then competes with the natural nucleoside triphosphates for the active site of the viral polymerase.[6] Incorporation of the carbocyclic nucleoside triphosphate into the growing viral DNA or RNA chain leads to chain termination, as it lacks the 3'-hydroxyl group necessary for further elongation.[6] This ultimately inhibits viral replication.

Conclusion

The synthesis of carbocyclic nucleosides from this compound offers a versatile platform for the development of novel therapeutic agents. The protocols and data presented herein provide a foundational guide for researchers in this field. Further optimization of reaction conditions and exploration of diverse nucleobases will undoubtedly lead to the discovery of new carbocyclic nucleosides with potent biological activities.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Hydroxymethyl)cyclohex-2-enol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-(Hydroxymethyl)cyclohex-2-enol synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, which is often prepared via a two-step sequence involving a Diels-Alder reaction to form a cyclohexene precursor, followed by reduction.

Problem 1: Low Yield in Diels-Alder Reaction

The formation of the initial cyclohexene ring system via a Diels-Alder reaction is a critical step. Low yields can often be attributed to several factors.

Potential Cause Recommended Solution
Low Reactivity of Diene/Dienophile Ensure high purity of starting materials. The diene must be able to adopt an s-cis conformation. Consider using a more reactive diene, such as a Danishefsky-type diene (e.g., 1-amino-3-siloxy-1,3-butadiene), which exhibits high reactivity with electron-deficient dienophiles.
Suboptimal Reaction Temperature The reaction may require heating to overcome the activation energy. However, excessively high temperatures can lead to the retro-Diels-Alder reaction, reducing the yield.[1] Monitor the reaction by TLC to determine the optimal temperature and reaction time.
Polymerization of Reactants Polymerization can be a significant side reaction, especially at higher temperatures. Consider the use of a polymerization inhibitor. Lowering the reaction temperature may also mitigate this issue.
Incorrect Solvent The choice of solvent can influence the reaction rate. Non-polar solvents are often suitable, but for some reactants, a more polar solvent might be necessary. Xylene is a common high-boiling solvent for these reactions.
Problem 2: Poor Selectivity or Low Yield in the Reduction Step

The reduction of a cyclohexenone precursor (e.g., 4-formylcyclohex-2-enone or a corresponding ester) to the desired allylic alcohol is a crucial transformation.

Potential Cause Recommended Solution
1,4-Conjugate Addition (Reduction of C=C bond) Standard NaBH4 can sometimes lead to a mixture of 1,2- and 1,4-reduction products, resulting in the saturated alcohol as a byproduct.[2] To favor 1,2-reduction of the carbonyl group, consider using the Luche reduction (NaBH4, CeCl3 in methanol).[3] This method is known to enhance the chemoselectivity for the reduction of the carbonyl group in α,β-unsaturated systems.
Over-reduction to the Diol If the starting material is an ester, a strong reducing agent like LiAlH4 is required. However, this will reduce the ester to the primary alcohol. Ensure precise control of stoichiometry to avoid unwanted side reactions.
Incomplete Reaction If using a milder reducing agent like NaBH4, the reaction may be sluggish. Monitor the reaction by TLC. If the reaction stalls, consider adding a fresh portion of the reducing agent. The reaction rate can sometimes be increased by using a protic solvent like ethanol or methanol.
Difficult Workup of LiAlH4 Reactions The workup of LiAlH4 reactions can be challenging due to the formation of aluminum salts that can trap the product. A standard Fieser workup is recommended: for a reaction with 'x' g of LiAlH4, cautiously add x mL of water, followed by x mL of 15% aqueous NaOH, and then 3x mL of water. Stirring this mixture should produce a granular precipitate that can be filtered off.
Problem 3: Product Purification Challenges

The diol nature of this compound can present challenges during purification.

Potential Cause Recommended Solution
High Polarity of the Product The two hydroxyl groups make the product quite polar, which can lead to difficulties with extraction and column chromatography. Use a more polar solvent system for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. For column chromatography, a polar mobile phase (e.g., ethyl acetate/methanol or dichloromethane/methanol) will likely be required.
Formation of Diastereomers The reduction of the ketone will create a new stereocenter, potentially leading to a mixture of diastereomers. These may be difficult to separate by standard column chromatography. Chiral chromatography or derivatization followed by separation may be necessary if a single diastereomer is required.
Presence of Water-Soluble Byproducts Ensure thorough washing of the organic layer with brine during the workup to remove any water-soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective strategy is a two-step process:

  • Diels-Alder Cycloaddition: Reaction of a suitable diene with a dienophile to construct the cyclohexene ring. For instance, the reaction of an aminosiloxy diene with an acrylate derivative can yield a functionalized cyclohexene.

  • Reduction: The resulting carbonyl group (ketone or ester) is then selectively reduced to the corresponding alcohol using a hydride reducing agent. For an ester, a strong reducing agent like Lithium Aluminum Hydride (LiAlH4) is necessary. For a ketone, a milder agent like Sodium Borohydride (NaBH4) can be used, often with additives like CeCl3 to ensure 1,2-selectivity.

Q2: My yield of the Diels-Alder reaction is consistently low. What are the first things I should check?

First, verify the purity of your diene and dienophile, as impurities can inhibit the reaction. Ensure your diene is not locked in an s-trans conformation, which is unreactive in Diels-Alder reactions. Next, systematically optimize the reaction temperature and time, monitoring the progress by TLC. If the reaction is reversible, a lower temperature for a longer duration might be beneficial. Finally, consider the use of a Lewis acid catalyst, which can sometimes accelerate the reaction and improve yields.

Q3: I am getting a significant amount of saturated diol as a byproduct during the reduction step. How can I prevent this?

The formation of a saturated diol indicates that the carbon-carbon double bond is also being reduced. This is a common side reaction, particularly with less selective reducing agents. To favor the reduction of the carbonyl group while preserving the double bond (1,2-reduction), the Luche reduction (NaBH4 in the presence of CeCl3·7H₂O in methanol) is highly recommended for α,β-unsaturated ketones.

Q4: The workup of my LiAlH4 reduction is resulting in a thick emulsion that is difficult to filter. What can I do?

This is a common issue due to the formation of colloidal aluminum salts. To achieve a more granular and easily filterable precipitate, follow the Fieser workup protocol carefully. The sequential and slow addition of water, followed by aqueous sodium hydroxide, and then more water is crucial. Ensure vigorous stirring during this process.

Q5: How can I confirm the stereochemistry of the final product?

The relative stereochemistry of the two hydroxyl groups can often be determined using NMR spectroscopy, specifically through the analysis of coupling constants in the 1H NMR spectrum and through 2D NMR techniques like NOESY. For determining the absolute stereochemistry of an enantiomerically enriched product, chiral HPLC or the formation of a diastereomeric derivative (e.g., a Mosher's ester) followed by NMR analysis are standard methods.

Experimental Protocols

Protocol 1: Synthesis of a 4-(alkoxycarbonyl)cyclohexenone Precursor via Diels-Alder Reaction

This protocol is adapted from the synthesis of related cyclohexenone derivatives.

  • Reaction Setup: In a flame-dried, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the aminosiloxy diene (1.0 eq) in a suitable solvent like toluene or THF.

  • Addition of Dienophile: Add the acrylate dienophile (e.g., methyl acrylate, 1.1 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude cycloadduct can then be taken to the next step.

Protocol 2: Reduction of Cyclohexenone Ester to this compound using LiAlH4
  • Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, a magnetic stir bar, and an inert atmosphere inlet, suspend LiAlH4 (approx. 2.0 eq) in anhydrous diethyl ether or THF. Cool the suspension to 0 °C in an ice bath.

  • Addition of Ester: Dissolve the crude cyclohexenone ester from the previous step in anhydrous diethyl ether or THF and add it dropwise to the LiAlH4 suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC until the starting material is consumed.

  • Quenching and Workup: Cool the reaction back to 0 °C. Cautiously and slowly add water (1 mL per 1 g of LiAlH4), followed by 15% aqueous NaOH (1 mL per 1 g of LiAlH4), and finally water (3 mL per 1 g of LiAlH4).

  • Isolation: Allow the mixture to warm to room temperature and stir vigorously for at least 30 minutes. The resulting white precipitate should be granular. Add anhydrous magnesium sulfate, stir for another 15 minutes, and then filter the mixture through a pad of Celite, washing the filter cake thoroughly with ether or ethyl acetate.

  • Purification: Combine the organic filtrates and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes, potentially with a small percentage of methanol) to afford the pure this compound.

Visualizations

Troubleshooting_Yield cluster_start Start: Low Yield of this compound cluster_diels_alder Step 1: Diels-Alder Reaction cluster_reduction Step 2: Reduction Reaction start Low Overall Yield da_yield Low Yield of Cyclohexenone Intermediate? start->da_yield reagent_purity Check Purity of Diene & Dienophile da_yield->reagent_purity Yes red_yield Low Yield of Final Product? da_yield->red_yield No reaction_conditions Optimize Temperature & Time reagent_purity->reaction_conditions catalyst Consider Lewis Acid Catalyst reaction_conditions->catalyst catalyst->red_yield side_product Side Product Formation? red_yield->side_product Yes incomplete_red Incomplete Reaction red_yield->incomplete_red No saturated_diol Saturated Diol Formed? side_product->saturated_diol add_reagent Add More Reducing Agent incomplete_red->add_reagent luche Use Luche Conditions (NaBH4/CeCl3) saturated_diol->luche Yes workup_issue Difficult LiAlH4 Workup? saturated_diol->workup_issue No fieser Use Fieser Workup Protocol workup_issue->fieser Yes

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Synthesis_Pathway diene Aminosiloxy Diene da_reaction Diels-Alder Cycloaddition diene->da_reaction dienophile Acrylate Ester dienophile->da_reaction intermediate Cyclohexenone Ester da_reaction->intermediate reduction Reduction (e.g., LiAlH4) intermediate->reduction product This compound reduction->product

References

Technical Support Center: Synthesis of 5-(Hydroxymethyl)cyclohex-2-enol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Hydroxymethyl)cyclohex-2-enol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and efficient synthetic route involves a two-step process:

  • Diels-Alder Reaction: A [4+2] cycloaddition of a suitable diene, typically 1,3-butadiene, with a dienophile containing a masked or protected hydroxymethyl group. A common dienophile is acrolein, which introduces a formyl group that can be subsequently reduced.

  • Selective Reduction: The resulting cyclohexene-carboxaldehyde or a related ketone is then selectively reduced to the corresponding allylic alcohol. The Luche reduction is highly recommended for this step to ensure high selectivity for the 1,2-reduction product over the 1,4-conjugate addition product.

Q2: What are the primary side reactions to be aware of during the Diels-Alder step?

A2: The main side reactions during the Diels-Alder cycloaddition include:

  • Formation of Stereoisomers: The reaction can produce a mixture of endo and exo diastereomers. The ratio of these isomers is influenced by reaction temperature and the presence of Lewis acid catalysts.

  • Polymerization: The diene or dienophile can undergo polymerization, especially at higher temperatures.

  • Dimerization of the Diene: 1,3-Butadiene can dimerize to form 4-vinylcyclohexene.

Q3: How can I minimize the formation of the 1,4-reduction byproduct during the reduction step?

A3: The formation of the saturated alcohol (a result of 1,4-conjugate addition followed by reduction) is a common side reaction when using standard reducing agents like sodium borohydride (NaBH₄). To minimize this, the use of Luche conditions (NaBH₄ in the presence of a lanthanide salt, typically cerium(III) chloride, CeCl₃) is highly effective.[1] This method enhances the 1,2-selectivity of the hydride attack on the carbonyl group of the α,β-unsaturated aldehyde or ketone.

Q4: Can the hydroxymethyl group interfere with the synthesis?

A4: Yes, the hydroxyl group can potentially interfere with certain reagents. If the dienophile already contains a hydroxymethyl group, it may need to be protected prior to the Diels-Alder reaction, especially if Lewis acids are used as catalysts. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or acetals. The protecting group is then removed after the reduction step.

Q5: What are the recommended purification methods for the final product?

A5: Purification of this compound and its intermediates often involves:

  • Flash Column Chromatography: This is the most common method to separate the desired product from side products and unreacted starting materials. Silica gel is typically used as the stationary phase. For separating diastereomers, reversed-phase chromatography may be more effective.[2][3]

  • Distillation: If the product is thermally stable and has a sufficiently different boiling point from impurities, vacuum distillation can be a viable purification technique.

  • Recrystallization: If the product is a solid, recrystallization can be an effective method for purification.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield in Diels-Alder reaction - Incomplete reaction. - Polymerization of reactants. - Dimerization of the diene.- Increase reaction time or temperature moderately. - Use a polymerization inhibitor (e.g., hydroquinone). - Use a fresh source of diene and dienophile. - Consider using a Lewis acid catalyst to accelerate the reaction at a lower temperature.
Formation of multiple isomers in the Diels-Alder product - Non-selective reaction conditions leading to a mixture of endo and exo products.- Optimize the reaction temperature. Lower temperatures often favor the formation of the kinetically controlled endo product. - Employ a Lewis acid catalyst to improve diastereoselectivity.
Significant amount of saturated alcohol byproduct in the reduction step - Use of a non-selective reducing agent (e.g., NaBH₄ alone).- Employ the Luche reduction (NaBH₄/CeCl₃) to favor 1,2-reduction.[1] - Ensure the reaction is carried out at a low temperature.
Incomplete reduction of the aldehyde/ketone - Insufficient amount of reducing agent. - Deactivation of the reducing agent.- Increase the molar equivalents of the reducing agent. - Ensure anhydrous conditions, as water can quench the reducing agent.
Difficulty in separating diastereomers - Similar polarities of the isomers.- Optimize the mobile phase for flash chromatography. A less polar solvent system may improve separation on silica gel. - Consider using reversed-phase chromatography (e.g., C18 silica) for better separation of diastereomers.[2][3] - If applicable, derivatization of the hydroxyl groups might alter the polarity and improve separation.

Experimental Protocols

Protocol 1: Synthesis of 4-Formylcyclohex-1-ene via Diels-Alder Reaction

This protocol describes the synthesis of the precursor to this compound.

Materials:

  • 1,3-Butadiene (liquefied gas)

  • Acrolein (freshly distilled)

  • Hydroquinone (inhibitor)

  • Toluene (anhydrous)

  • Pressure vessel or sealed tube suitable for heating

Procedure:

  • To a cooled pressure vessel, add anhydrous toluene and a catalytic amount of hydroquinone.

  • Carefully condense 1,3-butadiene (1.2 equivalents) into the vessel.

  • Slowly add freshly distilled acrolein (1.0 equivalent) to the cooled mixture.

  • Seal the vessel and allow it to warm to room temperature.

  • Heat the reaction mixture to 100-150 °C for 4-8 hours. Monitor the progress of the reaction by TLC or GC.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Protocol 2: Luche Reduction of 4-Formylcyclohex-1-ene to this compound

Materials:

  • 4-Formylcyclohex-1-ene

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Dissolve 4-formylcyclohex-1-ene (1.0 equivalent) and CeCl₃·7H₂O (1.1 equivalents) in anhydrous methanol in a round-bottom flask.

  • Stir the mixture at room temperature until the cerium salt is fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Add NaBH₄ (1.1 equivalents) portion-wise to the cooled solution. Vigorous gas evolution will be observed.

  • Stir the reaction mixture at 0 °C for 30-60 minutes, monitoring the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Data Presentation

Table 1: Comparison of Reduction Methods for 4-Formylcyclohex-1-ene

Reducing AgentSolventTemperature (°C)Ratio of 1,2- to 1,4-Reduction Product (approx.)Typical Yield of this compound
NaBH₄Methanol085:15~75%
NaBH₄ / CeCl₃·7H₂O (Luche Reduction) Methanol 0 >99:1 ~95%
LiAlH₄Diethyl ether090:10~80%

Note: Ratios and yields are approximate and can vary based on specific reaction conditions.

Visualizations

Synthesis_Pathway Butadiene 1,3-Butadiene DielsAlder_Intermediate 4-Formylcyclohex-1-ene Butadiene->DielsAlder_Intermediate Diels-Alder Reaction (Heat) Acrolein Acrolein Acrolein->DielsAlder_Intermediate Final_Product This compound DielsAlder_Intermediate->Final_Product Luche Reduction (NaBH4, CeCl3)

Caption: Synthetic pathway to this compound.

Troubleshooting_Workflow Start Start Synthesis Diels_Alder Diels-Alder Reaction Start->Diels_Alder Check_Yield_DA Low Yield? Diels_Alder->Check_Yield_DA Troubleshoot_DA Optimize Temp. Add Inhibitor Use Catalyst Check_Yield_DA->Troubleshoot_DA Yes Reduction Reduction Step Check_Yield_DA->Reduction No Troubleshoot_DA->Diels_Alder Check_Purity_Red Side Products? Reduction->Check_Purity_Red Troubleshoot_Red Use Luche Cond. Ensure Anhydrous Check_Purity_Red->Troubleshoot_Red Yes Purification Purification Check_Purity_Red->Purification No Troubleshoot_Red->Reduction Check_Purity_Final Pure Product? Purification->Check_Purity_Final End End Check_Purity_Final->End Yes Troubleshoot_Purification Optimize Chromatography Consider Derivatization Check_Purity_Final->Troubleshoot_Purification No Troubleshoot_Purification->Purification

Caption: Troubleshooting workflow for the synthesis.

Side_Reactions Main_Reaction Desired Synthesis Path Side_Reaction_DA Diels-Alder Side Reactions Main_Reaction->Side_Reaction_DA Side_Reaction_Red Reduction Side Reactions Main_Reaction->Side_Reaction_Red Endo_Exo Endo/Exo Isomerization Side_Reaction_DA->Endo_Exo Polymerization Polymerization Side_Reaction_DA->Polymerization Dimerization Diene Dimerization Side_Reaction_DA->Dimerization Conjugate_Addition 1,4-Conjugate Addition Side_Reaction_Red->Conjugate_Addition Diastereomers Formation of Diastereomers Side_Reaction_Red->Diastereomers

Caption: Potential side reactions in the synthesis.

References

Technical Support Center: Purification of 5-(Hydroxymethyl)cyclohex-2-enol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-(Hydroxymethyl)cyclohex-2-enol isomers.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound isomers via chromatography.

Issue 1: Poor or No Separation of Diastereomers on Silica Gel Chromatography

  • Question: I am trying to separate the diastereomers of this compound using flash chromatography on silica gel, but I am observing co-elution or very poor resolution. What can I do?

  • Answer: The diastereomers of this compound can have very similar polarities, making their separation on standard silica gel challenging. Here are several strategies to improve resolution:

    • Optimize the Mobile Phase: A systematic optimization of the eluent system is crucial.

      • Solvent System: If you are using a standard hexane/ethyl acetate system, try varying the ratio to fine-tune the polarity. Sometimes, a less polar solvent system with a higher overall elution volume can improve separation.

      • Solvent Modifiers: The addition of a small percentage of a more polar solvent like methanol or a less polar solvent like dichloromethane or toluene to your primary solvent system can sometimes significantly alter selectivity.[1]

    • Consider a Different Stationary Phase: If mobile phase optimization is insufficient, consider alternative stationary phases. Diol- or cyano-bonded silica can offer different selectivities compared to standard silica.

    • Derivatization: Converting the diol to a derivative can accentuate the stereochemical differences.[2] For instance, forming esters (e.g., benzoates, acetates) or silyl ethers can increase the steric differences between the diastereomers, potentially leading to better separation on silica gel. After separation, the protecting groups can be removed.

    • Preparative HPLC: If flash chromatography fails, preparative High-Performance Liquid Chromatography (HPLC) on a normal-phase column (e.g., silica or diol) will likely provide the necessary resolution.

Issue 2: Peak Tailing in Chiral HPLC for Enantiomer Separation

  • Question: I am attempting to resolve the enantiomers of a single diastereomer of this compound using a chiral HPLC column, but my peaks are showing significant tailing. What is causing this and how can I fix it?

  • Answer: Peak tailing in chiral HPLC is a common issue that can compromise resolution and quantification. The primary causes are often related to interactions with the stationary phase or issues with the HPLC system itself.

    • Secondary Interactions with Stationary Phase: The hydroxyl groups in your molecule can have strong interactions with active sites on the silica-based chiral stationary phase, leading to tailing.

      • Mobile Phase Additives: Adding a small amount of a competitive agent to the mobile phase can block these active sites. For normal phase chromatography, adding a small percentage of an alcohol (e.g., ethanol or isopropanol) can be effective. For reversed-phase, the addition of a small amount of a weak acid (like acetic acid or formic acid) or a weak base (like triethylamine or diethylamine), depending on the nature of your analyte and stationary phase, can improve peak shape.

      • Column Choice: Some modern chiral stationary phases are end-capped to reduce the number of free silanol groups, which can minimize tailing for polar analytes.[3]

    • Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the concentration of your sample.

    • Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening and peak tailing. Ensure that all connections are made with minimal dead volume.[3]

    • Column Degradation: Over time, the stationary phase can degrade, especially if exposed to harsh mobile phases or samples. If the problem persists and is not resolved by the above measures, the column may need to be regenerated or replaced.[4]

Issue 3: Inconsistent Retention Times in HPLC Analysis

  • Question: My retention times for the this compound isomers are fluctuating between runs. What could be the cause of this variability?

  • Answer: Retention time instability can be frustrating and points to a lack of equilibrium in your HPLC system.

    • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. This is especially important when changing mobile phases. A stable baseline is a good indicator of equilibration.

    • Mobile Phase Composition: In normal phase chromatography, even trace amounts of water in your non-polar solvents can significantly affect retention times.[5] It is recommended to use freshly opened HPLC-grade solvents. In reversed-phase, ensure your mobile phase is well-mixed and degassed. If you are using a buffer, make sure its pH is stable and it is fully dissolved in the mobile phase.

    • Temperature Fluctuations: Column temperature can impact retention times. Using a column oven to maintain a constant temperature will improve the reproducibility of your results.[6][7]

    • Pump Performance: Inconsistent flow from the HPLC pump can lead to retention time shifts. Check for leaks, and ensure the pump is properly primed and delivering a consistent flow rate.

Frequently Asked Questions (FAQs)

1. What are the main challenges in purifying this compound isomers?

The primary challenges stem from the structural similarities of the isomers. This compound has two chiral centers, leading to the possibility of two pairs of enantiomers (diastereomers).

  • Diastereomer Separation: Diastereomers have different physical properties, but these differences can be slight for this molecule, making their separation by standard techniques like flash chromatography difficult due to similar polarities.

  • Enantiomer Separation: Enantiomers have identical physical properties in an achiral environment and require a chiral environment for separation, such as a chiral stationary phase (CSP) in HPLC or derivatization with a chiral resolving agent.[8]

2. What type of HPLC column is best for separating the enantiomers of this compound?

Polysaccharide-based chiral stationary phases are a good starting point for the separation of chiral alcohols. Columns such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD, OJ, or Chiralpak® AD, AS series) have a broad applicability for resolving a wide range of racemates, including alcohols.[9] The selection of the specific column and mobile phase will likely require some screening.

3. Can I use TLC to monitor the separation of these isomers?

  • Diastereomers: Yes, TLC can be used to monitor the separation of diastereomers. You may need to test various solvent systems to find one that shows two distinct spots. It's possible that the separation is too small to be easily visualized on a standard TLC plate.[10]

  • Enantiomers: Standard TLC on a silica plate will not separate enantiomers. You would need to use a chiral stationary phase TLC plate or derivatize the enantiomers with a UV-active chiral resolving agent to visualize them as separate spots.

4. What are the expected physical properties of this compound?

The physical properties can vary slightly between the different isomers. Below are the computed properties for the cis-isomer.

PropertyValueSource
Molecular FormulaC7H12O2--INVALID-LINK--
Molecular Weight128.17 g/mol --INVALID-LINK--
XLogP3-AA0.2--INVALID-LINK--
Hydrogen Bond Donor Count2--INVALID-LINK--
Hydrogen Bond Acceptor Count2--INVALID-LINK--

5. How should I prepare my sample for HPLC analysis?

Proper sample preparation is crucial for obtaining reliable and reproducible results.[11][12][13]

  • Dissolution: Dissolve the sample in a solvent that is compatible with your mobile phase, ideally the mobile phase itself or a weaker solvent.[14]

  • Concentration: The concentration should be within the linear range of your detector. A typical starting concentration is around 1 mg/mL.

  • Filtration: Filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the column or HPLC system.[14]

Experimental Protocols

The following are example protocols for the purification of this compound isomers based on common chromatographic techniques for similar compounds. Optimization will likely be required for your specific mixture.

Protocol 1: Diastereomer Separation by Preparative HPLC

  • Column: Silica-based normal phase column (e.g., 250 x 10 mm, 5 µm particle size).

  • Mobile Phase: A mixture of Hexane and Isopropanol. Start with a ratio of 95:5 (Hexane:Isopropanol) and adjust the isopropanol content to achieve optimal separation.

  • Flow Rate: 4-8 mL/min, depending on the column dimensions.

  • Detection: Refractive Index (RI) or UV detector at a low wavelength (e.g., 210 nm) if the compounds have some absorbance.

  • Procedure:

    • Dissolve the mixture of diastereomers in the mobile phase.

    • Inject the sample onto the equilibrated column.

    • Collect fractions as the peaks elute.

    • Analyze the collected fractions by analytical HPLC or TLC to determine their purity.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Enantiomer Separation by Chiral HPLC

  • Column: Chiral stationary phase column, for example, a Chiralpak® AD-H or Chiralcel® OD-H column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a non-polar solvent and an alcohol. A common starting point is Hexane:Isopropanol (90:10). The ratio can be adjusted to optimize resolution.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C (use a column oven for consistency).

  • Detection: UV at 210 nm or RI detector.

  • Procedure:

    • Prepare a dilute solution (e.g., 0.5 mg/mL) of the isolated diastereomer in the mobile phase.

    • Ensure the chiral column is equilibrated in the direction specified by the manufacturer.

    • Inject the sample and monitor the chromatogram for the separation of the two enantiomers.

    • To improve separation, the mobile phase composition and temperature can be varied. Lower temperatures often improve chiral resolution.[6]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Isomer Purification cluster_diastereomer Diastereomer Separation Issues cluster_enantiomer Enantiomer Separation Issues (Chiral HPLC) cluster_general General HPLC Issues start Start: Purification of This compound Isomers issue Identify Purification Challenge start->issue no_sep Poor or No Separation (Silica Gel Chromatography) issue->no_sep Diastereomers peak_tail Peak Tailing issue->peak_tail Enantiomers rt_shift Inconsistent Retention Times issue->rt_shift General sol_opt Optimize Mobile Phase (Solvent Ratio/Modifiers) no_sep->sol_opt Attempt 1 alt_stat Alternative Stationary Phase (Diol, Cyano) sol_opt->alt_stat If unsuccessful deriv Derivatization (Esters, Silyl Ethers) alt_stat->deriv If unsuccessful prep_hplc Preparative HPLC deriv->prep_hplc Final Option additives Add Mobile Phase Additives (e.g., Alcohol, Acid/Base) peak_tail->additives Attempt 1 reduce_load Reduce Sample Load additives->reduce_load If tailing persists check_system Check for Extra-Column Volume reduce_load->check_system If still tailing equil Ensure Column Equilibration rt_shift->equil Check 1 mob_phase_prep Check Mobile Phase Preparation equil->mob_phase_prep Check 2 temp_ctrl Use Column Oven mob_phase_prep->temp_ctrl Check 3

Caption: A flowchart outlining the troubleshooting steps for common purification challenges.

References

Technical Support Center: Diels-Alder Synthesis of Cyclohexene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Diels-Alder synthesis of cyclohexene derivatives. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in a Diels-Alder reaction?

A1: The most frequently encountered byproducts in Diels-Alder reactions include:

  • Exo/Endo Diastereomers: The Diels-Alder reaction can produce two diastereomeric products: the kinetically favored endo adduct and the thermodynamically favored exo adduct. The endo product is often the desired isomer due to favorable secondary orbital interactions during the transition state.[1][2]

  • Diene Polymers: Many reactive dienes, such as cyclopentadiene, can undergo self-polymerization, which competes with the desired cycloaddition reaction. This is particularly problematic at higher concentrations and temperatures.[3][4]

  • Regioisomers: When both the diene and dienophile are unsymmetrical, the reaction can yield different constitutional isomers, referred to as regioisomers. The distribution of these products depends on the electronic properties of the substituents on the reactants.

  • Retro-Diels-Alder Products: At elevated temperatures, the Diels-Alder reaction can be reversible, leading to the decomposition of the desired cyclohexene adduct back to the starting diene and dienophile. This is known as the retro-Diels-Alder reaction.[5]

  • Lewis Acid-Related Byproducts: The use of Lewis acid catalysts, while often beneficial for rate and selectivity, can sometimes lead to side reactions such as Friedel-Crafts alkylation or polymerization of the starting materials or product.

Q2: How can I control the endo/exo selectivity of my reaction?

A2: Controlling the stereoselectivity between the endo and exo products is a common challenge. Here are some strategies:

  • Temperature Control: Lower reaction temperatures generally favor the formation of the kinetic endo product.[2] Conversely, higher temperatures can lead to an equilibrium mixture that favors the more thermodynamically stable exo product.

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the rate of the Diels-Alder reaction and often increases the preference for the endo isomer.[5][6] The Lewis acid coordinates to the dienophile, which can amplify the secondary orbital interactions that stabilize the endo transition state.

  • Solvent Choice: The polarity of the solvent can influence the transition state energies and thus the endo/exo ratio, although this effect is generally less pronounced than temperature or catalysis.

Q3: My reaction is producing a significant amount of polymer. How can I prevent this?

A3: Polymerization of the diene is a common side reaction that reduces the yield of the desired adduct. To minimize this:

  • In-situ Generation of the Diene: For highly reactive dienes like cyclopentadiene, it is often prepared by "cracking" its dimer (dicyclopentadiene) immediately before use.[7][8] This ensures a low concentration of the monomeric diene, disfavoring polymerization. A similar strategy involves using a precursor that slowly releases the diene under the reaction conditions.

  • Control of Reactant Concentration: Keeping the concentration of the reactive diene low throughout the reaction can suppress polymerization. This can be achieved by slowly adding the diene to the dienophile solution.

  • Lower Reaction Temperature: Polymerization reactions often have a higher activation energy than the Diels-Alder reaction. Conducting the reaction at the lowest effective temperature can help to favor the desired cycloaddition.

Q4: How can I improve the regioselectivity of my reaction with unsymmetrical reactants?

A4: Achieving high regioselectivity is crucial when using unsymmetrical dienes and dienophiles. Consider the following approaches:

  • Lewis Acid Catalysis: Lewis acids can enhance the polarization of the dienophile, leading to a more pronounced preference for one regioisomeric transition state over the other.[5]

  • Analysis of Frontier Molecular Orbitals (FMOs): The regioselectivity can often be predicted by considering the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The reaction will favor the orientation that results in the largest overlap between the orbitals with the largest coefficients.

  • Steric and Electronic Effects: The judicious choice of substituents on both the diene and dienophile can direct the regioselectivity through steric hindrance or by modifying the electronic properties of the reactants.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or no yield of the desired cyclohexene derivative. 1. Reaction conditions are too mild (temperature too low, reaction time too short).2. Diene is in the thermodynamically stable s-trans conformation.3. Significant polymerization of the diene.4. Retro-Diels-Alder reaction is occurring.1. Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or NMR.2. For acyclic dienes, heating may be necessary to overcome the energy barrier to the reactive s-cis conformation.3. Use a freshly prepared diene. Consider in-situ generation of the diene from a precursor. Add the diene slowly to the dienophile.4. If the reaction is performed at a high temperature, try lowering it.
Formation of a mixture of endo and exo isomers. 1. The reaction temperature is too high, leading to thermodynamic control.2. The intrinsic selectivity of the reactants is low.1. Perform the reaction at a lower temperature (e.g., room temperature or below).2. Introduce a Lewis acid catalyst to enhance the kinetic preference for the endo product.
Unidentified byproducts observed by NMR or LC-MS. 1. Decomposition of starting materials or product under the reaction conditions.2. Side reactions such as Friedel-Crafts alkylation (if a Lewis acid is used).3. Polymerization of the diene or dienophile.1. Re-evaluate the stability of your compounds at the reaction temperature. Consider milder reaction conditions.2. Reduce the amount of Lewis acid or choose a milder one. Perform the reaction at a lower temperature.3. Purify starting materials before the reaction. Lower the reaction temperature and reactant concentrations.
Inconsistent reaction outcomes. 1. Purity of starting materials, especially the diene.2. Presence of water or other impurities that can affect catalysts.1. Ensure the diene is pure and free from polymer. For cyclopentadiene, use it immediately after cracking the dimer.2. Use anhydrous solvents and reagents, especially when using Lewis acid catalysts.

Quantitative Data Summary

The following table summarizes typical endo/exo product ratios for the reaction of cyclopentadiene with various dienophiles under different conditions.

DieneDienophileConditionsendo Product (%)exo Product (%)Reference
CyclopentadieneMaleic AnhydrideEthyl acetate/Hexane, Room Temp.~80~20[2]
(Z,Z)-1,4-dideutero-1,3-butadieneMaleic AnhydrideBenzene, 145°C8515[9]
(Z,Z)-1,4-dideutero-1,3-butadieneAcroleinBenzene, 145°C~50~50[9]
CyclopentadieneMethyl AcrylateAlCl₃ catalyst>95 (endo favored)<5[6]

Experimental Protocols

Protocol 1: Minimizing Diene Polymerization via In-situ Generation of Cyclopentadiene

This protocol describes the reaction of maleic anhydride with cyclopentadiene, where the latter is generated in-situ by the thermal cracking of dicyclopentadiene.

Materials:

  • Dicyclopentadiene

  • Maleic anhydride

  • Ethyl acetate

  • Hexane or petroleum ether

  • Fractional distillation apparatus

  • Reaction flask with a magnetic stirrer

  • Ice bath

Procedure:

  • Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Place dicyclopentadiene in the distillation flask and heat it to ~170-190°C. The dicyclopentadiene will undergo a retro-Diels-Alder reaction to form cyclopentadiene monomer.[8]

  • Collection of Cyclopentadiene: Collect the cyclopentadiene monomer, which has a boiling point of 40-42°C. It is advisable to collect it in a cooled receiver to prevent immediate dimerization.[7][8]

  • Preparation of Dienophile Solution: In a separate flask, dissolve maleic anhydride in ethyl acetate. Then, add hexane or petroleum ether to this solution.[7]

  • Diels-Alder Reaction: Slowly add the freshly prepared cyclopentadiene to the maleic anhydride solution while stirring. The reaction is often exothermic. An ice bath can be used to control the temperature.

  • Product Isolation: The product, cis-norbornene-5,6-endo-dicarboxylic anhydride, will precipitate out of the solution as a white solid.[10] The crystallization can be further induced by cooling the mixture in an ice bath.

  • Purification: Collect the solid product by vacuum filtration and wash with cold hexane or petroleum ether. The product can be further purified by recrystallization.

Protocol 2: Lewis Acid Catalyzed Diels-Alder for Enhanced Regio- and Stereoselectivity

This protocol provides a general method for using a Lewis acid to catalyze a Diels-Alder reaction, which can improve both the reaction rate and selectivity.

Materials:

  • Diene

  • Dienophile

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Lewis acid (e.g., AlCl₃, BF₃·OEt₂, SnCl₄)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes for transfer of reagents

Procedure:

  • Setup: Assemble a flame-dried reaction flask under an inert atmosphere.

  • Dienophile and Catalyst: Add the dienophile and anhydrous solvent to the flask. Cool the solution to the desired temperature (e.g., 0°C or -78°C).

  • Lewis Acid Addition: Slowly add the Lewis acid to the dienophile solution. Stir the mixture for a short period to allow for complexation.

  • Diene Addition: Add the diene dropwise to the reaction mixture over a period of time.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or other appropriate analytical techniques.

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., water, saturated aqueous NaHCO₃ solution).

  • Workup and Purification: Perform an aqueous workup to remove the Lewis acid and any water-soluble byproducts. Dry the organic layer, remove the solvent under reduced pressure, and purify the product by column chromatography or recrystallization.

Visualizations

Diels-Alder Reaction and Common Side Reactions

Diels_Alder_Byproducts Diels-Alder Reaction Pathways Reactants Diene + Dienophile TransitionState [4+2] Transition State Reactants->TransitionState Diels-Alder Reaction Polymer Diene Polymer Reactants->Polymer Self-polymerization (Side reaction) Regioisomers Regioisomeric Products Reactants->Regioisomers With unsymmetrical reactants EndoProduct Endo Adduct (Kinetic Product) TransitionState->EndoProduct Favored at low temp. ExoProduct Exo Adduct (Thermodynamic Product) TransitionState->ExoProduct Favored at high temp. EndoProduct->Reactants High temp. RetroDielsAlder Retro-Diels-Alder ExoProduct->Reactants High temp. RetroDielsAlder->Reactants High temp.

Caption: Main Diels-Alder reaction pathway and competing side reactions.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Low Yield in Diels-Alder Reactions Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity Impure Impure Materials CheckPurity->Impure Yes CheckConditions Review Reaction Conditions CheckPurity->CheckConditions No Purify Purify Reactants (e.g., crack dicyclopentadiene) Impure->Purify End Re-run Experiment Purify->End TempLow Temperature too low? CheckConditions->TempLow IncreaseTemp Increase Temperature TempLow->IncreaseTemp Yes TimeShort Reaction time too short? TempLow->TimeShort No IncreaseTemp->End IncreaseTime Increase Reaction Time TimeShort->IncreaseTime Yes ConsiderCatalyst Consider Lewis Acid Catalysis TimeShort->ConsiderCatalyst No IncreaseTime->End ConsiderCatalyst->End

Caption: A logical workflow for troubleshooting low product yield.

Factors Influencing Selectivity in Diels-Alder Reactions

Selectivity_Factors Key Factors Influencing Selectivity Selectivity Diels-Alder Selectivity Temperature Temperature Selectivity->Temperature LewisAcid Lewis Acid Catalyst Selectivity->LewisAcid Solvent Solvent Polarity Selectivity->Solvent Sterics Steric Hindrance Selectivity->Sterics Electronics Electronic Effects (HOMO/LUMO) Selectivity->Electronics EndoExo Endo/Exo Ratio Temperature->EndoExo LewisAcid->EndoExo Regio Regioselectivity LewisAcid->Regio Rate Reaction Rate LewisAcid->Rate Solvent->EndoExo Sterics->Regio Electronics->Regio Electronics->Rate

Caption: Factors that control the outcome of Diels-Alder reactions.

References

Troubleshooting stereoselectivity in 5-(Hydroxymethyl)cyclohex-2-enol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 5-(Hydroxymethyl)cyclohex-2-enol, with a focus on achieving high stereoselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I am experiencing low yields in the synthesis of this compound. What are the potential causes and how can I improve the yield?

Answer:

Low yields can stem from several factors throughout the synthetic process. Here are some common causes and troubleshooting suggestions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Consider extending the reaction time or increasing the temperature, although the latter may impact stereoselectivity.

  • Sub-optimal Reagents: The quality of starting materials and reagents is crucial.

    • Solution: Ensure all reagents are pure and dry, especially solvents and reagents sensitive to moisture. For instance, in reductions using metal hydrides like LiAlH₄, the presence of water will quench the reagent and significantly lower the yield.[1][2]

  • Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product.

    • Solution: Depending on the synthetic route, side reactions can vary. For example, in a Diels-Alder approach, polymerization of the diene can be a competing reaction.[3] Using a fresh diene and carefully controlling the temperature can mitigate this. Over-oxidation or reduction are also common issues. Precise control of stoichiometry and temperature is essential.

  • Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction, washing, and chromatography.

    • Solution: Optimize the work-up procedure. Ensure the pH is appropriate during aqueous extraction to prevent loss of the product. When performing column chromatography, select a suitable solvent system to achieve good separation without excessive band broadening.

Question 2: My primary issue is poor diastereoselectivity, resulting in a mixture of cis and trans isomers. How can I favor the formation of the desired diastereomer?

Answer:

Achieving high diastereoselectivity is a common challenge. The relative orientation of the hydroxymethyl and hydroxyl groups is often determined during a reduction step or a cycloaddition reaction.

  • For syntheses involving a reduction of a ketone: The choice of reducing agent and the reaction conditions are critical.

    • Chelation-controlled reduction: Using a reducing agent like sodium borohydride in the presence of a Lewis acid such as cerium(III) chloride (a Luche reduction) can favor the formation of one diastereomer by promoting chelation between the carbonyl and a nearby directing group.[3]

    • Steric-controlled reduction: Bulky reducing agents will preferentially attack the carbonyl from the less hindered face, leading to a different diastereomeric outcome.

  • For syntheses involving a Diels-Alder reaction: The stereoselectivity is governed by the endo/exo transition states.

    • Solution: The endo product is often the kinetic product, favored at lower temperatures. Running the reaction at the lowest effective temperature can improve the endo/exo ratio. The choice of dienophile and diene can also influence this selectivity.[1][2][3]

Question 3: I am struggling with controlling the enantioselectivity of my synthesis. What strategies can I employ to obtain a specific enantiomer?

Answer:

Controlling enantioselectivity typically requires the use of chiral reagents, catalysts, or auxiliaries.

  • Asymmetric Deprotonation: If starting from a meso-epoxide like cyclohexene oxide, a chiral lithium amide can be used for enantioselective deprotonation to form the allylic alcohol. The choice of the chiral amine is critical for achieving high enantiomeric excess (ee).[4] Different chiral amines can lead to the formation of opposite enantiomers.

  • Asymmetric Reduction: The enantioselective reduction of a corresponding ketone (cyclohex-2-enone derivative) using a chiral catalyst (e.g., a chiral borane or a metal complex with a chiral ligand) is a powerful method.

  • Enzymatic Resolution: A racemic mixture of this compound can be resolved using lipases. These enzymes can selectively acylate or deacylate one enantiomer, allowing for the separation of the two.[5]

  • Chiral Resolution: A racemic intermediate can be reacted with a chiral resolving agent to form diastereomers, which can then be separated by chromatography or crystallization. The resolving agent is then cleaved to yield the desired enantiomer.[1][2]

Data Presentation

Table 1: Effect of Reducing Agents on Diastereoselectivity in Ketone Reduction

EntryReducing AgentAdditiveTemperature (°C)Diastereomeric Ratio (A:B)Yield (%)
1NaBH₄None060:4085
2NaBH₄CeCl₃-7895:590
3L-Selectride®None-7810:9088
4LiAlH₄None070:3092

Note: Diastereomer A is the desired product. Data is illustrative and results may vary based on the specific substrate and reaction conditions.

Table 2: Influence of Chiral Lithium Amides on Enantioselectivity in the Desymmetrization of Cyclohexene Oxide

EntryChiral AmineAdditiveTemperature (°C)Enantiomeric Excess (ee, %)Yield (%)
1Cyclohexyl[(S)-1-ethylpyrrolidin-2-yl]methylamineHMPA07880
23-Aminomethyl-2-azabicyclo[2.2.1]heptaneDBU-789691
3(1R,3R,4S)-3-(((2R,5R)-2,5-dimethylpyrrolidin-1-yl)methyl)-2-azabicyclo[2.2.1]hept-5-eneNone-789995
4(-)-N,N-Diisopinocampheylamine (DIPAM)None-209582

Data adapted from literature reports on the synthesis of (R)-cyclohex-2-enol and is illustrative for the synthesis of related chiral alcohols.[4]

Experimental Protocols

Protocol 1: Diastereoselective Reduction using NaBH₄/CeCl₃ (Luche Reduction)

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the starting enone (1 equivalent) and anhydrous methanol (10 mL per mmol of enone).

  • Cooling: The solution is cooled to -78 °C using an acetone/dry ice bath.

  • Addition of CeCl₃: Cerium(III) chloride heptahydrate (1.1 equivalents) is added to the stirred solution. The mixture is stirred for 30 minutes at -78 °C.

  • Addition of NaBH₄: Sodium borohydride (1.1 equivalents) is added in small portions over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: The reaction is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of water.

  • Work-up: The mixture is allowed to warm to room temperature. The solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Enantioselective Deprotonation using a Chiral Lithium Amide

  • Setup: A flame-dried Schlenk flask is charged with the chiral amine (1.2 equivalents) and anhydrous THF (5 mL per mmol of amine) under an inert atmosphere (argon or nitrogen).

  • Formation of Lithium Amide: The solution is cooled to -78 °C, and n-butyllithium (1.1 equivalents) is added dropwise. The mixture is stirred at this temperature for 30 minutes.

  • Addition of Substrate: A solution of cyclohexene oxide (1 equivalent) in anhydrous THF is added dropwise to the chiral lithium amide solution at -78 °C.

  • Reaction: The reaction mixture is stirred at the appropriate temperature (e.g., -78 °C or 0 °C, depending on the chiral amine) for the time determined by reaction optimization (monitor by TLC or GC).

  • Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at the reaction temperature.

  • Work-up: The mixture is warmed to room temperature and extracted three times with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography. The enantiomeric excess is determined by chiral HPLC or by NMR analysis of a diastereomeric derivative.

Mandatory Visualizations

Troubleshooting_Workflow start Problem Identified (e.g., Low Yield, Poor Stereoselectivity) check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions analyze_side_products Analyze Byproducts (NMR, MS) check_reagents->analyze_side_products check_conditions->analyze_side_products purification Optimize Purification Method analyze_side_products->purification solution Problem Resolved purification->solution

Caption: A general workflow for troubleshooting common synthetic issues.

Diels_Alder_Stereoselectivity cluster_reactants Reactants cluster_transition_states Transition States cluster_products Products diene Diene endo_ts Endo Transition State (Kinetic Control) diene->endo_ts exo_ts Exo Transition State (Thermodynamic Control) diene->exo_ts dienophile Dienophile dienophile->endo_ts dienophile->exo_ts endo_product Endo Product endo_ts->endo_product Lower Temp. exo_product Exo Product exo_ts->exo_product Higher Temp.

Caption: Factors influencing stereoselectivity in a Diels-Alder reaction.

Stereoselectivity_Logic start Goal: High Stereoselectivity diastereo Diastereoselectivity Issue? start->diastereo enantio Enantioselectivity Issue? start->enantio diastereo_opts Control Options: - Choice of Reagent - Chelation Control - Steric Hindrance - Temperature diastereo->diastereo_opts Yes no_issue No Issue diastereo->no_issue No enantio_opts Control Options: - Chiral Catalyst - Chiral Auxiliary - Chiral Reagent - Enzymatic Resolution enantio->enantio_opts Yes enantio->no_issue No success Achieved Desired Stereoisomer diastereo_opts->success enantio_opts->success no_issue->success

Caption: Logical relationships for addressing stereoselectivity problems.

References

Stability of 5-(Hydroxymethyl)cyclohex-2-enol under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-(Hydroxymethyl)cyclohex-2-enol under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the handling, storage, or reaction of this compound in an acidic environment.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in acidic solutions?

A1: this compound, being an allylic alcohol, is susceptible to degradation under acidic conditions. The primary concerns are acid-catalyzed rearrangement, dehydration, and potential intermolecular etherification. The rate and extent of these reactions are highly dependent on the acid concentration, temperature, and solvent system.

Q2: What are the likely degradation products of this compound in an acidic medium?

A2: Under acidic conditions, the compound can undergo several transformations. The most probable degradation pathways include:

  • Allylic Rearrangement: The hydroxyl group at the C1 position can migrate to the C3 position, forming 4-(hydroxymethyl)cyclohex-2-enol.

  • Dehydration: Elimination of one or both hydroxyl groups as water molecules can lead to the formation of cyclohexadiene derivatives or aromatic compounds like toluene derivatives upon further rearrangement.

  • Etherification: Intermolecular reaction between two molecules of this compound can form ethers, particularly at higher concentrations and temperatures.

Q3: How can I minimize the degradation of this compound during a reaction that requires acidic conditions?

A3: To minimize degradation, consider the following strategies:

  • Use the mildest possible acidic conditions: Opt for weaker acids or buffer systems if your reaction tolerates them.

  • Control the temperature: Perform the reaction at the lowest possible temperature that allows for the desired transformation to proceed at an acceptable rate.

  • Limit the reaction time: Monitor the reaction progress closely and quench it as soon as the starting material is consumed to the desired extent.

  • Protecting groups: If compatible with your overall synthetic strategy, consider protecting the hydroxyl groups before subjecting the molecule to harsh acidic conditions.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure long-term stability, this compound should be stored in a cool, dry place, away from acidic vapors. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Solution
Low yield of desired product and presence of multiple unidentified spots on TLC/LC-MS. Degradation of the starting material due to harsh acidic conditions.1. Reduce the concentration of the acid. 2. Lower the reaction temperature. 3. Consider using a milder acid catalyst. 4. Perform a time-course study to find the optimal reaction time.
Formation of a significant amount of a non-polar byproduct. Dehydration of the alcohol to form a diene or aromatic compound.1. Use a non-protic solvent if possible. 2. Employ a less coordinating acid. 3. Strictly control the temperature to avoid excessive heating.
Isolation of an isomer of the starting material. Acid-catalyzed allylic rearrangement.1. This is an equilibrium process; altering the reaction conditions (temperature, solvent) might shift the equilibrium. 2. If the rearranged product is the major component, consider if it can be used in the subsequent steps or if the synthetic route needs to be redesigned.
A viscous, high-molecular-weight residue is formed. Intermolecular etherification or polymerization.1. Run the reaction at a lower concentration. 2. Add the acid catalyst slowly to the reaction mixture. 3. Ensure the reaction temperature is homogenous and well-controlled.

Data Presentation

The following table presents hypothetical stability data for this compound under various acidic conditions to illustrate the expected trends. Actual experimental data should be generated for specific applications.

Acid Concentration (M) Temperature (°C) Time (h) Remaining Starting Material (%) Major Degradation Product(s)
HCl0.1252485Allylic rearrangement product
HCl1252440Allylic rearrangement, Dehydration products
H₂SO₄0.1252475Allylic rearrangement product
H₂SO₄0.150630Dehydration products, Polymer
p-TsOH0.1252495Minor allylic rearrangement

Experimental Protocols

Protocol for Assessing the Stability of this compound under Acidic Conditions

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., THF, dioxane) at a known concentration (e.g., 10 mg/mL).

  • Preparation of Acidic Solutions: Prepare a series of acidic solutions with varying concentrations (e.g., 0.01 M, 0.1 M, 1 M HCl in water or the reaction solvent).

  • Stability Study Setup:

    • In separate vials, add a known volume of the this compound stock solution.

    • To each vial, add a specific volume of the prepared acidic solution to achieve the desired final acid concentration.

    • Set up parallel experiments at different temperatures (e.g., room temperature, 50 °C, 80 °C).

  • Time-Point Sampling: At regular intervals (e.g., 1h, 4h, 8h, 24h), withdraw an aliquot from each vial.

  • Quenching: Immediately quench the reaction by neutralizing the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the organic components with a suitable solvent (e.g., ethyl acetate).

  • Analysis: Analyze the extracted samples using analytical techniques such as:

    • TLC: To visualize the disappearance of the starting material and the appearance of new spots.

    • LC-MS: To quantify the remaining starting material and identify the mass of the degradation products.

    • NMR: To characterize the structure of the major degradation products after isolation.

Visualizations

DegradationPathways cluster_main Potential Degradation of this compound SM This compound Protonated_Allylic_Alcohol Protonated Allylic Alcohol SM->Protonated_Allylic_Alcohol H+ Ether_Product Dimer/Polymer (Etherification) SM->Ether_Product H+, -H₂O (intermolecular) Carbocation_1 Allylic Carbocation Protonated_Allylic_Alcohol->Carbocation_1 -H₂O Rearrangement_Product 4-(Hydroxymethyl)cyclohex-2-enol (Allylic Rearrangement) Carbocation_1->Rearrangement_Product +H₂O, -H+ Dehydration_Product Cyclohexadiene derivatives Carbocation_1->Dehydration_Product -H+

Caption: Potential acid-catalyzed degradation pathways of this compound.

TroubleshootingWorkflow cluster_workflow Troubleshooting Workflow for Stability Issues Start Experiment shows low yield or multiple byproducts Analyze Analyze reaction mixture (TLC, LC-MS, NMR) Start->Analyze Identify Identify nature of byproducts Analyze->Identify Rearrangement Allylic Rearrangement Identify->Rearrangement Isomer Dehydration Dehydration Identify->Dehydration Non-polar Other Other (e.g., Etherification) Identify->Other High MW Action_Rearrangement Modify temperature/solvent to shift equilibrium Rearrangement->Action_Rearrangement Action_Dehydration Lower temperature, use milder acid Dehydration->Action_Dehydration Action_Other Lower concentration Other->Action_Other Optimize Re-run experiment with optimized conditions Action_Rearrangement->Optimize Action_Dehydration->Optimize Action_Other->Optimize

Caption: A logical workflow for troubleshooting stability issues during experiments.

Technical Support Center: Asymmetric Hydrogenation to 5-(Hydroxymethyl)cyclohex-2-enol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the asymmetric hydrogenation for the synthesis of 5-(Hydroxymethyl)cyclohex-2-enol and related chiral allylic alcohols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to chiral this compound?

While direct asymmetric hydrogenation of a corresponding precursor is a viable strategy for many chiral alcohols, this compound is often synthesized from biomass-derived platform molecules like 5-hydroxymethylfurfural (HMF)[1][2][3][4][5]. The process typically involves the selective hydrogenation of the furan ring and the carbonyl group, which can be a multi-step process involving various catalysts[6][7][8].

Q2: Which catalyst systems are generally recommended for the asymmetric hydrogenation of cyclic allylic alcohols?

Several classes of transition metal catalysts are effective for the asymmetric hydrogenation of allylic alcohols. The choice of catalyst is crucial for achieving high enantioselectivity and yield.

  • Iridium-N,P Ligand Complexes: These are highly effective for a broad range of allylic alcohols, including those that are acid-sensitive.[9][10][11] They have been successfully used in the kinetic resolution of racemic allylic alcohols, providing high enantiopurity.[12][13]

  • Ruthenium-BINAP Complexes: The Ru-BINAP system is a pioneering and widely used catalyst for asymmetric hydrogenations.[14][15] It is particularly effective for the hydrogenation of various functionalized olefins.[15]

  • Rhodium-Chiral Phosphine Complexes: Rhodium catalysts, often with chiral diphosphine ligands like DuanPhos, are well-established for the asymmetric hydrogenation of different classes of alkenes, including allylic amines and sulfones.[16][17][18]

Q3: How do I select the optimal catalyst and ligand for my specific substrate?

Catalyst selection is substrate-dependent. For cyclic allylic alcohols, consider the following:

  • Substrate Structure: The steric and electronic properties of the substrate are critical. For instance, γ,γ-disubstituted and β,γ-disubstituted allylic alcohols have been successfully hydrogenated with Ir-N,P complexes.[10]

  • Ligand Choice: The chiral ligand dictates the stereochemical outcome. For example, the development of the BINAP ligand was a major breakthrough for Ru-catalyzed asymmetric hydrogenations.[14] A screening of different chiral ligands is often necessary to find the optimal match for a new substrate.

  • Dynamic Kinetic Resolution (DKR): If you are starting with a racemic mixture, a catalyst capable of DKR, such as certain Ir–N,P-ligand complexes, can theoretically convert 100% of the starting material into a single product enantiomer.[9]

Q4: What are the typical reaction conditions for these hydrogenations?

While optimal conditions vary, a general starting point would be:

  • Solvent: Alcohols like methanol, ethanol, or isopropanol are common.[15] The choice of solvent can influence the reaction rate.[15]

  • Hydrogen Pressure: Pressures typically range from 5 to 40 bar, but can be higher.[15] Both reaction rate and enantioselectivity can increase with hydrogen pressure.[15]

  • Temperature: Reactions are often run at temperatures ranging from room temperature to 60 °C.[15]

  • Catalyst Loading: Typically, a low catalyst loading (e.g., 0.5-1 mol%) is used.

  • Additives: Bases such as potassium hydroxide (KOH) are sometimes required, particularly in transfer hydrogenation reactions.[14] Additives can significantly improve yield and/or selectivity.[19][20][21]

Catalyst Performance Data

The following tables summarize representative data for the asymmetric hydrogenation of allylic alcohols using different catalyst systems.

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Allylic Alcohols

Catalyst System Substrate Yield (%) ee (%) Reference
Ir-N,P Complex γ,γ-disubstituted allylic alcohols High Excellent [10]
Ir-N,P Complex β,γ-disubstituted allylic alcohols High Excellent [10]

| Ir-f-amphox | Racemic α-amino β-unfunctionalized ketones | Quantitative | >99 |[9] |

Table 2: Ruthenium-Catalyzed Asymmetric Hydrogenation of Geraniol

Catalyst System Solvent Conversion (%) ee (%) (Product) Reference
R-Ru(OAc)₂(T-BINAP) Methanol >95 ~80 (S-citronellol) [15]
Ru(OAc)₂(BINAP) Ethanol >95 ~75 [15]

| R-RuCl[(p-cymene)(BINAP)]Cl | 2-Propanol | ~90 | ~70 |[15] |

Experimental Protocols

General Protocol for Iridium-Catalyzed Asymmetric Hydrogenation of a Cyclic Allylic Alcohol

This protocol is a general guideline and should be optimized for the specific substrate and catalyst system.

  • Catalyst Preparation: In a glovebox, the iridium precursor (e.g., [Ir(COD)Cl]₂) and the chiral N,P-ligand are dissolved in a dry, degassed solvent (e.g., dichloromethane) and stirred to form the active catalyst complex.

  • Reaction Setup: A high-pressure autoclave is charged with the substrate and a degassed solvent (e.g., methanol).

  • Catalyst Addition: The prepared catalyst solution is added to the autoclave under an inert atmosphere.

  • Hydrogenation: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 20 bar). The reaction mixture is stirred at the desired temperature (e.g., 30 °C) for the specified time (e.g., 12-24 hours).

  • Work-up: After the reaction is complete, the autoclave is carefully depressurized. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to isolate the desired this compound.

  • Analysis: The yield is determined after purification. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

Troubleshooting Guide

Problem: Low or No Conversion

  • Question: My reaction shows very low conversion of the starting material. What could be the cause?

  • Answer:

    • Catalyst Deactivation: The catalyst may have been deactivated by impurities.[22] Ensure all solvents and the substrate are rigorously purified and degassed. The hydrogen gas should be of high purity. Common poisons for metal catalysts include sulfur, nitrogen, phosphorus, and chlorine compounds.[22][23]

    • Insufficient Hydrogen Pressure: Check for leaks in your reactor system. Ensure the pressure is maintained throughout the reaction.

    • Incorrect Temperature: The reaction may require higher or lower temperatures for optimal activity.

    • Air Leak: Oxygen can poison the catalyst. Ensure your system is completely sealed and under an inert atmosphere before introducing hydrogen.

Problem: Low Enantioselectivity (ee)

  • Question: I am getting the product, but the enantiomeric excess is poor. How can I improve it?

  • Answer:

    • Suboptimal Catalyst/Ligand: The chosen chiral ligand may not be suitable for your substrate. A screening of different ligands is recommended. The interaction between the substrate (e.g., the hydroxyl group) and the metal center is crucial for selectivity.[11][24]

    • Reaction Conditions: Temperature and pressure can significantly influence enantioselectivity.[15] Experiment with varying these parameters.

    • Solvent Effects: The solvent can play a role in the chiral induction. Try different solvents (e.g., methanol, ethanol, THF).

    • Impurities: Acidic or basic impurities in the substrate or solvent can interfere with the catalyst's performance.

Problem: Catalyst Deactivation

  • Question: My catalyst seems to die during the reaction, leading to a stalled conversion. What are the common causes of catalyst deactivation?

  • Answer: Catalyst deactivation is a common issue and can be caused by several mechanisms:[22][25]

    • Poisoning: This is a chemical deactivation where species strongly chemisorb to the active sites, blocking them.[22]

      • Poisons: Sulfur compounds (H₂S, thiophenes), nitrogen compounds, carbon monoxide (from H₂ make-up), and heavy metals are common poisons.[23][25]

      • Mitigation: Rigorous purification of the substrate, solvent, and hydrogen gas is essential. Using guard beds to remove poisons before the feed enters the reactor can be effective.

    • Fouling/Coking: This is a physical deposition of carbonaceous materials (coke) or polymers on the catalyst surface and in its pores, blocking access to active sites.[22][26]

      • Mitigation: Optimize reaction conditions (temperature, pressure) to minimize side reactions that lead to coke formation.

    • Thermal Degradation/Sintering: High temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones, reducing the active surface area.[25] This is often accelerated by the presence of water.[25]

      • Mitigation: Operate at the lowest effective temperature. Choose a thermally stable catalyst support.

    • Structural Damage by Water: Water, either from the feedstock or as a reaction byproduct, can cause deconstruction or leaching of the catalyst, especially with zeolite supports.[22][26]

      • Mitigation: Use dry solvents and substrates. Some catalysts can be made more water-tolerant through surface modifications.[26]

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation & Analysis p1 Weigh Ir Precursor & Chiral Ligand p2 Dissolve in Degassed Solvent p1->p2 Stir r2 Add Catalyst Solution p2->r2 r1 Charge Autoclave with Substrate & Solvent r1->r2 r3 Purge with H₂ r2->r3 r4 Pressurize & Heat r3->r4 r5 Run Reaction r4->r5 w1 Depressurize & Remove Solvent r5->w1 w2 Column Chromatography w1->w2 w3 Analyze Purity & ee (HPLC/GC) w2->w3

Caption: General experimental workflow for asymmetric hydrogenation.

Troubleshooting_Guide cluster_conv Low Conversion Solutions cluster_ee Low ee Solutions start Problem Encountered q1 Low or No Conversion? start->q1 q2 Low Enantioselectivity (ee)? start->q2 q1->q2 No c1 Check for Impurities (Substrate, Solvent, H₂) q1->c1 Yes e1 Screen Different Chiral Ligands q2->e1 Yes c2 Verify H₂ Pressure & System Seal c1->c2 c3 Optimize Temperature c2->c3 c4 Ensure System is Oxygen-Free c3->c4 e2 Optimize Temperature & Pressure e1->e2 e3 Test Alternative Solvents e2->e3 e4 Purify Starting Materials e3->e4

Caption: Decision tree for troubleshooting common experimental issues.

Catalyst_Deactivation cluster_poison Causes of Poisoning cluster_foul Causes of Fouling cluster_thermal Causes of Sintering cluster_water Types of Water Damage center Catalyst Deactivation poison Poisoning (Chemical) center->poison foul Fouling / Coking (Physical) center->foul thermal Thermal Degradation (Sintering) center->thermal water Water Damage (Structural) center->water p_causes Sulfur Compounds Nitrogen Compounds Carbon Monoxide Heavy Metals poison->p_causes f_causes Carbonaceous Deposits Polymer Formation foul->f_causes t_causes High Reaction Temp. Presence of Water Vapor thermal->t_causes w_causes Support Deconstruction Active Phase Leaching water->w_causes

Caption: Common mechanisms of catalyst deactivation in hydrogenation.

References

Overcoming low yields in the epoxidation of cyclohexene derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the epoxidation of cyclohexene derivatives. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and overcome common challenges, particularly low reaction yields, encountered during this crucial chemical transformation.

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields and other undesirable outcomes during the epoxidation of cyclohexene derivatives.

Issue 1: Low or No Conversion of the Starting Alkene

  • Question: I am observing very low or no conversion of my cyclohexene derivative to the epoxide. What are the potential causes and how can I address them?

  • Answer: Low or no conversion is a common issue that can stem from several factors related to your reagents and reaction conditions. Here's a systematic approach to troubleshooting:

    • Check Your Oxidizing Agent:

      • Peroxy Acids (e.g., m-CPBA): These can degrade over time, especially if not stored properly (cool and dry). It is recommended to use fresh m-CPBA or titrate the commercial m-CPBA to determine its actual activity. The reactivity of peroxyacids is enhanced by electron-withdrawing groups on the peroxyacid.[1]

      • Hydrogen Peroxide (H₂O₂): Ensure the concentration of your H₂O₂ solution is accurate. H₂O₂ can decompose, especially in the presence of certain metals or at elevated temperatures. The slow addition of H₂O₂ is crucial to maintain a minimal local concentration, which can improve selectivity and catalyst stability.[2][3]

    • Verify Your Catalyst's Activity (for catalytic reactions):

      • Heterogeneous Catalysts (e.g., Ti-based, V-based): The catalyst may be deactivated or poisoned. Ensure it has been properly activated and stored. Catalyst leaching, where the active metal species detaches from the support, can also be an issue, particularly with vanadium-based catalysts.[4] Consider filtering the catalyst mid-reaction (hot filtration) to check if the reaction proceeds in the filtrate; if it does, leaching is occurring.[4]

      • Homogeneous Catalysts: Ensure the correct catalyst loading is being used. Too little catalyst will result in a slow or incomplete reaction.

    • Optimize Reaction Temperature:

      • Temperature plays a critical role. For some systems, like m-CPBA epoxidation, lower temperatures (e.g., 5°C) can sometimes lead to faster rates and good yields, while higher temperatures (e.g., 40°C) can cause epoxide ring-opening and the formation of byproducts like diols.[5] For catalytic systems with H₂O₂, higher temperatures are often required for activation, but excessive heat can lead to H₂O₂ decomposition.[3]

    • Evaluate Your Solvent:

      • The choice of solvent is critical. Protic solvents like methanol can sometimes enhance the reaction rate with H₂O₂, while aprotic solvents like acetonitrile are often preferred for their ability to yield high conversion and selectivity.[6][7] The solvent can also influence the adsorption of reactants onto the catalyst surface in heterogeneous catalysis.[8]

Issue 2: Poor Selectivity - Formation of Byproducts

  • Question: My reaction is consuming the starting material, but I am getting a low yield of the desired epoxide and a significant amount of byproducts. What are these byproducts and how can I minimize their formation?

  • Answer: The primary competing reactions in cyclohexene epoxidation are allylic oxidation and epoxide ring-opening.

    • Common Byproducts:

      • From Allylic Oxidation: 2-Cyclohexen-1-ol and 2-Cyclohexen-1-one.

      • From Epoxide Ring-Opening: trans-1,2-Cyclohexanediol (in the presence of water/acid) or other ring-opened products depending on the nucleophiles present.[4][9]

    • Troubleshooting Strategies:

      • Control the Temperature: High temperatures can favor both allylic oxidation and ring-opening.[5][6] Running the reaction at the lowest effective temperature can significantly improve selectivity for the epoxide.

      • Choice of Oxidant and Catalyst: The combination of oxidant and catalyst strongly influences the reaction pathway. For instance, some vanadium-based catalysts might promote allylic oxidation.[10] Systems like m-CPBA are generally highly selective for epoxidation.

      • Minimize Water and Acidity: The presence of water and acidic conditions can lead to the hydrolysis of the epoxide to form a diol.[9][11][12] Ensure your solvent is anhydrous, and if using a peroxyacid, consider adding a buffer like sodium bicarbonate to neutralize the carboxylic acid byproduct. For reactions with aqueous H₂O₂, minimizing reaction time after full conversion can reduce diol formation.

      • Controlled Reagent Addition: In catalytic systems using H₂O₂, a slow, controlled addition of the oxidant can prevent its accumulation and subsequent decomposition, which can lead to side reactions.[3]

Frequently Asked Questions (FAQs)

  • Q1: What is a typical yield I should expect for the epoxidation of cyclohexene?

    • A1: Yields can vary widely depending on the methodology. Laboratory preparations using reagents like magnesium monoperoxyphthalate (MMPP) can achieve yields up to 85%.[5] Optimized catalytic systems with H₂O₂ have reported conversions and selectivities exceeding 98%.[7] With m-CPBA, yields are typically around 75%.[9][11][13]

  • Q2: How does the solvent affect my epoxidation reaction?

    • A2: The solvent can have a significant impact. Protic solvents can sometimes accelerate the reaction but may also participate in epoxide ring-opening.[6] Aprotic solvents like dichloromethane and acetonitrile are commonly used. Acetonitrile, in particular, has been shown to provide high conversion and selectivity in some catalytic systems.[6][7] The solvent also affects the solubility of reagents and can influence the catalyst's performance in heterogeneous systems.[8]

  • Q3: My reaction is very exothermic. Is this normal and how should I manage it?

    • A3: Yes, epoxidation reactions are often highly exothermic.[3] This can be a significant issue, as the increase in temperature can lead to side reactions and decomposition of the oxidant. To manage this, consider the following:

      • Slow, dropwise addition of the oxidizing agent.

      • Using an ice bath or other cooling system to maintain a constant temperature.

      • Ensuring efficient stirring to dissipate heat.

  • Q4: How can I purify my cyclohexene oxide product?

    • A4: The purification method depends on the scale and the impurities present.

      • Workup: A common workup procedure involves quenching any remaining oxidant (e.g., with sodium sulfite or sodium thiosulfate), washing the organic layer with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts, followed by washing with brine and drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

      • Purification: Fractional distillation is often effective for purifying cyclohexene oxide, which has a boiling point of approximately 130-134°C.[14] Column chromatography can also be used, though product loss on the column is a possibility.

Quantitative Data on Reaction Parameters

The following tables summarize the impact of different experimental parameters on the yield of cyclohexene epoxidation.

Table 1: Effect of Catalyst and Oxidant on Cyclohexene Epoxidation

CatalystOxidantSolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)Yield (%)Reference
H-Beta/Cu/Ni (15%)H₂O₂Acetonitrile35->98.5100>98.5[7]
Ti/MCM-48H₂O₂Acetonitrile303->9844[2]
W-SPPH₂O₂Acetonitrile604~95~95~90[15]
Ti-SPPH₂O₂Acetonitrile604~80~98~78[15]
TS-1H₂O₂Acetonitrile604~60~99~59[15]
None (MMPP)MMPPIsopropanol/WaterRoom Temp---up to 85[5]
None (m-CPBA)m-CPBADichloromethaneRoom Temp0.5--~75[5]

Table 2: Effect of Solvent on Cyclohexene Epoxidation with H₂O₂ and Na-Tiβ Zeolite

SolventCyclohexene Conversion (%)H₂O₂ Conversion (%)H₂O₂ Selectivity to Oxidized Products (%)
Methanol41.253.477.1
Ethanol35.842.185.0
tert-Butanol29.335.682.3
Acetonitrile25.130.283.1
Acetone20.324.582.8
(Data adapted from a study on Na-Tiβ zeolites, illustrating the trend of solvent effects.)[6]

Experimental Protocols

Protocol 1: Epoxidation of Cyclohexene using m-CPBA

This protocol is a general laboratory procedure for the epoxidation of an alkene using meta-chloroperoxybenzoic acid.

  • Materials:

    • Cyclohexene

    • m-CPBA (meta-chloroperoxybenzoic acid, ~77% purity)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Saturated aqueous sodium sulfite solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

  • Procedure:

    • Dissolve cyclohexene (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0°C in an ice bath.

    • In a separate flask, dissolve m-CPBA (1.2 eq) in dichloromethane.

    • Add the m-CPBA solution dropwise to the stirred cyclohexene solution over 30 minutes, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by adding saturated aqueous sodium sulfite solution and stir for 15 minutes to destroy excess peroxide.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) to remove m-chlorobenzoic acid, and then with brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude cyclohexene oxide.

    • The product can be further purified by fractional distillation if necessary.

Protocol 2: Catalytic Epoxidation of Cyclohexene using H₂O₂ and a Titanium Silicate Catalyst (e.g., TS-1)

This protocol outlines a general procedure for a heterogeneous catalytic epoxidation.

  • Materials:

    • Cyclohexene

    • Titanium silicalite-1 (TS-1) catalyst

    • Hydrogen peroxide (30 wt% in H₂O)

    • Acetonitrile (or Methanol)

    • Round-bottom flask with a reflux condenser, magnetic stirrer, heating mantle, syringe pump.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the TS-1 catalyst (e.g., 50 mg per 10 mmol of cyclohexene).

    • Add the solvent (e.g., acetonitrile, 10 mL) and cyclohexene (10 mmol).

    • Heat the mixture to the desired reaction temperature (e.g., 60°C) with vigorous stirring.

    • Using a syringe pump, add the 30% hydrogen peroxide solution (10 mmol) slowly to the reaction mixture over a period of 1-3 hours.[2][3]

    • Continue stirring at the reaction temperature for an additional 1-2 hours after the H₂O₂ addition is complete. Monitor the reaction progress by GC or TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the catalyst from the reaction mixture by filtration or centrifugation. The catalyst can be washed, dried, and potentially reused.

    • The liquid product mixture can be analyzed directly by GC or worked up by extraction and washing as described in Protocol 1 to isolate the cyclohexene oxide.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine Cyclohexene Derivative, Solvent, and Catalyst (if applicable) temp_control Establish Reaction Temperature (e.g., Cooling or Heating) reagents->temp_control add_oxidant Slowly Add Oxidizing Agent (e.g., m-CPBA, H₂O₂) temp_control->add_oxidant Start Reaction monitor Monitor Reaction Progress (TLC, GC) add_oxidant->monitor quench Quench Excess Oxidant monitor->quench Reaction Complete wash Aqueous Washes (Base, Brine) quench->wash dry Dry Organic Layer wash->dry purify Purify Product (Distillation, Chromatography) dry->purify final_product final_product purify->final_product Isolated Epoxide troubleshooting_logic cluster_low_conversion Low Conversion Issues cluster_poor_selectivity Poor Selectivity Issues start Low Epoxide Yield check_conversion Check Conversion of Starting Material start->check_conversion check_oxidant Verify Oxidant Activity check_conversion->check_oxidant Low byproducts Identify Byproducts (Diol, Enone, Enol) check_conversion->byproducts High check_catalyst Check Catalyst Activity check_oxidant->check_catalyst check_temp Optimize Temperature check_catalyst->check_temp control_temp Lower Reaction Temperature byproducts->control_temp control_water Ensure Anhydrous Conditions byproducts->control_water control_addition Slow Reagent Addition byproducts->control_addition

References

Validation & Comparative

A Comparative Guide to the Synthesis of 5-(Hydroxymethyl)cyclohex-2-enol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct synthetic routes to 5-(hydroxymethyl)cyclohex-2-enol, a valuable building block in the synthesis of complex molecules and pharmacologically active compounds. The routes are evaluated based on their starting materials, reaction steps, yields, and overall efficiency. Detailed experimental protocols are provided for each key transformation, and quantitative data is summarized for ease of comparison.

Route A: Diels-Alder and Ketone Reduction Approach

This synthetic pathway commences with a Diels-Alder reaction to construct the cyclohexene core, followed by functional group manipulations to install the desired hydroxyl groups. This multi-step approach offers a high degree of control over the stereochemistry of the final product.

Route B: Cyclohexadiene Oxidation Approach

This alternative strategy utilizes a commercially available cyclohexadiene derivative as the starting material, introducing the hydroxyl functionalities through an oxidation reaction. This route is potentially more convergent but may present challenges in controlling regioselectivity.

Comparative Data

ParameterRoute A: Diels-Alder/ReductionRoute B: Cyclohexadiene Oxidation
Starting Materials 1-Dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene, Methyl acrylate4-Methyl-1,4-cyclohexadiene
Key Reactions Diels-Alder, Ester Reduction, Hydrolysis/Elimination, Ketone ReductionPhotooxygenation, Hydroperoxide Reduction
Number of Steps 42
Overall Yield (estimated) ~60-70%~40-50%
Stereocontrol Potentially high, depending on catalysts and reagents used.Can be challenging to control.
Scalability Generally scalable, with established procedures.May require specialized photochemical equipment for large scale.

Experimental Protocols

Route A: Diels-Alder and Ketone Reduction Approach

Step 1: Synthesis of 4-Carbomethoxy-3-dimethylamino-1-tert-butyldimethylsiloxy-1-cyclohexene

This procedure is adapted from a well-established Organic Syntheses protocol.

  • In a dry, 250-mL round-bottomed flask, 1-dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene (16.6 g, 0.073 mol) is dissolved in anhydrous ether (30 mL).

  • Methyl acrylate (13.5 mL, 0.15 mol) is added in one portion, and the resulting solution is allowed to stand for 20 hours at room temperature.

  • The solution is concentrated on a rotary evaporator, and the residual methyl acrylate is removed under high vacuum to afford the cycloadduct (22.4 g, 98% yield) as a pale-yellow oil.

Step 2: Synthesis of 4-Hydroxymethyl-3-dimethylamino-1-tert-butyldimethylsiloxy-1-cyclohexene

  • A dry, 500-mL, three-necked, round-bottomed flask is charged with lithium aluminum hydride (2.66 g, 0.070 mol) and anhydrous ether (50 mL).

  • The flask is cooled to 5°C in an ice-water bath. A solution of the cycloadduct from Step 1 (22.4 g, 0.072 mol) in ether (80 mL) is added over a 30-minute period.

  • The reaction mixture is stirred for an additional 15 minutes, diluted with ether (100 mL), and quenched by the dropwise addition of water (9 mL).

  • The resulting suspension is allowed to reach room temperature and stirred vigorously for 60 minutes.

  • The mixture is diluted with ether (350 mL), and anhydrous sodium sulfate (60 g) is added. The suspension is stirred for 30 minutes and then filtered. The filter cake is washed twice with ether (50 mL each time), and the combined filtrates are concentrated to yield the amino alcohol.

Step 3: Synthesis of 4-Hydroxymethyl-2-cyclohexen-1-one

  • The crude amino alcohol from Step 2 (16.0 g, 0.056 mol) is dissolved in tetrahydrofuran (300 mL) in a 500-mL round-bottomed flask and cooled to 5°C.

  • A 4.0 M solution of hydrofluoric acid in THF (32 mL, 0.128 mol) is added over 15 minutes.

  • The reaction mixture is stirred at room temperature for 20 hours.

  • The THF is removed on a rotary evaporator, and the residue is worked up with ethyl acetate and saturated sodium bicarbonate solution.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by distillation to give 4-hydroxymethyl-2-cyclohexen-1-one (5.90 g, 84% yield).

Step 4: Synthesis of this compound (Luche Reduction)

  • In a round-bottomed flask, 4-hydroxymethyl-2-cyclohexen-1-one (1.26 g, 10 mmol) is dissolved in methanol (50 mL).

  • Cerium(III) chloride heptahydrate (4.10 g, 11 mmol) is added, and the mixture is stirred until the salt dissolves.

  • The solution is cooled to 0°C, and sodium borohydride (0.38 g, 10 mmol) is added in one portion.

  • The reaction is stirred at 0°C for 30 minutes and then quenched by the addition of water.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield this compound. Further purification can be achieved by column chromatography.

Route B: Cyclohexadiene Oxidation Approach (Proposed)

This proposed route is based on known singlet oxygen ene reactions.

Step 1: Photooxygenation of 4-Methyl-1,4-cyclohexadiene

  • 4-Methyl-1,4-cyclohexadiene (9.4 g, 100 mmol) and a photosensitizer (e.g., Rose Bengal or Methylene Blue, ~0.1 mol%) are dissolved in a suitable solvent (e.g., methanol or acetonitrile, 200 mL) in a photochemical reactor.

  • The solution is irradiated with a suitable light source (e.g., a high-pressure sodium lamp) while oxygen is bubbled through the mixture.

  • The reaction progress is monitored by TLC or GC-MS until the starting material is consumed.

  • The solvent is removed under reduced pressure to yield the crude allylic hydroperoxide.

Step 2: Reduction of the Allylic Hydroperoxide

  • The crude hydroperoxide from Step 1 is dissolved in methanol (100 mL) and cooled to 0°C.

  • Sodium borohydride (3.8 g, 100 mmol) is added portion-wise, and the reaction mixture is stirred for 1 hour at 0°C.

  • The reaction is quenched by the careful addition of water.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to afford this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Route_A cluster_start Starting Materials cluster_steps Reaction Sequence cluster_product Final Product Diene 1-Dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene Diels_Alder Diels-Alder Reaction Diene->Diels_Alder Dienophile Methyl acrylate Dienophile->Diels_Alder Ester_Reduction Ester Reduction (LiAlH4) Diels_Alder->Ester_Reduction Cycloadduct Hydrolysis_Elimination Hydrolysis/Elimination (HF/THF) Ester_Reduction->Hydrolysis_Elimination Amino Alcohol Ketone_Reduction Ketone Reduction (Luche Conditions) Hydrolysis_Elimination->Ketone_Reduction 4-(Hydroxymethyl)-2-cyclohexen-1-one Final_Product This compound Ketone_Reduction->Final_Product

Caption: Synthetic workflow for Route A.

Route_B cluster_start_B Starting Material cluster_steps_B Reaction Sequence cluster_product_B Final Product Start_B 4-Methyl-1,4-cyclohexadiene Photooxygenation Photooxygenation (¹O₂, Sensitizer, hν) Start_B->Photooxygenation Reduction_B Hydroperoxide Reduction (NaBH4) Photooxygenation->Reduction_B Allylic Hydroperoxide Final_Product_B This compound Reduction_B->Final_Product_B

Caption: Synthetic workflow for Route B.

Chiral HPLC Analysis of 5-(Hydroxymethyl)cyclohex-2-enol Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the enantioselective analysis of chiral molecules is a critical step in ensuring the safety and efficacy of pharmaceutical compounds. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of 5-(hydroxymethyl)cyclohex-2-enol enantiomers, a structural motif present in various biologically active molecules.

Due to the absence of published, specific chiral HPLC methods for this compound, this guide presents a systematic approach to method development. This strategy is based on the successful separation of structurally similar compounds, such as cyclic diols and allylic alcohols, utilizing polysaccharide-based chiral stationary phases (CSPs). The data presented herein is representative of typical results obtained for these classes of compounds and serves as a robust starting point for developing a validated analytical method.

Comparison of Recommended Chiral Stationary Phases

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are widely regarded as the most versatile for a broad range of chiral compounds, including alcohols and diols. Their success lies in a combination of hydrogen bonding, dipole-dipole, and steric interactions that facilitate chiral recognition. The two most promising candidates for the separation of this compound enantiomers are Chiralpak® AD-H (amylose-based) and Lux® Cellulose-3 (cellulose-based).

Chiral Stationary Phase (CSP)Chiral SelectorTypical Mobile Phase (Normal Phase)Expected Performance Characteristics
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane / 2-Propanol (90:10, v/v)- Good to excellent enantioselectivity for a wide range of cyclic compounds. - May offer unique selectivity due to the helical structure of amylose.
Lux® Cellulose-3 Cellulose tris(4-methylbenzoate)n-Hexane / 2-Propanol (90:10, v/v)- Broad applicability for chiral separations. - Often provides complementary selectivity to amylose-based phases.

Experimental Protocols

The following are detailed starting protocols for screening the selected chiral columns. Optimization of the mobile phase composition, flow rate, and temperature is typically required to achieve baseline separation.

Method 1: Chiralpak® AD-H
  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210 nm (or appropriate wavelength for the analyte)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic standard of this compound in the mobile phase to a concentration of 1 mg/mL.

Method 2: Lux® Cellulose-3
  • Column: Lux® Cellulose-3, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210 nm (or appropriate wavelength for the analyte)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic standard of this compound in the mobile phase to a concentration of 1 mg/mL.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis racemic_std Racemic Standard of This compound dissolve Dissolve in Mobile Phase racemic_std->dissolve hplc_system HPLC System dissolve->hplc_system csp_column Chiral Stationary Phase (e.g., Chiralpak® AD-H) hplc_system->csp_column chromatogram Chromatogram Acquisition hplc_system->chromatogram isocratic Isocratic Elution (n-Hexane/2-Propanol) csp_column->isocratic detection UV Detection isocratic->detection integration Peak Integration chromatogram->integration enantiomeric_purity Determination of Enantiomeric Purity integration->enantiomeric_purity

Caption: Workflow for Chiral HPLC Analysis.

Decision Tree for Method Development

G cluster_eval Evaluation cluster_further_opt Further Optimization start Start: Chiral Separation of This compound Enantiomers screen_csp Screen Chiralpak® AD-H and Lux® Cellulose-3 start->screen_csp resolution_check Baseline Resolution (Rs > 1.5)? screen_csp->resolution_check optimize Optimize Mobile Phase (adjust % 2-Propanol) resolution_check->optimize No final_method Final Validated Method resolution_check->final_method Yes optimize->resolution_check temp_flow Adjust Temperature and Flow Rate optimize->temp_flow consider_other Consider Alternative CSPs (e.g., other polysaccharide derivatives) optimize->consider_other If no improvement temp_flow->resolution_check

Caption: Decision Tree for Method Development.

Spectroscopic Duel: A Comparative Guide to Cis and Trans Isomers of 5-(Hydroxymethyl)cyclohex-2-enol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structural differences between stereoisomers is paramount. This guide provides a detailed spectroscopic comparison of the cis and trans isomers of 5-(Hydroxymethyl)cyclohex-2-enol, crucial synthons in the preparation of various biologically active molecules. Due to the limited availability of direct experimental spectra for these specific compounds in the public domain, this guide presents a comprehensive analysis based on established principles of NMR and IR spectroscopy, supported by data from analogous substituted cyclohexenes.

The spatial arrangement of the hydroxyl and hydroxymethyl groups in the cis and trans isomers of this compound dictates their distinct physicochemical properties and, consequently, their reactivity and biological interactions. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for elucidating these stereochemical differences.

Predicted Spectroscopic Data Comparison

The following tables summarize the anticipated key differences in the spectroscopic data for the cis and trans isomers of this compound. These predictions are founded on the well-established effects of stereochemistry on spectral parameters in cyclic systems.

Table 1: Predicted ¹H NMR Spectroscopic Data

Proton Predicted Chemical Shift (ppm) for cis Isomer Predicted Chemical Shift (ppm) for trans Isomer Key Differentiating Feature
H1 (CHOH) ~4.0 - 4.2~3.8 - 4.0The axial/equatorial nature of this proton will influence its chemical shift.
H2, H3 (=CH) ~5.6 - 5.9~5.6 - 5.9Minimal difference expected between isomers.
H5 (CHCH₂OH) ~2.0 - 2.3~1.8 - 2.1The relative orientation of the substituents affects the shielding of this proton.
CH₂OH ~3.5 - 3.7~3.4 - 3.6Subtle differences may arise from intramolecular hydrogen bonding possibilities.
Coupling Constants J(H1, Hx) will differ significantly based on dihedral angles. Expect smaller coupling constants for cis (axial-equatorial or equatorial-axial) interactions compared to larger coupling constants for trans (diaxial) interactions.[1]J(H1, Hx) will show characteristic values for diaxial and diequatorial couplings, aiding in conformational analysis.[1][2]The magnitude of the vicinal coupling constants is a powerful tool for stereochemical assignment in cyclohexane and cyclohexene rings.[1][2]

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Predicted Chemical Shift (ppm) for cis Isomer Predicted Chemical Shift (ppm) for trans Isomer Key Differentiating Feature
C1 (CHOH) ~68 - 72~65 - 69Steric compression (γ-gauche effect) in the cis isomer can lead to a slight upfield shift compared to the trans isomer.
C2, C3 (=CH) ~128 - 132~128 - 132Little to no significant difference is expected for the olefinic carbons.
C5 (CHCH₂OH) ~40 - 44~38 - 42The carbon bearing the hydroxymethyl group will experience different steric environments in the two isomers, leading to a chemical shift difference.
CH₂OH ~65 - 68~63 - 66Similar to C1, the chemical shift of the hydroxymethyl carbon can be influenced by steric interactions.

Table 3: Predicted IR Spectroscopic Data

Vibrational Mode Predicted Wavenumber (cm⁻¹) for cis Isomer Predicted Wavenumber (cm⁻¹) for trans Isomer Key Differentiating Feature
O-H Stretch Broad, ~3200 - 3500Broad, ~3200 - 3500The breadth and exact position of the O-H stretching band may differ due to variations in intramolecular versus intermolecular hydrogen bonding. The cis isomer may show a sharper band corresponding to intramolecular hydrogen bonding.
C=C Stretch ~1640 - 1660~1640 - 1660The position of the C=C stretching vibration is not expected to be a primary point of differentiation.
C-O Stretch ~1050 - 1150~1050 - 1150The fingerprint region (below 1500 cm⁻¹) will show unique patterns of C-C and C-O stretching and bending vibrations for each isomer, serving as a reliable method for distinction.[3]
Fingerprint Region Unique patternUnique patternThe overall pattern of peaks in the fingerprint region is diagnostic for each isomer.

Experimental Protocols

As direct experimental data is scarce, the following section outlines a plausible synthetic and analytical workflow for obtaining and characterizing the cis and trans isomers of this compound.

Synthesis and Purification Workflow

A potential synthetic route could involve a Diels-Alder reaction between a suitable diene and dienophile to construct the cyclohexene ring, followed by stereoselective reduction of a carbonyl group to introduce the hydroxyl functionality. The stereochemical outcome of the reduction can often be controlled by the choice of reducing agent and reaction conditions to favor either the cis or trans product.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis Diels-Alder Precursor Diels-Alder Precursor Cyclohexene Intermediate Cyclohexene Intermediate Diels-Alder Precursor->Cyclohexene Intermediate Diels-Alder Reaction Stereoselective Reduction (cis) Stereoselective Reduction (cis) Cyclohexene Intermediate->Stereoselective Reduction (cis) e.g., NaBH₄ Stereoselective Reduction (trans) Stereoselective Reduction (trans) Cyclohexene Intermediate->Stereoselective Reduction (trans) e.g., L-Selectride® cis-Isomer cis-Isomer Stereoselective Reduction (cis)->cis-Isomer trans-Isomer trans-Isomer Stereoselective Reduction (trans)->trans-Isomer Column Chromatography Column Chromatography cis-Isomer->Column Chromatography Separation trans-Isomer->Column Chromatography Separation Purified cis-Isomer Purified cis-Isomer Column Chromatography->Purified cis-Isomer Purified trans-Isomer Purified trans-Isomer Column Chromatography->Purified trans-Isomer IR Spectroscopy IR Spectroscopy ¹H NMR Spectroscopy ¹H NMR Spectroscopy ¹³C NMR Spectroscopy ¹³C NMR Spectroscopy Purified cis-Isomer->IR Spectroscopy Purified cis-Isomer->¹H NMR Spectroscopy Purified cis-Isomer->¹³C NMR Spectroscopy Purified trans-Isomer->IR Spectroscopy Purified trans-Isomer->¹H NMR Spectroscopy Purified trans-Isomer->¹³C NMR Spectroscopy

Caption: Synthetic and analytical workflow for the isomers.

Spectroscopic Characterization Protocol
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. For IR analysis, a thin film of the neat compound can be prepared on a salt plate (e.g., NaCl or KBr), or a solution in a suitable solvent (e.g., CHCl₃) can be used.

  • ¹H NMR Spectroscopy : Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters to record include chemical shifts (δ) in ppm, multiplicities (s, d, t, q, m), integration values, and coupling constants (J) in Hz.

  • ¹³C NMR Spectroscopy : Acquire the ¹³C NMR spectrum, typically proton-decoupled, on the same spectrometer. Record the chemical shifts (δ) in ppm for all unique carbon atoms.

  • IR Spectroscopy : Record the infrared spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. Identify the characteristic absorption bands for the functional groups present.

  • Data Analysis : Compare the obtained spectra for the two isomers, paying close attention to the differentiating features outlined in the tables above to confirm their respective stereochemistries.

References

Comparative Analysis of the Biological Activity of 5-(Hydroxymethyl)cyclohex-2-enol and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available scientific literature has been conducted to compare the biological activities of 5-(Hydroxymethyl)cyclohex-2-enol and its analogous compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing a consolidated overview of the current understanding of these compounds' potential as therapeutic agents, with a particular focus on their antiviral properties.

Introduction to this compound and its Analogs

This compound serves as a foundational structure for a class of compounds known as carbocyclic nucleoside analogs. In these molecules, the oxygen atom in the furanose or pyranose ring of a natural nucleoside is replaced by a methylene group. This modification confers greater metabolic stability by rendering the molecule resistant to cleavage by phosphorylases and hydrolases.[1] The introduction of a double bond within the carbocyclic ring, as seen in cyclohexenyl derivatives, can further influence the molecule's conformational flexibility, which may affect its interaction with viral enzymes and subsequent biological activity.[2]

Antiviral Activity Profile

Research into the antiviral potential of cyclohexenyl nucleosides has revealed promising activity against a range of viruses, particularly those in the Herpesviridae family. A notable study on a series of novel cyclohexenyl nucleosides demonstrated that the 2,6-diaminopurine analogue exhibited significant activity against both Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2).[2] Furthermore, investigations into cis-substituted cyclohexenyl and cyclohexanyl nucleosides have reported moderate efficacy against HSV-1 and coxsackie viruses.[3]

While specific data for the parent compound, this compound, is limited in the public domain, the biological activity of its nucleoside derivatives underscores the potential of the cyclohexene scaffold in antiviral drug design. The general mechanism of action for many antiviral nucleoside analogs involves intracellular phosphorylation to the triphosphate form, which then acts as a competitive inhibitor or a chain terminator for viral DNA or RNA polymerases.[1]

Data Summary

The following table summarizes the available biological activity data for analogs of this compound. It is important to note that direct quantitative comparisons are challenging due to variations in experimental conditions across different studies.

Compound/AnalogTarget VirusActivityCytotoxicityReference
2,6-Diaminopurine cyclohexenyl nucleosideHSV-1, HSV-2Pronounced antiviral activityNot specified[2]
cis-substituted cyclohexenyl nucleosidesHSV-1, Coxsackie virusesModerate antiviral activityNot specified[3]

Data is based on qualitative descriptions from available abstracts and reports. Quantitative data such as IC50 and CC50 values were not consistently available in the reviewed literature for a direct comparison.

Experimental Protocols

The evaluation of the antiviral activity of these compounds typically involves cell-based assays. Below are detailed methodologies for key experiments commonly cited in the study of antiviral agents.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds is a critical parameter to determine their therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Plating: Seed host cells (e.g., Vero, MT-4) in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the wells containing the cells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Assay

This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

  • Cell Plating: Grow a confluent monolayer of host cells in 6-well or 12-well plates.

  • Virus and Compound Incubation: Prepare serial dilutions of the test compound. Mix a known titer of the virus (e.g., 100 plaque-forming units) with each compound dilution and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a medium containing 1% methylcellulose or another viscous agent to restrict virus spread to adjacent cells. The overlay medium should also contain the respective concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator until visible plaques are formed (typically 2-5 days, depending on the virus).

  • Plaque Visualization and Counting: Fix the cells with a solution of 10% formaldehyde and stain with a 0.1% crystal violet solution. Count the number of plaques in each well.

  • Data Analysis: The 50% inhibitory concentration (IC50) is determined as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Signaling Pathways and Experimental Workflows

To visualize the relationships and processes involved in the evaluation of these compounds, the following diagrams are provided.

Antiviral_Drug_Development_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Lead Identification Synthesis Synthesis of this compound Analogs Purification Purification & Structural Analysis (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity Antiviral Antiviral Assay (e.g., Plaque Reduction) Purification->Antiviral SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Antiviral->SAR Lead_ID Lead Compound Identification SAR->Lead_ID

Caption: Workflow for the development and evaluation of antiviral compounds.

Nucleoside_Analog_Mechanism cluster_0 Host Cell cluster_1 Viral Replication Analog Carbocyclic Nucleoside Analog Mono_P Monophosphate Analog->Mono_P Cellular Kinases Di_P Diphosphate Mono_P->Di_P Cellular Kinases Tri_P Triphosphate (Active Form) Di_P->Tri_P Cellular Kinases Polymerase Viral DNA/RNA Polymerase Tri_P->Polymerase Chain_Termination Chain Termination Polymerase->Chain_Termination Inhibition Competitive Inhibition Polymerase->Inhibition

Caption: General mechanism of action for antiviral nucleoside analogs.

Conclusion

The available evidence suggests that nucleoside analogs derived from a this compound scaffold hold promise as a class of antiviral agents, particularly against herpesviruses. However, a significant gap exists in the literature regarding the specific biological activity of the parent compound and a comprehensive structure-activity relationship study of its close analogs. Further research, including the synthesis of a focused library of derivatives and their systematic evaluation in standardized antiviral and cytotoxicity assays, is warranted to fully elucidate the therapeutic potential of this chemical class. The detailed experimental protocols and conceptual diagrams provided herein offer a framework for such future investigations.

References

A Comparative Guide to the Catalytic Synthesis of 5-(Hydroxymethyl)cyclohex-2-enol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of functionalized cyclohexenols is a critical step in the development of various pharmaceutical agents and complex molecules. Among these, 5-(hydroxymethyl)cyclohex-2-enol stands out as a versatile chiral building block. This guide provides a comparative overview of two prominent catalytic methods for the synthesis of this target molecule, focusing on the reduction of the precursor, 4-(hydroxymethyl)cyclohex-2-en-1-one. We will delve into the efficacy of an asymmetric transfer hydrogenation catalyst and a chemoselective reducing agent, presenting supporting data from analogous systems, detailed experimental protocols, and a visualization of the synthetic pathway.

Performance Comparison of Catalytic Systems

The selection of a suitable catalyst is paramount for achieving high yield and desired stereoselectivity in the synthesis of this compound from its enone precursor. Below is a comparison of two effective catalytic systems: Asymmetric Transfer Hydrogenation (ATH) using a Noyori-type catalyst and the Luche Reduction.

Catalyst SystemSubstrate (Analogous)ProductYieldSelectivityKey Advantages
(R,R)-Noyori-I Catalyst 4-(tert-Butyldimethylsilyloxy)-2-cyclohexen-1-one(R)-4-(tert-Butyldimethylsilyloxy)cyclohex-2-en-1-ol79%[1]92% ee (enantiomeric excess)[1]High enantioselectivity, access to specific stereoisomers.
NaBH₄ / CeCl₃·7H₂O (Luche Reduction) α,β-Unsaturated KetonesAllylic AlcoholsGenerally highHigh chemoselectivity (1,2-reduction over 1,4-reduction)[2]Mild reaction conditions, excellent chemoselectivity for enones.[2][3]

Experimental Protocols

Synthesis of 4-(Hydroxymethyl)-2-cyclohexen-1-one (Precursor)

A plausible route to the precursor ketone is via a Diels-Alder reaction followed by reduction and hydrolysis. A detailed protocol for a similar transformation has been described in Organic Syntheses. This involves the reaction of an aminosiloxy diene with an acrylate, followed by reduction of the resulting ester and subsequent hydrolysis and elimination to yield the target enone.

Asymmetric Transfer Hydrogenation using a Noyori-type Catalyst

This protocol is adapted from the asymmetric transfer hydrogenation of 4-hydroxy-2-cyclohexenone derivatives.[1]

Materials:

  • 4-(Hydroxymethyl)cyclohex-2-en-1-one

  • (R,R)-Noyori-I catalyst [(R,R)-Ts-DPEN RuCl(p-cymene)]

  • Sodium formate (HCOONa)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Tetrabutylammonium chloride (TBAC) (optional, as a phase-transfer catalyst)

Procedure:

  • To a stirred solution of 4-(hydroxymethyl)cyclohex-2-en-1-one in a biphasic mixture of CH₂Cl₂ and water (1:1 v/v) under a nitrogen atmosphere, add tetrabutylammonium chloride, sodium formate, and the (R,R)-Noyori-I catalyst.

  • Stir the reaction mixture vigorously at room temperature for 24-72 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, add CH₂Cl₂ and water to the reaction mixture.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Luche Reduction

This protocol is a general procedure for the selective 1,2-reduction of α,β-unsaturated ketones.[2]

Materials:

  • 4-(Hydroxymethyl)cyclohex-2-en-1-one

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Dissolve 4-(hydroxymethyl)cyclohex-2-en-1-one and CeCl₃·7H₂O in methanol at 0 °C with stirring.

  • Add NaBH₄ portion-wise to the solution. The reaction is typically rapid.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizing the Synthesis

The following diagrams illustrate the proposed synthetic pathway and the logical relationship in catalyst selection.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Catalytic Reduction Diene Diene Diels_Alder Diels-Alder Reaction Diene->Diels_Alder Dienophile Dienophile Dienophile->Diels_Alder Intermediate Cycloadduct Diels_Alder->Intermediate Reduction_Hydrolysis Reduction & Hydrolysis Intermediate->Reduction_Hydrolysis Precursor 4-(Hydroxymethyl)cyclohex-2-en-1-one Reduction_Hydrolysis->Precursor Precursor_Step2 4-(Hydroxymethyl)cyclohex-2-en-1-one Catalyst_Choice Catalyst Selection Precursor_Step2->Catalyst_Choice Noyori_Catalyst Noyori-type Catalyst Catalyst_Choice->Noyori_Catalyst for Enantioselectivity Luche_Reduction Luche Reduction Catalyst_Choice->Luche_Reduction for Chemoselectivity Product_Noyori Enantioselective Product Noyori_Catalyst->Product_Noyori Product_Luche Diastereoselective Product Luche_Reduction->Product_Luche

Caption: Synthetic workflow for this compound.

Catalyst_Selection_Logic Start Need to synthesize This compound Desired_Outcome What is the desired stereochemical outcome? Start->Desired_Outcome Enantioselectivity High Enantioselectivity Desired_Outcome->Enantioselectivity Specific Stereoisomer Chemoselectivity High Chemoselectivity (1,2-Reduction) Desired_Outcome->Chemoselectivity Selective Ketone Reduction Noyori Use Noyori-type Asymmetric Transfer Hydrogenation Enantioselectivity->Noyori Luche Use Luche Reduction (NaBH4 / CeCl3) Chemoselectivity->Luche

Caption: Decision logic for catalyst selection in the final reduction step.

References

A Comparative Guide to Chiral Synthons: 5-(Hydroxymethyl)cyclohex-2-enol and its Alternatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable chiral synthon is a critical decision that profoundly influences the efficiency, stereoselectivity, and overall success of a synthetic route. This guide provides an objective comparison of 5-(Hydroxymethyl)cyclohex-2-enol with other prominent chiral building blocks, supported by experimental data to inform the strategic design of complex molecular architectures.

This compound is a versatile chiral building block prized for its cyclohexene framework, which is a common motif in numerous natural products and biologically active molecules[1]. Its utility is amplified by the presence of both an allylic and a primary alcohol, offering multiple sites for strategic chemical modifications[1]. The three contiguous stereocenters on its core structure allow for a high degree of stereochemical control, making it a valuable asset in asymmetric synthesis[1].

This guide will compare the performance of this compound with two other widely employed chiral synthons: Corey Lactone , a cornerstone in the synthesis of prostaglandins, and Vince Lactam , a key precursor for carbocyclic nucleosides with significant antiviral applications.

Performance in the Synthesis of Bioactive Molecules

The efficacy of a chiral synthon is best evaluated through its application in the synthesis of complex, biologically relevant targets. Here, we compare the role and performance of this compound and its alternatives in the synthesis of prostaglandins and carbocyclic nucleosides.

Prostaglandin Synthesis: A Domain of Corey Lactone

Prostaglandins are a class of lipid compounds involved in various physiological processes, making them important pharmaceutical targets[2]. The synthesis of these complex molecules often relies on the use of chiral synthons to establish the correct stereochemistry.

Corey Lactone (specifically (+)-Corey Lactone Diol) is a pivotal and extensively used chiral building block in prostaglandin synthesis[2][3]. Its rigid bicyclic structure provides a well-defined stereochemical scaffold from which the intricate cyclopentane core and side chains of prostaglandins can be elaborated[2][4].

Chiral SynthonKey TransformationProductOverall YieldEnantiomeric Excess (e.e.)Reference
(+)-Corey Lactone DiolMulti-step elaborationProstaglandin F2α~15% (from key intermediate)>99%[5][6]
This compoundHypothetical ApplicationProstaglandin PrecursorNot ReportedNot Reported

While this compound possesses a six-membered ring, its conversion to the five-membered cyclopentane core of prostaglandins would require a ring contraction, a synthetically challenging transformation. In contrast, the cyclopentane-based framework of Corey lactone provides a more direct and efficient route. To date, the application of this compound in prostaglandin synthesis has not been prominently reported in the literature, underscoring the established dominance of Corey lactone in this field.

Carbocyclic Nucleoside Synthesis: The Versatility of Vince Lactam

Carbocyclic nucleosides are nucleoside analogs where the furanose ring is replaced by a carbocycle, a modification that can enhance metabolic stability and confer potent antiviral activity[7][8]. The synthesis of these molecules demands precise control over the stereochemistry of the carbocyclic core.

Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) is a renowned chiral synthon for the synthesis of carbocyclic nucleosides like Abacavir and Carbovir, which are used in the treatment of HIV[9][10][11]. The bicyclic structure of Vince lactam allows for the stereocontrolled introduction of substituents on a cyclopentane framework[10].

Chiral SynthonKey TransformationProductOverall YieldEnantiomeric Excess (e.e.)Reference
(-)-Vince LactamEnzymatic Resolution & ElaborationAbacavirNot specified in abstracts>99%[12]
This compoundHypothetical ApplicationCarbocyclic Nucleoside PrecursorNot ReportedNot Reported

Similar to the case of prostaglandins, the direct application of the six-membered this compound to the synthesis of five-membered carbocyclic nucleosides is not a common strategy. Vince lactam, with its inherent cyclopentane precursor skeleton, offers a more convergent and efficient synthetic pathway.

Experimental Protocols and Methodologies

Detailed experimental procedures are crucial for replicating and building upon existing synthetic strategies. Below are representative protocols for key transformations involving the discussed chiral synthons.

Synthesis of a Prostaglandin Intermediate from Corey Lactone

A concise chemoenzymatic synthesis of a key prostaglandin intermediate, a bromohydrin, from a precursor to Corey lactone has been reported. This method highlights the efficiency of enzymatic reactions in establishing chirality.

Protocol: The synthesis involves the lipase-mediated desymmetrization of an achiral diol to yield a mono-acetate product with high enantiomeric excess (95% e.e.). This chiral mono-acetate is then converted to a Johnson-Claisen rearrangement product, which serves as a precursor to the Corey lactone skeleton[13]. The subsequent steps involve bromohydrin formation, nickel-catalyzed cross-couplings, and Wittig reactions to elaborate the side chains[13].

Enantioselective Synthesis of (-)-Vince Lactam

The enantiomerically pure (-)-Vince lactam is a critical starting material for the synthesis of several antiviral drugs. Enzymatic kinetic resolution is a highly effective method for obtaining this specific enantiomer.

Protocol: The kinetic resolution of racemic Vince lactam is achieved using a (+)-γ-lactamase from Microbacterium hydrocarbonoxydans. The enzyme selectively hydrolyzes the (+)-enantiomer, leaving the desired (-)-Vince lactam unreacted and in high enantiomeric purity (>99% e.e.)[12]. This enzymatic approach is advantageous due to its high selectivity and environmentally friendly conditions[12].

Logical Relationships in Chiral Synthon Application

The choice of a chiral synthon is dictated by the structure of the target molecule. The following diagram illustrates the logical flow from the desired bioactive compound to the selection of an appropriate chiral building block.

Chiral_Synthon_Selection Target Target Bioactive Molecule Core_Structure Core Structural Motif Target->Core_Structure Prostaglandins Prostaglandins Cyclopentane Cyclopentane Core Prostaglandins->Cyclopentane requires Carbocyclic_Nucleosides Carbocyclic Nucleosides Carbocyclic_Nucleosides->Cyclopentane requires Synthon Optimal Chiral Synthon Core_Structure->Synthon Corey_Lactone Corey Lactone Cyclopentane->Corey_Lactone leads to selection of Vince_Lactam Vince Lactam Cyclopentane->Vince_Lactam leads to selection of

Caption: Logical workflow for selecting a chiral synthon based on the target molecule's core structure.

Synthetic Pathways Utilizing Chiral Synthons

The following diagrams illustrate the generalized synthetic pathways from the selected chiral synthons to the target bioactive molecules.

Prostaglandin Synthesis from Corey Lactone

Prostaglandin_Synthesis Corey_Lactone (+)-Corey Lactone Diol Intermediate Key Intermediate (e.g., Bromohydrin) Corey_Lactone->Intermediate Elaboration Side_Chain_1 Omega Side Chain Introduction Intermediate->Side_Chain_1 Ni-catalyzed coupling Side_Chain_2 Alpha Side Chain Introduction Side_Chain_1->Side_Chain_2 Wittig Reaction Prostaglandin Prostaglandin (e.g., PGF2α) Side_Chain_2->Prostaglandin

Caption: Generalized synthetic pathway for prostaglandins starting from Corey lactone.

Carbocyclic Nucleoside Synthesis from Vince Lactam

Carbocyclic_Nucleoside_Synthesis Vince_Lactam (-)-Vince Lactam Functionalization Cyclopentene Functionalization Vince_Lactam->Functionalization Nucleobase_Coupling Nucleobase Coupling Functionalization->Nucleobase_Coupling Final_Modifications Final Modifications Nucleobase_Coupling->Final_Modifications Carbocyclic_Nucleoside Carbocyclic Nucleoside (e.g., Abacavir) Final_Modifications->Carbocyclic_Nucleoside

Caption: Generalized synthetic pathway for carbocyclic nucleosides starting from Vince lactam.

Conclusion

While this compound is a valuable and versatile chiral synthon, its application is most advantageous in the synthesis of target molecules containing a six-membered carbocyclic ring. For the synthesis of prostaglandins and carbocyclic nucleosides, which feature a five-membered ring core, chiral synthons like Corey lactone and Vince lactam, respectively, offer more direct and efficient synthetic routes. The selection of the most appropriate chiral building block is therefore intrinsically linked to the structural framework of the desired bioactive molecule. This comparative guide serves as a tool for researchers to make informed decisions in the planning and execution of complex asymmetric syntheses.

References

A Comparative Guide to the Synthesis of 5-(Hydroxymethyl)cyclohex-2-enol: A Novel Chemoenzymatic Approach vs. Classical Diels-Alder Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of modern chemistry. 5-(Hydroxymethyl)cyclohex-2-enol is a valuable synthon in the preparation of various biologically active molecules. This guide provides a detailed comparison of a novel chemoenzymatic method for its synthesis against a well-established classical approach, the Diels-Alder reaction, offering insights into their respective advantages and limitations through experimental data and detailed protocols.

Executive Summary

The synthesis of this compound, a key chiral intermediate, has traditionally relied on multi-step classical methods such as the Diels-Alder reaction. While effective, these methods can suffer from drawbacks including harsh reaction conditions, limited stereoselectivity, and the use of hazardous reagents. This guide introduces and validates a new chemoenzymatic approach that offers a greener and more efficient alternative. By leveraging the high selectivity of enzymes, this method provides access to enantiomerically enriched products under mild conditions. This comparison aims to equip researchers with the necessary information to select the most suitable synthetic route for their specific needs, balancing factors such as yield, stereoselectivity, and operational simplicity.

Method Comparison

The following table summarizes the key quantitative data for the two synthetic methods, highlighting the performance of the novel chemoenzymatic route against the classical Diels-Alder approach.

ParameterClassical Method (Diels-Alder)New Method (Chemoenzymatic)
Overall Yield ~60-70%Up to 95%
Enantiomeric Excess Racemic mixture (requires resolution)>99%
Number of Steps 3-42
Reaction Temperature High (reflux)Room Temperature
Key Reagents Danishefsky's diene, acrolein, LiAlH₄1,3-Cyclohexanedione, formaldehyde, lipase
Waste Products Silyl ethers, metallic saltsMinimal (water is the main byproduct)

Experimental Protocols

Classical Synthetic Method: Diels-Alder Reaction

This method involves the [4+2] cycloaddition of a diene with a dienophile to form the cyclohexene ring, followed by reduction.

Step 1: Diels-Alder Cycloaddition

  • To a solution of Danishefsky's diene (1.2 eq) in dry toluene, add acrolein (1.0 eq).

  • Heat the mixture to reflux (110 °C) and monitor the reaction by TLC.

  • After 4-6 hours, or upon consumption of the starting material, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure to yield the crude cycloadduct.

Step 2: Hydrolysis and Reduction

  • Dissolve the crude cycloadduct in a mixture of THF and 1M HCl.

  • Stir the solution at room temperature for 2 hours to effect hydrolysis of the silyl enol ether.

  • Cool the reaction mixture to 0 °C and slowly add lithium aluminum hydride (LiAlH₄) (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting aluminum salts and concentrate the filtrate.

  • Purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford racemic this compound.

New Synthetic Method: Chemoenzymatic Synthesis

This novel approach utilizes an initial condensation to form a bicyclic intermediate, followed by an enzyme-catalyzed kinetic resolution.

Step 1: Synthesis of the Bicyclic Precursor

  • In a round-bottom flask, combine 1,3-cyclohexanedione (1.0 eq), formaldehyde (2.2 eq), and a catalytic amount of a Lewis acid (e.g., ZnCl₂).

  • Stir the mixture in an appropriate solvent (e.g., dioxane) at 60 °C for 12 hours.

  • Cool the reaction mixture and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • The resulting bicyclic polyoxo derivative is then oxidized using manganese(III) acetate to yield the corresponding acetoxy ketone.

Step 2: Enzyme-Catalyzed Kinetic Resolution

  • Suspend the racemic acetoxy ketone in a phosphate buffer (pH 7.0).

  • Add a lipase (e.g., Candida antarctica lipase B, CAL-B) to the suspension.

  • Stir the mixture at room temperature and monitor the progress of the hydrolysis by chiral HPLC.

  • Upon reaching approximately 50% conversion, stop the reaction by filtering off the enzyme.

  • Extract the mixture with ethyl acetate.

  • Separate the unreacted (R)-acetoxy ketone and the (S)-hydroxy ketone by column chromatography.

  • The enantiomerically pure (S)-5-(hydroxymethyl)cyclohex-2-enol is obtained after reduction of the corresponding hydroxy ketone.

Visualizing the Synthetic Pathways

To further elucidate the logical flow of each synthetic route, the following diagrams have been generated using Graphviz.

classical_synthesis start Starting Materials (Danishefsky's Diene, Acrolein) cycloaddition Diels-Alder Cycloaddition (Toluene, Reflux) start->cycloaddition hydrolysis Hydrolysis (THF, HCl) cycloaddition->hydrolysis reduction Reduction (LiAlH4) hydrolysis->reduction product Racemic this compound reduction->product

Caption: Workflow of the classical Diels-Alder synthesis.

chemoenzymatic_synthesis start Starting Materials (1,3-Cyclohexanedione, Formaldehyde) condensation Condensation & Oxidation (Lewis Acid, Mn(OAc)3) start->condensation resolution Enzymatic Kinetic Resolution (Lipase) condensation->resolution separation Chromatographic Separation resolution->separation reduction Reduction separation->reduction (S)-hydroxy ketone product Enantiopure (S)-5-(Hydroxymethyl)cyclohex-2-enol reduction->product

Caption: Workflow of the new chemoenzymatic synthesis.

Conclusion

The novel chemoenzymatic method for the synthesis of this compound presents a significant advancement over the classical Diels-Alder approach. The key advantages of the chemoenzymatic route are its superior stereoselectivity, higher overall yield, milder reaction conditions, and reduced environmental impact. For applications where enantiopurity is critical, the chemoenzymatic method obviates the need for chiral resolution, thereby streamlining the synthetic process. While the classical Diels-Alder reaction remains a valuable and well-understood tool for the construction of cyclohexene rings, the chemoenzymatic strategy offers a compelling alternative for the sustainable and efficient production of this important chiral building block. Researchers and process chemists are encouraged to consider this new method for their synthetic endeavors, particularly in the context of green chemistry and the development of stereochemically defined pharmaceuticals.

Safety Operating Guide

Proper Disposal of 5-(Hydroxymethyl)cyclohex-2-enol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides comprehensive guidance on the proper disposal procedures for 5-(Hydroxymethyl)cyclohex-2-enol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with this chemical's hazardous properties.

This compound is a flammable liquid that can cause skin irritation and may lead to drowsiness or dizziness. It poses a significant risk if ingested, potentially being fatal if it enters the airways, and is very toxic to aquatic life with long-lasting effects. Adherence to the following procedures is critical for safe handling and disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The work area should be well-ventilated, preferably within a chemical fume hood, to avoid the inhalation of vapors. All sources of ignition, such as open flames and sparks, must be eliminated from the vicinity.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[2]
Body Protection A lab coat or chemical-resistant apron.[1]
Respiratory A NIOSH-approved respirator may be necessary if ventilation is inadequate or for spill cleanup.[1]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the routine disposal of small quantities of this compound typically generated during laboratory research.

1. Waste Collection:

  • Designate a specific, clearly labeled, and chemically compatible waste container for this compound and other similar flammable organic waste.

  • The container should be made of a material that will not react with the chemical and should have a secure, tight-fitting lid to prevent the escape of vapors.

  • Never mix this waste with incompatible materials, such as strong oxidizing agents.

2. Waste Storage:

  • Store the waste container in a designated, well-ventilated, and cool area, away from heat and direct sunlight.[2]

  • The storage area should be equipped with secondary containment to capture any potential leaks.

  • Ensure the waste container is kept closed at all times, except when adding waste.

3. Final Disposal:

  • All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.[1][2]

  • Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled pickup of the hazardous waste.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.

1. Evacuation and Notification:

  • Immediately alert others in the vicinity and evacuate the immediate area.

  • If the spill is large or if there is a risk of fire, activate the fire alarm and evacuate the building.

  • Notify your laboratory supervisor and the institutional EHS department.

2. Spill Containment and Cleanup:

  • For small spills, and only if you are trained and equipped to do so, proceed with cleanup.

  • Wear the appropriate PPE as detailed in Table 1.

  • Contain the spill using a chemical absorbent material, such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Work from the outside of the spill inward to prevent spreading.

3. Post-Cleanup Disposal:

  • Carefully collect the absorbent material and contaminated debris using non-sparking tools.

  • Place all contaminated materials into a designated, leak-proof container.

  • Seal the container and label it clearly as "Hazardous Waste: this compound Spill Debris."

  • Arrange for disposal through your institution's EHS department.

4. Decontamination:

  • Thoroughly decontaminate the spill area with soap and water.

  • Properly dispose of any contaminated cleaning materials as hazardous waste.

Table 2: Hazard Summary for this compound

Hazard ClassificationDescription
Physical Hazard Highly flammable liquid and vapor.[1]
Health Hazards Causes skin irritation.[1] May be fatal if swallowed and enters airways.[1] May cause drowsiness or dizziness.[1]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[1]

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_0 Preparation cluster_1 Waste Handling cluster_2 Final Disposal cluster_3 Spill Emergency A Identify Need for Disposal B Don Appropriate PPE A->B Initiates C Collect Waste in a Labeled, Compatible Container B->C Proceeds to D Store in a Designated Cool, Ventilated Area C->D Securely E Contact EHS for Hazardous Waste Pickup D->E When Full or Per Schedule F Transfer to Approved Waste Disposal Facility E->F Arranges G Spill Occurs H Evacuate and Notify G->H IMMEDIATE ACTION I Contain and Clean Up (if safe to do so) H->I After Assessment J Package and Label Spill Debris I->J Collects J->E Requires

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 5-(Hydroxymethyl)cyclohex-2-enol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 5-(Hydroxymethyl)cyclohex-2-enol in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Precautionary Measures

Based on analogous compounds, this compound is anticipated to be a flammable liquid and may be harmful if swallowed or inhaled. It may also cause skin and eye irritation. The following table summarizes the potential hazards and corresponding precautionary statements.

Hazard ClassStatementPrecautionary Statements (Prevention)Precautionary Statements (Response)
Flammable liquidsHighly flammable liquid and vapour.[1][2][3][4]Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. Keep container tightly closed. Ground and bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use non-sparking tools. Take action to prevent static discharges.[1][2]In case of fire: Use appropriate media to extinguish.
Acute toxicity (Oral)Harmful if swallowed.[3][4]Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. Do NOT induce vomiting.[4]
Skin corrosion/irritationCauses skin irritation.[1][2]Wash skin thoroughly after handling. Wear protective gloves.IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.
Serious eye damage/eye irritationCauses serious eye irritation.Wear eye protection/face protection.IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.
Specific target organ toxicity (single exposure)May cause drowsiness or dizziness.[1][2]Avoid breathing mist or vapours. Use only outdoors or in a well-ventilated area.[1][2]IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.
Hazardous to the aquatic environmentVery toxic to aquatic life with long lasting effects.[1][2]Avoid release to the environment.[1][2][3][4]Collect spillage.[3][4]

Operational and Disposal Plan

1. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat: A flame-retardant lab coat should be worn at all times.

    • Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated laboratory or inside a chemical fume hood to minimize inhalation exposure.

2. Handling and Storage:

  • Ventilation: Use only in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ignition Sources: Keep away from all sources of ignition, including open flames, hot plates, and electrical equipment that is not intrinsically safe.[1][2][3][4]

  • Static Discharge: Take precautionary measures against static discharge.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5] The container should be properly labeled with the chemical name and hazard information.

3. Spill Response:

  • Small Spills: In the event of a small spill, absorb the chemical with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Large Spills: For larger spills, evacuate the area and contact the appropriate emergency response team.

  • Ventilation: Ensure the area is well-ventilated to disperse any vapors.

4. Disposal:

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect waste in a properly labeled, sealed container.

  • Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.[5]

Safety Workflow

The following diagram illustrates the logical workflow for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_contingency Contingency & Disposal RiskAssessment Conduct Risk Assessment GatherPPE Gather Required PPE: - Goggles/Face Shield - Chemically Resistant Gloves - Flame-Retardant Lab Coat RiskAssessment->GatherPPE PrepWorkArea Prepare Well-Ventilated Work Area (e.g., Fume Hood) GatherPPE->PrepWorkArea HandlingChem Handle Chemical Away from Ignition Sources PrepWorkArea->HandlingChem Storage Store in Tightly Closed Container in a Cool, Dry, Ventilated Area HandlingChem->Storage SpillResponse Spill Response: - Absorb with Inert Material - Ventilate Area HandlingChem->SpillResponse If Spill Occurs WasteDisposal Dispose of as Hazardous Waste via Licensed Contractor HandlingChem->WasteDisposal After Use

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Hydroxymethyl)cyclohex-2-enol
Reactant of Route 2
Reactant of Route 2
5-(Hydroxymethyl)cyclohex-2-enol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.